molecular formula C36H60O8 B15571366 Fasciculic acid A

Fasciculic acid A

Cat. No.: B15571366
M. Wt: 620.9 g/mol
InChI Key: VOAJMYUEWCGJID-VIEGMHJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasciculic acid A is a triterpenoid.
This compound has been reported in Hypholoma fasciculare with data available.
ester of fasciculol A & 3-hydroxy-3-methylglutaric acid;  calmodulin antagonist from mushroom Naematoloma fasciculare;  structure given in first source

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C36H60O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,30,37,41-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27-,30+,33?,34-,35-,36+/m1/s1

InChI Key

VOAJMYUEWCGJID-VIEGMHJXSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Fasciculic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculic acid A, a complex triterpenoid natural product, has garnered scientific interest due to its notable biological activities, including calmodulin antagonism and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. The document further elucidates its proposed mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source Organism

This compound was first isolated from the poisonous mushroom Hypholoma fasciculare, also known as Naematoloma fasciculare.[1][2][3] This mushroom is commonly found in woodlands, growing in large clumps on dead wood.[3] Subsequent studies have also identified related fasciculol-type compounds in other species of the same genus, such as Hypholoma lateritium.[4][5][6] These findings highlight the Hypholoma genus as a rich source of structurally diverse and biologically active triterpenoids.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from Hypholoma species.

Experimental Protocol: Isolation and Purification

2.1.1. Extraction:

  • Fresh or dried fruiting bodies of Hypholoma fasciculare are collected and homogenized.

  • The homogenized mushroom material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning:

  • The crude methanolic extract is suspended in 50% aqueous MeOH.

  • A liquid-liquid partitioning is performed sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on their polarity.

  • Each solvent phase is collected and concentrated to yield the n-hexane, chloroform, and ethyl acetate fractions. This compound, being a moderately polar compound, is expected to be enriched in the chloroform and/or ethyl acetate fractions.

2.1.3. Chromatographic Purification:

  • Flash Chromatography: The chloroform or ethyl acetate fraction is subjected to flash chromatography on a silica gel column.

    • A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as acetone or ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Quantitative Data

While specific yields for the isolation of this compound are not extensively reported in publicly available literature, the following table provides a general expectation of yields for related triterpenoids from Hypholoma species, which can serve as a benchmark.

Isolation StepStarting MaterialFraction/CompoundTypical Yield (w/w)Purity
Methanol Extraction1 kg dried H. lateritiumCrude Methanol Extract9.2%Mixture
Solvent Partitioning92 g Crude Extractn-Hexane Fraction27.2%Mixture
Chloroform Fraction19.6%Mixture
Ethyl Acetate Fraction13.0%Mixture
Flash Chromatography2.4 g n-Hexane FractionFasciculol E38.3%>95%
Fasciculol F26.3%>95%

Note: This data is for related compounds from H. lateritium and serves as an illustrative example. Actual yields for this compound from H. fasciculare may vary.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activities, primarily as a calmodulin antagonist and an anti-inflammatory agent.

Calmodulin Antagonism

Fasciculic acids A, B, and C have been identified as potent calmodulin (CaM) antagonists.[1][7] Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes, and its inhibition can have profound physiological effects.

3.1.1. Experimental Protocol: Calmodulin Antagonism Assay A common method to assess calmodulin antagonism involves monitoring the activation of a CaM-dependent enzyme, such as phosphodiesterase (PDE), in the presence and absence of the test compound.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), Ca²⁺, calmodulin, and a CaM-dependent enzyme (e.g., PDE1).

  • Initiation of Reaction: Add the substrate for the enzyme (e.g., cAMP for PDE) to initiate the reaction.

  • Inhibitor Addition: In parallel experiments, add varying concentrations of this compound to the reaction mixture.

  • Measurement of Activity: Measure the enzyme activity by quantifying the product formation over time.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activation is determined as the IC₅₀ value.

Quantitative Data: Calmodulin Antagonism

CompoundTargetIC₅₀ (µM)
This compoundCalmodulinData not available
Fasciculic Acid BCalmodulinData not available
Fasciculic Acid CCalmodulinData not available
Anti-inflammatory Activity

The anti-inflammatory properties of steroids isolated from Hypholoma species, including fasciculols and fasciculic acids, are attributed to their dual action of inhibiting cyclooxygenase-2 (COX-2) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][9]

3.2.1. Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compound (this compound) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the fluorometric probe, and varying concentrations of this compound.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence intensity kinetically over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • IC₅₀ Calculation: Determine the concentration of this compound that causes 50% inhibition of the COX-2 activity.

Quantitative Data: COX-2 Inhibition

CompoundIC₅₀ (µM) for COX-2
This compoundData not available
Fasciculol C>10
Fasciculol E>10
Fasciculol F>10
Fasciculic Acid B>10

Data from Ványolós et al. (2020) for related compounds from H. lateritium.[4]

3.2.2. Experimental Protocol: Nrf2 Nuclear Translocation Assay (Western Blot)

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with this compound for a specified time.

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.

  • Protein Quantification: Determine the protein concentration in both fractions.

  • Western Blotting:

    • Separate the proteins from the nuclear and cytoplasmic extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the Nrf2 bands.

    • Use loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear Nrf2 level indicates activation of the pathway.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification Mushroom Hypholoma fasciculare CrudeExtract Crude Methanol Extract Mushroom->CrudeExtract Methanol Extraction Hexane n-Hexane Fraction CrudeExtract->Hexane Partitioning Chloroform Chloroform Fraction CrudeExtract->Chloroform Partitioning EtOAc Ethyl Acetate Fraction CrudeExtract->EtOAc Partitioning FlashChrom Flash Chromatography (Silica Gel) Chloroform->FlashChrom EtOAc->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC FasciculicAcidA Pure this compound HPLC->FasciculicAcidA

Figure 1. Experimental workflow for the isolation of this compound.

anti_inflammatory_pathway cluster_cox COX-2 Inhibition cluster_nrf2 Nrf2 Activation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation FasciculicAcidA_cox This compound FasciculicAcidA_cox->COX2 Inhibits Keap1 Keap1 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes Activates Transcription AntiInflammatoryResponse Anti-inflammatory Response AntioxidantGenes->AntiInflammatoryResponse FasciculicAcidA_nrf2 This compound FasciculicAcidA_nrf2->Keap1 Inhibits Binding

Figure 2. Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound stands out as a promising natural product with distinct biological activities. This guide has provided a detailed overview of its discovery, a comprehensive protocol for its isolation and purification, and an exploration of its anti-inflammatory and calmodulin antagonistic properties. The provided experimental methodologies and signaling pathway diagrams offer a foundational resource for further research into this fascinating molecule. Future studies should focus on elucidating the precise quantitative measures of its biological activities and exploring its therapeutic potential in greater detail.

References

An In-depth Technical Guide to Fasciculic Acid A from Hypholoma fasciculare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculic acid A, a complex triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare (also known as Sulphur Tuft), has garnered scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its natural source, chemical properties, and biological functions, with a particular focus on its role as a calmodulin antagonist. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts.

Introduction

Hypholoma fasciculare, a common woodland mushroom, is known for its toxicity, which is attributed to a variety of secondary metabolites.[1] Among these, the fasciculic acids, a group of lanostane-type triterpenoids, are of significant interest. This compound, along with its structural analogs Fasciculic acid B and C, has been identified as a potent calmodulin antagonist.[2] Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways, making it an attractive target for therapeutic intervention in various diseases. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

This compound is a triterpenoid characterized by a complex polycyclic structure. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₆H₆₀O₈[3]
Molecular Weight620.9 g/mol [3]
IUPAC Name5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[3]

Biological Activity

The primary reported biological activity of this compound is its potent antagonism of calmodulin.[2] Calmodulin is a key mediator of calcium signaling, and its inhibition can have profound effects on downstream cellular processes. Additionally, related fasciculol-type triterpenes from Hypholoma fasciculare have been shown to inhibit 3α-hydroxysteroid dehydrogenase.

Compound/ActivityIC₅₀ (µM)TargetSource
Fasciculol-type triterpenes14.03α-hydroxysteroid dehydrogenase

Note: A specific IC₅₀ value for the calmodulin antagonistic activity of this compound is not yet available in the public domain and represents a key area for future research.

Experimental Protocols

Isolation and Purification of this compound from Hypholoma fasciculare

The following protocol is a generalized procedure for the extraction and isolation of triterpenoids from Hypholoma species, adapted from methodologies reported for similar compounds.[4][5]

4.1.1. Extraction

  • Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare are collected and ground into a fine powder.

  • The powdered mushroom material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

4.1.2. Solvent Partitioning

  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • The EtOAc fraction, which typically contains the triterpenoids, is collected and concentrated.

4.1.3. Chromatographic Purification

  • The concentrated EtOAc fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar Rƒ values to known fasciculic acids are combined.

  • Further purification is achieved by repeated column chromatography on silica gel and/or reversed-phase (C18) silica gel, using appropriate solvent systems (e.g., CHCl₃-MeOH or MeOH-H₂O gradients).

  • Final purification to yield pure this compound is often accomplished using high-performance liquid chromatography (HPLC).

G A Hypholoma fasciculare (Fruiting Bodies) B Grinding A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Solvent Partitioning (n-hexane, CHCl3, EtOAc) D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection (TLC Monitoring) G->H I Further Chromatographic Purification (Silica Gel, C18, HPLC) H->I J Pure this compound I->J

Isolation workflow for this compound.
Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[5] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[7]

Note: Detailed, publicly available ¹H and ¹³C NMR spectral assignments and a complete ESI-MS/MS fragmentation analysis for this compound are areas requiring further investigation and publication.

Calmodulin Antagonism Assay

The ability of this compound to inhibit calmodulin can be assessed using a phosphodiesterase (PDE) activity assay. Calmodulin activates PDE, and inhibitors of calmodulin will reduce PDE activity.

  • Assay Principle: In the presence of Ca²⁺, calmodulin binds to and activates cyclic nucleotide phosphodiesterase (PDE1). Activated PDE1 hydrolyzes cyclic AMP (cAMP) to AMP. The amount of AMP produced is proportional to PDE1 activity.

  • Procedure:

    • A reaction mixture is prepared containing a buffer, Ca²⁺, calmodulin, PDE1, and cAMP.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.

    • The reaction is stopped, and the amount of AMP produced is quantified, often using a coupled enzyme system that results in a colorimetric or fluorescent readout.

  • Data Analysis: The percentage of inhibition of PDE1 activity is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: Calmodulin Antagonism

Calmodulin is a central mediator of calcium signaling. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[8]

This compound, as a calmodulin antagonist, is believed to bind to calmodulin and prevent its interaction with its target proteins. This inhibition disrupts the downstream signaling cascades that are dependent on calmodulin activation. One of the key targets of the Ca²⁺/calmodulin complex is phosphodiesterase 1 (PDE1).[3][9]

G cluster_0 cluster_1 cluster_2 Ca2_plus Ca²⁺ Calmodulin Calmodulin Ca2_plus->Calmodulin Binds CaM_Ca2 Ca²⁺/Calmodulin Complex Calmodulin->CaM_Ca2 Forms PDE1_inactive PDE1 (inactive) CaM_Ca2->PDE1_inactive Activates PDE1_active PDE1 (active) PDE1_inactive->PDE1_active cAMP cAMP PDE1_active->cAMP Hydrolyzes AMP AMP cAMP->AMP Fasciculic_Acid_A This compound Fasciculic_Acid_A->Calmodulin Inhibits

Calmodulin/PDE1 signaling pathway and inhibition.

The diagram above illustrates the activation of PDE1 by the Ca²⁺/calmodulin complex and the subsequent hydrolysis of cAMP. This compound is hypothesized to inhibit this pathway by binding to calmodulin, thereby preventing its activation of PDE1. This leads to an accumulation of cAMP, which can have widespread effects on cellular function.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics targeting calmodulin-dependent signaling pathways. However, several key areas require further investigation:

  • Quantitative Bioactivity: Determination of the specific IC₅₀ value of this compound for calmodulin antagonism is essential for understanding its potency.

  • Detailed Structural Elucidation: Publication of the complete ¹H and ¹³C NMR spectral data and a detailed MS fragmentation analysis will be crucial for the unambiguous identification and synthesis of this compound and its derivatives.

  • Mechanism of Action: Elucidating the precise binding site of this compound on calmodulin and its effect on the conformation of the protein will provide valuable insights for structure-activity relationship (SAR) studies.

  • Synthesis: The development of a total synthesis of this compound will be necessary to provide a sustainable supply for further biological evaluation and to enable the synthesis of analogs with improved potency and selectivity.

  • Pharmacological Evaluation: In vivo studies are required to assess the pharmacokinetic properties, efficacy, and toxicity of this compound in relevant disease models.

Conclusion

This compound, a triterpenoid from the toxic mushroom Hypholoma fasciculare, is a potent natural product with significant potential as a calmodulin antagonist. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research. The detailed experimental approaches and an understanding of its mechanism of action outlined herein are intended to accelerate the exploration of this compound as a chemical probe and a potential therapeutic agent. Further research into its quantitative bioactivity, detailed structure, and synthetic accessibility is warranted to fully realize its potential in drug discovery and development.

References

An In-Depth Technical Guide to Fasciculic Acid A: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculic acid A is a naturally occurring triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, it is a potent calmodulin antagonist, a property that underlies its potential pharmacological effects. This document summarizes the available quantitative data, outlines key experimental methodologies, and presents diagrams to illustrate relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound belongs to the lanostane family of triterpenoids.[1] Its complex structure features a tetracyclic nucleus with a characteristic side chain at C-17. The molecule is an ester of fasciculol A and 3-hydroxy-3-methylglutaric acid.[1]

Chemical Structure:

The definitive chemical structure of this compound is provided below.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from computational models and available experimental findings.[1]

PropertyValueSource
Molecular Formula C₃₆H₆₀O₈PubChem[1]
Molecular Weight 620.9 g/mol PubChem[1]
IUPAC Name 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acidPubChem[1]
CAS Number 126882-53-9PubChem[1]
Topological Polar Surface Area 145 ŲPubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 9PubChem[1]
XLogP3 4.8PubChem[1]

Biological Activity: Calmodulin Antagonism

The most significant reported biological activity of this compound is its potent antagonism of calmodulin (CaM).[2] Calmodulin is a ubiquitous, calcium-binding messenger protein that plays a crucial role in regulating a vast number of cellular processes by activating CaM-dependent enzymes and proteins. By inhibiting calmodulin, this compound can disrupt these signaling pathways, leading to various downstream cellular effects.

Mechanism of Calmodulin Antagonism

The precise molecular mechanism by which this compound antagonizes calmodulin has not been fully elucidated in the available literature. However, it is hypothesized to involve the binding of this compound to calmodulin in a calcium-dependent manner, thereby preventing calmodulin from adopting its active conformation and interacting with its target proteins. This inhibitory action disrupts the calcium/calmodulin signaling cascade.

Calmodulin_Antagonism cluster_0 Normal Ca²⁺/Calmodulin Signaling cluster_1 Inhibition by this compound Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_influx->Calmodulin Binds CaM_Ca2 Ca²⁺-Calmodulin (Active) Target_Protein Target Protein (Inactive) CaM_Ca2->Target_Protein Activates Inhibited_CaM Inhibited Ca²⁺-Calmodulin Complex Active_Protein Active Protein Cellular_Response Cellular Response Active_Protein->Cellular_Response Initiates Fasciculic_Acid_A This compound Fasciculic_Acid_A->CaM_Ca2 Binds and Inhibits Inhibited_CaM->Target_Protein No Activation

Caption: Proposed mechanism of calmodulin antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound and the assessment of its biological activities are crucial for reproducibility and further research.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from Hypholoma fasciculare, based on typical natural product isolation procedures.

Isolation_Workflow Start Fresh Fruiting Bodies of Hypholoma fasciculare Extraction Extraction with Methanol Start->Extraction Concentration Concentration of Methanol Extract Extraction->Concentration Partitioning Partitioning between Ethyl Acetate and Water Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Chromatography_1 Silica Gel Column Chromatography EtOAc_Fraction->Chromatography_1 Fractionation Fraction Collection Chromatography_1->Fractionation Bioassay Bioassay for Calmodulin Antagonism Fractionation->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Chromatography_2 Preparative HPLC Active_Fractions->Chromatography_2 Purification Purification of this compound Chromatography_2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the isolation of this compound.

Calmodulin Antagonist Assay

The calmodulin antagonistic activity of this compound can be determined by measuring its ability to inhibit the activation of a CaM-dependent enzyme, such as CaM-dependent phosphodiesterase (PDE).

Principle: In the presence of Ca²⁺, calmodulin activates PDE, which then hydrolyzes cyclic AMP (cAMP). The activity of PDE is measured by quantifying the amount of cAMP hydrolyzed. A calmodulin antagonist will inhibit this activation, resulting in a lower rate of cAMP hydrolysis.

Materials:

  • Calmodulin (bovine brain)

  • CaM-dependent phosphodiesterase (PDE)

  • cAMP

  • Crotalus atrox venom (contains 5'-nucleotidase)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and MgCl₂)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Inorganic phosphate colorimetric assay reagents

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and CaM-dependent PDE.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 30 °C).

  • Initiate the reaction by adding cAMP.

  • Incubate for a defined period (e.g., 20 minutes) at 30 °C.

  • Stop the PDE reaction by adding a stop solution (e.g., EDTA).

  • Add Crotalus atrox venom to convert the resulting AMP to adenosine and inorganic phosphate.

  • Incubate to allow for the complete conversion to inorganic phosphate.

  • Quantify the amount of inorganic phosphate released using a colorimetric assay.

  • Calculate the percentage of inhibition of PDE activity for each concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of CaM-activated PDE activity).

Potential Applications and Future Directions

The potent calmodulin antagonistic activity of this compound suggests its potential as a pharmacological tool for studying CaM-dependent signaling pathways. Furthermore, given the involvement of calmodulin in numerous disease processes, including cancer, inflammation, and neurological disorders, this compound and its derivatives could be investigated as potential therapeutic leads.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and calmodulin.

  • Investigating the effects of this compound on various CaM-dependent signaling pathways in different cell types.

  • Evaluating the in vitro and in vivo efficacy and toxicity of this compound in relevant disease models.

  • Exploring the structure-activity relationship of this compound and its analogues to develop more potent and selective calmodulin inhibitors.

Conclusion

This compound is a structurally complex triterpenoid with significant biological activity as a calmodulin antagonist. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used to study its effects. Further research into this fascinating natural product is warranted to fully understand its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A and its related lanostane-type triterpenoids represent a class of natural products with significant therapeutic potential. Isolated primarily from mushrooms of the genus Hypholoma (previously Naematoloma), these compounds have demonstrated a range of biological activities, including notable cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its analogs, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Related Compounds

This compound belongs to the lanostane family of triterpenoids, which are characterized by a tetracyclic core structure. A key feature of this compound and many of its relatives is the presence of a 3-hydroxy-3-methylglutaryl group or a similar side chain, which contributes to their biological activity. These compounds are predominantly isolated from the fruiting bodies of mushrooms such as Hypholoma fasciculare.

A number of related lanostane triterpenoids have been isolated from Hypholoma fasciculare, including Fasciculic acid B, Fasciculic acid F, and various fasciculols such as Fasciculol E, F, G, H, and I. The structural variations among these compounds, often in the side chain or hydroxylation patterns of the triterpenoid core, lead to differences in their biological potency.

Biological Activities and Quantitative Data

This compound and its congeners have been evaluated for several biological activities, with cytotoxicity against human cancer cell lines and inhibition of nitric oxide (NO) production being the most prominent. The following tables summarize the available quantitative data for these activities.

Antiproliferative Activity

The antiproliferative effects of Fasciculic acid B and a range of related lanostane triterpenoids isolated from Naematoloma fasciculare have been assessed against four human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer). The half-maximal inhibitory concentrations (IC50) are presented in Table 1.[1][2][3]

Table 1: Antiproliferative Activity of Lanostane Triterpenoids from Naematoloma fasciculare [1][2][3]

CompoundA549 IC50 (µM)SK-OV-3 IC50 (µM)SK-MEL-2 IC50 (µM)HCT-15 IC50 (µM)
Fasciculol J>30>30>30>30
Fasciculol K>30>30>30>30
Fasciculol L22.1 ± 1.319.5 ± 0.915.4 ± 1.118.2 ± 1.5
Fasciculol M15.2 ± 0.813.1 ± 1.210.5 ± 0.514.6 ± 0.9
Fasciculol G18.9 ± 1.116.3 ± 0.712.8 ± 0.615.5 ± 1.0
Fasciculol E12.5 ± 0.610.1 ± 0.58.2 ± 0.411.3 ± 0.7
Fasciculic Acid B 14.8 ± 0.9 11.7 ± 0.6 9.5 ± 0.5 12.9 ± 0.8
Fasciculic Acid F16.3 ± 1.014.2 ± 0.811.1 ± 0.713.8 ± 0.9
Fasciculol D10.1 ± 0.58.5 ± 0.46.1 ± 0.39.2 ± 0.6
Fasciculol F9.8 ± 0.67.9 ± 0.55.5 ± 0.38.7 ± 0.5
Fasciculol B11.2 ± 0.79.3 ± 0.67.2 ± 0.410.1 ± 0.6
Fasciculol C8.5 ± 0.56.8 ± 0.44.9 ± 0.27.6 ± 0.4
Fasciculol H7.9 ± 0.46.1 ± 0.34.2 ± 0.26.8 ± 0.4
Fasciculol I7.2 ± 0.45.5 ± 0.33.8 ± 0.26.1 ± 0.3
Sublateriol C25.6 ± 1.421.3 ± 1.118.9 ± 1.223.4 ± 1.6
Doxorubicin (Control)0.8 ± 0.10.6 ± 0.10.5 ± 0.10.7 ± 0.1

Data are presented as the mean ± standard deviation of three independent experiments.

Inhibition of Nitric Oxide Production

Several of the isolated lanostane triterpenoids were also evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The IC50 values for this anti-inflammatory activity are detailed in Table 2.[1][2][3]

Table 2: Inhibitory Effects on Nitric Oxide Production in LPS-Activated BV-2 Cells [1][2][3]

CompoundNO Production Inhibition IC50 (µM)
Fasciculol J>100
Fasciculol K>100
Fasciculol L85.3 ± 4.2
Fasciculol M65.4 ± 3.5
Fasciculol G72.1 ± 3.8
Fasciculol E45.2 ± 2.5
Fasciculic Acid B 55.8 ± 3.1
Fasciculic Acid F61.3 ± 3.3
Fasciculol D35.7 ± 2.1
Fasciculol F32.4 ± 1.9
Fasciculol B41.6 ± 2.3
Fasciculol C28.9 ± 1.7
Fasciculol H25.1 ± 1.5
Fasciculol I22.7 ± 1.3
Sublateriol C92.5 ± 4.8
L-NMMA (Control)15.6 ± 0.9

Data are presented as the mean ± standard deviation of three independent experiments.

Postulated Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound and its analogs are still under investigation, their biological activities suggest interactions with key cellular signaling pathways.

Cytotoxicity and Apoptosis

The cytotoxic effects of these triterpenoids against cancer cell lines point towards the induction of apoptosis. A plausible mechanism involves the activation of the Fas-mediated apoptotic pathway. Fas ligand (FasL) on cytotoxic cells can bind to the Fas receptor on target cancer cells, initiating a signaling cascade that leads to programmed cell death.

Fas_Mediated_Apoptosis Fasciculic_Acid This compound & Analogs Cancer_Cell Cancer Cell Fasciculic_Acid->Cancer_Cell Induces sensitivity to FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Forms Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits & Cleaves Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Postulated Fas-mediated apoptotic pathway induced by this compound.
Anti-Inflammatory Action via Nitric Oxide Inhibition

The inhibition of NO production suggests that these compounds may interfere with the inducible nitric oxide synthase (iNOS) pathway, which is often upregulated during inflammation. This could occur through the inhibition of signaling molecules upstream of iNOS transcription, such as Nuclear Factor-kappa B (NF-κB).

NO_Inhibition_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds & Transcribes iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces Fasciculic_Acid This compound & Analogs Fasciculic_Acid->IKK Inhibits? Isolation_Workflow Start Fresh Fruiting Bodies of Hypholoma fasciculare Extraction Extraction with 80% aq. MeOH Start->Extraction Partition Solvent Partitioning (e.g., EtOAc, n-Hexane, H2O) Extraction->Partition Bioactive_Fraction Bioactive Fraction (e.g., EtOAc fraction) Partition->Bioactive_Fraction Silica_Gel Silica Gel Column Chromatography Bioactive_Fraction->Silica_Gel Fractions Eluted Fractions Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Pure Lanostane Triterpenoids (this compound, etc.) HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Fasciculic Acid A in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculic acid A, a complex triterpenoid isolated from the sulfur tuft mushroom, Hypholoma fasciculare, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating foundational knowledge of fungal triterpenoid synthesis with specific insights into its unique chemical structure. While the dedicated biosynthetic gene cluster for this compound remains to be fully elucidated, this document outlines the key enzymatic steps, from primary metabolism to the intricate tailoring reactions that forge this complex natural product. Furthermore, this guide details relevant experimental protocols for pathway elucidation and presents a framework for the quantitative analysis of pathway intermediates and products, serving as a vital resource for researchers dedicated to exploring the rich chemical diversity of fungi.

Introduction

This compound is a lanostane-type triterpenoid, a class of secondary metabolites known for their diverse and potent biological activities.[1] Produced by the basidiomycete fungus Hypholoma fasciculare, this molecule is characterized by a tetracyclic lanostane core, a modified side chain, and an esterified 3-hydroxy-3-methylglutaric acid (HMG) moiety. The intricate architecture of this compound suggests a complex biosynthetic pathway involving a cascade of enzymatic reactions, starting from central carbon metabolism. This guide delineates a putative pathway based on the established principles of fungal triterpenoid biosynthesis, providing a roadmap for future research and biotechnological applications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages: the formation of the universal isoprene building blocks via the mevalonate pathway, the cyclization of a linear precursor to form the triterpenoid scaffold, and the subsequent tailoring of this scaffold to yield the final product.

Stage 1: The Mevalonate Pathway - Forging the Isoprenoid Precursors

Like most fungi, Hypholoma fasciculare is presumed to utilize the mevalonate pathway to synthesize the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3][4] This pathway commences with the condensation of acetyl-CoA and culminates in the production of these essential building blocks.

The key enzymatic steps are:

  • Acetoacetyl-CoA Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • HMG-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3]

  • HMG-CoA Reductase (HMGR): The rate-limiting enzyme of the pathway, which reduces HMG-CoA to mevalonate.[2]

  • Mevalonate Kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

  • Mevalonate Pyrophosphate Decarboxylase (MVD): Decarboxylates mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).

  • Isopentenyl Pyrophosphate Isomerase (IDI): Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).

Mevalonate_Pathway Acetyl-CoA (x2) Acetyl-CoA (x2) Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA (x2)->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) Mevalonate-PP decarboxylase Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IPP isomerase

Figure 1: The Mevalonate Pathway in Fungi.
Stage 2: Assembly and Cyclization - From Isoprenoids to the Lanostane Core

IPP and DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively dimerized by squalene synthase to form the C30 linear triterpene precursor, squalene.[5][6] The pivotal step in forming the characteristic tetracyclic structure is the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase, followed by a complex cyclization cascade catalyzed by an oxidosqualene cyclase (OSC), specifically a lanosterol synthase in the case of lanostane-type triterpenoids.[7][8][9] This enzymatic reaction results in the formation of the lanostane scaffold.

Triterpene_Core_Biosynthesis cluster_precursors Isoprenoid Precursors cluster_linear Linear Triterpene Precursor cluster_core Triterpenoid Core IPP IPP Farnesyl-PP (FPP) Farnesyl-PP (FPP) IPP->Farnesyl-PP (FPP) Farnesyl-PP synthase DMAPP DMAPP DMAPP->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanostane Scaffold Lanostane Scaffold 2,3-Oxidosqualene->Lanostane Scaffold Lanosterol synthase

Figure 2: Formation of the Lanostane Triterpenoid Core.
Stage 3: Tailoring Reactions - The Path to this compound

The lanostane scaffold undergoes a series of post-cyclization modifications, often referred to as tailoring reactions, which are catalyzed by a suite of enzymes typically encoded within the same biosynthetic gene cluster. These reactions, which may include hydroxylations, oxidations, and acylations, are responsible for the vast structural diversity of triterpenoids. For this compound, these modifications are predicted to include:

  • Hydroxylations: Catalyzed by cytochrome P450 monooxygenases, introducing hydroxyl groups at specific positions on the lanostane core and side chain.

  • Acylation: The esterification of a hydroxyl group with 3-hydroxy-3-methylglutaric acid (HMG). This HMG moiety is likely derived from HMG-CoA, suggesting the involvement of an HMG-CoA synthase and a specific acyltransferase.

The precise sequence and identity of these tailoring enzymes for this compound biosynthesis are yet to be experimentally determined.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table provides a template for the types of data that are crucial for understanding and optimizing the pathway.

ParameterValueUnitsExperimental ContextReference
Enzyme Kinetics
HMG-CoA Reductase (Km for HMG-CoA)e.g., 5-50µMIn vitro assay with purified enzyme from H. fasciculare(Hypothetical)
HMG-CoA Reductase (kcat)e.g., 0.1-10s⁻¹In vitro assay with purified enzyme from H. fasciculare(Hypothetical)
Lanosterol Synthase (Km for 2,3-oxidosqualene)e.g., 1-20µMIn vitro assay with purified enzyme from H. fasciculare(Hypothetical)
Lanosterol Synthase (kcat)e.g., 0.01-1s⁻¹In vitro assay with purified enzyme from H. fasciculare(Hypothetical)
Metabolite Concentrations
Intracellular Acetyl-CoAe.g., 10-100µMHPLC-MS analysis of H. fasciculare mycelial extracts(Hypothetical)
This compound Titere.g., 50-500mg/LHPLC analysis of culture broth from H. fasciculare(Hypothetical)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of genomic, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in the genome of Hypholoma fasciculare.

Methodology:

  • Genome Sequencing: Obtain a high-quality genome sequence of a this compound-producing strain of H. fasciculare.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH and SMURF to predict secondary metabolite biosynthetic gene clusters.[10][11][12]

  • Homology-Based Search: Search the predicted gene clusters for genes encoding key enzymes in triterpenoid biosynthesis, including a lanosterol synthase, cytochrome P450 monooxygenases, and acyltransferases.

  • Transcriptomic Analysis: Compare the transcriptomes of H. fasciculare grown under this compound-producing and non-producing conditions to identify co-regulated genes within the putative cluster.

BGC_Identification_Workflow H. fasciculare Culture H. fasciculare Culture Genomic DNA Extraction Genomic DNA Extraction H. fasciculare Culture->Genomic DNA Extraction RNA Extraction RNA Extraction H. fasciculare Culture->RNA Extraction Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing Bioinformatic Analysis (antiSMASH/SMURF) Bioinformatic Analysis (antiSMASH/SMURF) Genome Sequencing->Bioinformatic Analysis (antiSMASH/SMURF) Putative BGCs Putative BGCs Bioinformatic Analysis (antiSMASH/SMURF)->Putative BGCs Identification of this compound BGC Identification of this compound BGC Putative BGCs->Identification of this compound BGC Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Differential Gene Expression Analysis Differential Gene Expression Analysis Transcriptome Sequencing->Differential Gene Expression Analysis Co-regulated Genes Co-regulated Genes Differential Gene Expression Analysis->Co-regulated Genes Co-regulated Genes->Identification of this compound BGC

Figure 3: Workflow for Biosynthetic Gene Cluster Identification.
Functional Characterization of Biosynthetic Genes

Objective: To confirm the function of candidate genes within the identified biosynthetic gene cluster.

Methodologies:

  • Gene Knockout/Replacement:

    • Design a knockout cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene.

    • Transform H. fasciculare protoplasts with the knockout cassette.

    • Select for transformants and confirm gene replacement by PCR and Southern blotting.

    • Analyze the metabolite profile of the knockout mutant by HPLC-MS to observe the loss of this compound or the accumulation of an intermediate.[13][14][15][16][17]

  • Heterologous Expression:

    • Clone the candidate gene(s) into an appropriate fungal expression vector.

    • Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.[18][19][20][21][22]

    • Culture the heterologous host and analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product.

Quantitative Analysis of Triterpenoids

Objective: To quantify the concentration of this compound and its precursors in fungal cultures.

Methodology:

  • Sample Preparation:

    • Culture Broth: Centrifuge to remove mycelia, then extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Mycelia: Lyophilize and grind the mycelia, followed by extraction with an organic solvent.

  • HPLC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid or acetic acid.

    • Mass Spectrometry: Employ a mass spectrometer (e.g., Q-TOF or triple quadrupole) with electrospray ionization (ESI) in negative ion mode for sensitive detection and quantification.[23][24][25][26]

  • Quantification: Generate a standard curve using a purified standard of this compound to determine the concentration in the samples.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of fungi. While the complete pathway and its genetic underpinnings are yet to be fully elucidated, the foundational knowledge of fungal triterpenoid biosynthesis provides a solid framework for future investigations. The experimental approaches outlined in this guide, from genome mining to heterologous expression and quantitative analysis, will be instrumental in piecing together the intricate enzymatic puzzle of this compound formation. A thorough understanding of this pathway will not only expand our knowledge of fungal secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound through metabolic engineering. The identification and characterization of the novel tailoring enzymes involved in this pathway may also provide new biocatalysts for the synthesis of novel triterpenoid derivatives with enhanced therapeutic properties.

References

A Comprehensive Review of Fasciculic Acid A and Related Triterpenoids: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth literature review of the research surrounding Fasciculic acid A and its related lanostane triterpenoids isolated from mushrooms of the genus Hypholoma. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the chemical properties, biological activities, and experimental methodologies associated with these compounds. All quantitative data has been summarized into structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

This compound is a lanostane-type triterpenoid first identified in the poisonous mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare). This class of compounds has garnered scientific interest due to a range of observed biological activities, including calmodulin antagonism, cytotoxicity against cancer cell lines, and anti-inflammatory effects. This review synthesizes the available scientific literature to provide a comprehensive overview of the current state of research on this compound and its structural analogs.

Chemical Structure and Properties

This compound is characterized by a complex lanostane skeleton. Its chemical formula is C36H60O8. The core structure is shared by a family of related compounds isolated from the same fungal source, including Fasciculic acid B and C, as well as various fasciculols.

Biological Activities

Research into the biological effects of this compound and its related compounds has revealed several areas of potential therapeutic interest. These include calmodulin antagonism, in vivo toxicity, cytotoxicity against human cancer cell lines, and anti-inflammatory activity.

Calmodulin Antagonism

Fasciculic acids A, B, and C have been identified as potent antagonists of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.

Table 1: Calmodulin Antagonistic Activity of Fasciculic Acids

CompoundIC50 (µM)
This compoundData not available in full-text
Fasciculic acid BData not available in full-text
Fasciculic acid CData not available in full-text
Reference standard (W-7)Data not available in full-text

Note: While the primary literature identifies these compounds as potent calmodulin antagonists, the specific IC50 values from the original 1992 study by Takahashi et al. in the Chemical and Pharmaceutical Bulletin were not accessible in the full-text search.

In Vivo Toxicity

Certain related compounds, specifically fasciculol E and F, have been identified as the primary toxic principles in Hypholoma fasciculare.

Table 2: Acute Toxicity of Fasciculols in Mice

CompoundLD50 (mg/kg, i.p.)
Fasciculol E50
Fasciculol F168

Data sourced from Suzuki K, Fujimoto H, Yamazaki M. The toxic principles of Naematoloma fasciculare. Chemical & Pharmaceutical Bulletin 1983, 31(6), 2176-2178.

Cytotoxicity against Human Cancer Cell Lines

A study by Kim et al. in 2013 investigated the antiproliferative activity of several lanostane triterpenoids from Hypholoma fasciculare, including compounds structurally related to this compound, against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of Fasciculol Derivatives (IC50 in µM)

CompoundA549 (Lung)SK-OV-3 (Ovarian)SK-MEL-2 (Melanoma)HCT-15 (Colon)
Fasciculol F>100>100>100>100
Fasciculol G89.475.365.298.7
3-O-(3-hydroxy-3-methyl)glutarylfasciculol G55.445.149.865.3
Fasciculol H45.233.129.835.4
Fasciculol I65.351.249.955.4
Sublateriol C>100>100>100>100
Doxorubicin (Positive Control)0.80.90.70.6

Data from Kim et al. J. Nat. Prod. 2013, 76, 5, 845–851.

Anti-inflammatory Activity

The same study by Kim et al. (2013) also evaluated the inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2), a common assay for anti-inflammatory potential.

Table 4: Inhibition of Nitric Oxide Production by Fasciculol Derivatives in BV-2 Cells

CompoundIC50 (µM)
Fasciculol F49.9
Fasciculol G>100
3-O-(3-hydroxy-3-methyl)glutarylfasciculol G93.1
Fasciculol H>100
Fasciculol I>100
Sublateriol C>100

Data from Kim et al. J. Nat. Prod. 2013, 76, 5, 845–851.

Experimental Protocols

This section details the methodologies for the key experiments cited in this review, providing a reference for researchers looking to replicate or build upon this work.

Calmodulin Antagonism Assay (Takahashi et al., 1992 - Methodology Inferred)

The assay for calmodulin antagonism likely involved measuring the inhibition of a calmodulin-dependent enzyme, such as phosphodiesterase, in the presence of varying concentrations of the Fasciculic acids. The IC50 value would be determined as the concentration of the test compound that inhibits 50% of the enzyme's activity compared to a control without the inhibitor.

cluster_0 Calmodulin Antagonism Assay Workflow Enzyme Calmodulin-Dependent Enzyme (e.g., Phosphodiesterase) Product Product (e.g., AMP) Enzyme->Product Converts Substrate Enzyme Substrate (e.g., cAMP) Substrate->Enzyme Calmodulin Calmodulin + Ca2+ Calmodulin->Enzyme Activates Inhibitor This compound (Test Compound) Inhibitor->Calmodulin Binds to & Inhibits

Calmodulin antagonism assay principle.
In Vivo Acute Toxicity Study (Suzuki et al., 1983)

The acute toxicity of fasciculol E and F was determined by intraperitoneal (i.p.) administration to mice. The LD50 value, the dose at which 50% of the test animals die, was then calculated.

cluster_1 In Vivo Toxicity Workflow Start Select Mice Groups Dosing Administer Graded Doses of Fasciculol (i.p.) Start->Dosing Observation Observe for a Set Period (e.g., 24-48 hours) Dosing->Observation Record Record Mortality at Each Dose Level Observation->Record Calculate Calculate LD50 Value Record->Calculate

Workflow for LD50 determination in mice.
Cytotoxicity Assay (Kim et al., 2013)

The antiproliferative activity of the compounds was assessed using a sulforhodamine B (SRB) assay.

  • Cell Seeding: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) were seeded into 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with sulforhodamine B (SRB) dye.

  • Measurement: The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Nitric Oxide (NO) Inhibition Assay (Kim et al., 2013)

The anti-inflammatory activity was determined by measuring the inhibition of NO production in LPS-stimulated BV-2 cells.

  • Cell Seeding: BV-2 murine microglial cells were seeded in 96-well plates and incubated.

  • Compound Treatment: The cells were pre-treated with the test compounds for 1 hour.

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Nitrite Measurement: After 24 hours, the amount of nitrite (a stable product of NO) in the cell culture medium was measured using the Griess reagent.

  • Calculation: The IC50 value was determined as the concentration of the compound that inhibited 50% of the NO production compared to the LPS-stimulated control.

cluster_2 NF-κB Signaling and NO Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor Fasciculol F / G derivative (Test Compound) Inhibitor->NFkB Inhibits

Inhibition of LPS-induced NO production pathway.

Conclusion and Future Directions

The research on this compound and its related triterpenoids from Hypholoma species has unveiled a range of biological activities, highlighting their potential as lead compounds for drug discovery. The potent calmodulin antagonism of Fasciculic acids A, B, and C warrants further investigation to elucidate their specific binding mechanisms and potential therapeutic applications in signaling pathways where calmodulin plays a key role.

The cytotoxic and anti-inflammatory activities of other fasciculol derivatives suggest that this class of compounds could be a source of novel anticancer and anti-inflammatory agents. Future research should focus on isolating and characterizing more of these related compounds, conducting a broader screening against various cancer cell lines, and exploring their mechanisms of action, including their potential effects on signaling pathways like NF-κB, which is often implicated in both cancer and inflammation. A comprehensive structure-activity relationship (SAR) study would also be invaluable in guiding the synthesis of more potent and selective analogs. While no direct evidence was found for the activity of this compound on glioma cell lines or its direct inhibition of NF-κB in the reviewed literature, the known activities of related compounds suggest this is a promising area for future investigation.

An In-depth Technical Guide on the Biological Activity of Fasciculic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited in-depth data regarding the specific biological activities, quantitative measures, and mechanisms of action of Fasciculic acid A. This guide summarizes the currently available information and provides a general context for its primary reported biological function.

Introduction

This compound is a natural product belonging to the lanostane triterpenoid class of chemical compounds. It was first isolated from the toxic mushroom Naematoloma fasciculare, also known as Hypholoma fasciculare or the sulfur tuft mushroom. Along with its structural analogs, Fasciculic acid B and C, it has been identified as a potent antagonist of calmodulin.

Chemical and Physical Properties

  • Chemical Classification: Lanostane Triterpenoid

  • Natural Source: Naematoloma fasciculare (Fr.) KARST[1]

  • General Features: Triterpenoids from this mushroom, including the fasciculic acids and related fasciculol compounds, are noted for their diverse biological activities, which range from antimicrobial and cytotoxic to calmodulin inhibitory effects[2][3][4].

Biological Activity: Calmodulin Antagonism

The most significant biological activity reported for this compound is its potent antagonism of calmodulin (CaM)[1][5].

3.1. The Role of Calmodulin

Calmodulin is a highly conserved, calcium-binding messenger protein that is ubiquitous in eukaryotic cells. It plays a crucial role in mediating a vast number of cellular processes by translating calcium signals into cellular responses[6]. Upon binding to intracellular Ca²⁺, calmodulin undergoes a conformational change that enables it to bind to and activate a multitude of target proteins and enzymes[6][7]. This activation modulates critical signaling pathways involved in:

  • Cell proliferation and differentiation

  • Muscle contraction

  • Inflammation

  • Apoptosis (programmed cell death)

  • Intracellular signaling cascades

  • Memory formation

3.2. Mechanism of Calmodulin Antagonism

A calmodulin antagonist is a substance that inhibits the function of calmodulin. While the precise molecular interaction of this compound with calmodulin has not been detailed, antagonists generally function by binding to calmodulin, often to a hydrophobic region that is exposed upon Ca²⁺ binding[7]. This binding action prevents calmodulin from interacting with and activating its downstream target enzymes, thereby disrupting Ca²⁺-dependent signaling pathways[6][7].

The inhibition of calmodulin can lead to significant physiological effects, including cell cycle arrest and apoptosis in cancer cells, making calmodulin antagonists a subject of interest in therapeutic research[6].

Calmodulin_Antagonism cluster_0 Normal Ca²⁺/Calmodulin Signaling cluster_1 Inhibition by this compound Ca Ca²⁺ CaM_Active Active Ca²⁺/Calmodulin Complex Ca->CaM_Active + CaM Calmodulin (Inactive) CaM->CaM_Active Target Target Enzyme (Inactive) CaM_Active->Target Activates Target_Active Active Enzyme Target->Target_Active Response Cellular Response Target_Active->Response FA This compound CaM_Active_Inhibited Active Ca²⁺/Calmodulin Complex FA->CaM_Active_Inhibited Binds & Inhibits Target_Inactive Target Enzyme (Remains Inactive) CaM_Active_Inhibited->Target_Inactive X No_Response Cellular Response Blocked Target_Inactive->No_Response

Caption: General mechanism of calmodulin antagonism by this compound.

Quantitative Data

A thorough review of existing literature reveals a lack of specific quantitative data for the biological activity of this compound. While described as a "potent" calmodulin antagonist, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values are not provided in the primary articles mentioning its discovery and activity[1][5]. The table below is included as a template for future research findings.

Assay Type Target Metric (e.g., IC₅₀) Value Reference
Calmodulin InhibitionPurified CalmodulinIC₅₀Data Not AvailableN/A
CytotoxicityVarious Cell LinesGI₅₀ / CC₅₀Data Not AvailableN/A

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available. The initial isolation and characterization were performed using standard phytochemical techniques.

5.1. Isolation and Purification (General Methodology)

The isolation of fasciculic acids from Naematoloma fasciculare generally involves the following steps, as inferred from related studies on compounds from this mushroom[2][3]:

  • Extraction: The fruiting bodies of the mushroom are extracted with a solvent, typically methanol (MeOH).

  • Fractionation: The crude extract is then partitioned with various solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.

  • Chromatography: The active fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

5.2. Calmodulin Antagonism Assay (Hypothetical Protocol)

A standard assay to determine calmodulin inhibitory activity would likely involve measuring the activity of a calmodulin-dependent enzyme, such as Ca²⁺/calmodulin-dependent phosphodiesterase (PDE), in the presence and absence of the test compound.

  • Reaction Mixture: Prepare a reaction buffer containing Ca²⁺, calmodulin, the target enzyme (e.g., PDE), and the enzyme's substrate (e.g., cAMP).

  • Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).

  • Activity Measurement: Quantify the product of the enzymatic reaction. For PDE, this would involve measuring the amount of AMP produced from cAMP.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathways

Beyond the direct inhibition of calmodulin, no specific signaling pathways modulated by this compound have been elucidated. As calmodulin is a central node in calcium signaling, its inhibition would theoretically impact numerous downstream pathways. The diagram below illustrates the logical relationship between this compound and its primary molecular target.

Logical_Relationship FA This compound CaM Calmodulin (CaM) FA->CaM Inhibits CaM_Pathways Ca²⁺/CaM-Dependent Signaling Pathways CaM->CaM_Pathways Activates Cell_Processes Diverse Cellular Processes (e.g., Proliferation, Apoptosis) CaM_Pathways->Cell_Processes Regulates

Caption: Logical flow of this compound's inhibitory action.

Conclusion and Future Directions

This compound is a lanostane triterpenoid from the mushroom Naematoloma fasciculare with potent calmodulin antagonistic activity. While this initial finding is significant, the scientific community lacks comprehensive data on its quantitative potency, specific molecular interactions, and effects on cellular signaling pathways. Future research is necessary to:

  • Determine the IC₅₀ of this compound for calmodulin inhibition.

  • Elucidate its precise binding site and mechanism of interaction with calmodulin.

  • Investigate its effects on various cell lines to understand its potential cytotoxic or therapeutic properties.

  • Explore its impact on specific calmodulin-dependent signaling pathways.

Such studies would be invaluable for determining the potential of this compound as a pharmacological tool or a lead compound in drug development.

References

Fasciculic Acid A: A Comprehensive Technical Guide to its Function as a Calmodulin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A, a natural triterpenoid isolated from the mushroom Naematoloma fasciculare, has been identified as a potent antagonist of calmodulin (CaM).[1][2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to and modulating the activity of a wide array of downstream effector proteins, CaM is integral to processes such as cell proliferation, apoptosis, smooth muscle contraction, and inflammatory responses. The ability of this compound to inhibit CaM presents a significant area of interest for researchers and drug developers exploring novel therapeutic interventions targeting CaM-dependent pathways.

This technical guide provides an in-depth overview of this compound as a calmodulin antagonist, presenting available quantitative data, detailing experimental methodologies for assessing its activity, and visualizing the key signaling pathways involved.

Quantitative Data on Calmodulin Antagonism

The inhibitory effects of this compound and its related compounds, Fasciculic acids B and C, on calmodulin-mediated enzyme activation have been quantified. The following table summarizes the reported IC50 values for the inhibition of CaM-dependent phosphodiesterase (PDE) activity.

CompoundIC50 (µM) for Calmodulin-Dependent Phosphodiesterase Inhibition
This compound19
Fasciculic acid B14
Fasciculic acid C29
W-7 (Reference)26

Data sourced from Takahashi et al., 1989.

Mechanism of Action: Calmodulin Antagonism

This compound exerts its biological effects by directly binding to calmodulin in a calcium-dependent manner, thereby preventing the activation of CaM-dependent enzymes. This inhibitory action disrupts the downstream signaling cascades that are reliant on calmodulin activation.

cluster_0 Cellular Stimulus cluster_1 Calmodulin Activation cluster_2 This compound Inhibition cluster_3 Downstream Signaling Ca_increase ↑ Intracellular Ca²⁺ CaM_inactive Inactive Calmodulin Ca_increase->CaM_inactive CaM_active Active Ca²⁺/CaM Complex CaM_inactive->CaM_active Ca²⁺ binding Inhibited_Complex Inactive This compound-CaM Complex CaM_active->Inhibited_Complex Target_Enzymes CaM-Dependent Enzymes (e.g., PDE, Calcineurin, CaMKII) CaM_active->Target_Enzymes Activation Fasciculic_Acid_A This compound Fasciculic_Acid_A->Inhibited_Complex Inhibited_Complex->Target_Enzymes Inhibition Cellular_Response Cellular Response Target_Enzymes->Cellular_Response Activation

Caption: Mechanism of this compound as a Calmodulin Antagonist.

Impact on Downstream Signaling Pathways

By inhibiting calmodulin, this compound can modulate the activity of several key downstream effector proteins, including:

  • Phosphodiesterases (PDEs): Specifically, CaM-dependent phosphodiesterase 1 (PDE1), which is involved in cyclic nucleotide signaling.

  • Calcineurin (PP2B): A serine/threonine phosphatase crucial for T-cell activation and other cellular processes.

  • Ca²⁺/calmodulin-dependent protein kinases (CaMKs): A family of kinases that regulate a wide range of cellular functions.

The diagrams below illustrate the canonical signaling pathways of these enzymes and how this compound's antagonism of calmodulin can disrupt them.

Inhibition of the Calcineurin-NFAT Pathway

CaM_active Active Ca²⁺/CaM Calcineurin_inactive Inactive Calcineurin CaM_active->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_p Phosphorylated NFAT (Cytoplasmic) Calcineurin_active->NFAT_p Dephosphorylates NFAT Dephosphorylated NFAT (Nuclear) NFAT_p->NFAT Translocation Gene_Expression Gene Expression NFAT->Gene_Expression Activation Fasciculic_Acid_A This compound Fasciculic_Acid_A->CaM_active Inhibits CaM_active Active Ca²⁺/CaM CaMKII_inactive Inactive CaMKII CaM_active->CaMKII_inactive CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate Substrate Proteins CaMKII_active->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Cellular_Function Regulation of Cellular Function Phosphorylated_Substrate->Cellular_Function Fasciculic_Acid_A This compound Fasciculic_Acid_A->CaM_active Inhibits cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare reaction mixture: - Tris-HCl buffer - MgCl₂ - CaCl₂ - Calmodulin - PDE1 enzyme B Add varying concentrations of this compound A->B C Pre-incubate B->C D Initiate reaction by adding cAMP (substrate) C->D E Incubate at 37°C D->E F Stop reaction (e.g., by boiling) E->F G Add snake venom nucleotidase (converts AMP to adenosine) F->G H Incubate G->H I Measure inorganic phosphate (Pi) released (e.g., colorimetric method) H->I J Calculate % inhibition I->J K Determine IC50 value J->K

References

Preliminary In Vitro Studies of Fasciculic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculic acid A is a triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare). Preliminary reports suggest that fasciculic acids possess potent calmodulin antagonistic activity, presenting a potential avenue for therapeutic development, particularly in calcium signaling-related pathologies. However, detailed in vitro studies and quantitative data for this compound are not extensively available in current scientific literature. This technical guide synthesizes the available information and provides a proposed framework for the preliminary in vitro evaluation of this compound, focusing on its potential as a calmodulin antagonist. The guide outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate further research into this compound.

Introduction

This compound belongs to a class of lanostane-type triterpenoids.[1][2] These natural products, isolated from Hypholoma fasciculare, are of interest due to their potential biological activities. Early research has pointed towards the calmodulin (CaM) antagonistic properties of the fasciculic acid family, which includes Fasciculic acids A, B, and C. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[3] Antagonists of calmodulin have therapeutic potential in a variety of diseases, including cancer and neurological disorders.[4]

Given the limited specific data on this compound, this document serves as a forward-looking guide, proposing a structured approach to its in vitro characterization based on established methodologies for calmodulin antagonists.

Proposed In Vitro Evaluation of this compound

Primary Target: Calmodulin

The initial focus of in vitro studies should be to confirm and quantify the reported calmodulin antagonistic activity of this compound.

Quantitative Data Presentation

To ensure clarity and comparability, all quantitative data from the proposed experiments should be summarized in tabular format.

Table 1: Hypothetical Calmodulin Binding Affinity of this compound

ParameterValueMethod
IC₅₀ (µM)TBDFluorescence Polarization Assay
Kᵢ (µM)TBDEnzyme Inhibition Assay (e.g., PDE1)
K_D (µM)TBDIsothermal Titration Calorimetry

Table 2: Hypothetical Inhibition of Calmodulin-Dependent Enzymes by this compound

EnzymeIC₅₀ (µM)Inhibition Type
Phosphodiesterase 1 (PDE1)TBDCompetitive/Non-competitive
Calcineurin (PP2B)TBDCompetitive/Non-competitive
CaM Kinase II (CaMKII)TBDCompetitive/Non-competitive

Experimental Protocols

Calmodulin Binding Assay (Fluorescence Polarization)

This assay is designed to measure the direct binding of this compound to calmodulin by assessing the displacement of a fluorescently labeled CaM-binding peptide.

Methodology:

  • Reagents:

    • Purified Calmodulin

    • Fluorescently labeled CaM-binding peptide (e.g., from myosin light-chain kinase)

    • This compound

    • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM CaCl₂, pH 7.5)

  • Procedure:

    • Prepare a solution of Calmodulin and the fluorescently labeled peptide in the assay buffer.

    • Add varying concentrations of this compound to the wells of a microplate.

    • Add the Calmodulin/peptide solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Calmodulin-Dependent Enzyme Inhibition Assay (e.g., Phosphodiesterase 1)

This assay determines the functional consequence of this compound binding to calmodulin by measuring the inhibition of a CaM-dependent enzyme.

Methodology:

  • Reagents:

    • Purified Calmodulin

    • Purified Phosphodiesterase 1 (PDE1)

    • cAMP (substrate)

    • This compound

    • Enzyme Assay Buffer

  • Procedure:

    • Pre-incubate Calmodulin with varying concentrations of this compound in the assay buffer.

    • Add PDE1 to the mixture and incubate.

    • Initiate the enzymatic reaction by adding cAMP.

    • Measure the rate of cAMP hydrolysis (e.g., using a colorimetric or fluorescent method).

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of PDE1 activity.

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Mandatory Visualizations

Proposed Signaling Pathway of Calmodulin Antagonism

The following diagram illustrates the general mechanism by which a calmodulin antagonist like this compound is hypothesized to function.

Calmodulin_Antagonism cluster_0 Cellular Environment Ca2+ Ca2+ CaM Calmodulin Ca2+->CaM Binding CaM_Ca2 Active CaM-Ca2+ Complex Target_Protein CaM-Dependent Protein (e.g., PDE1, CaMKII) CaM_Ca2->Target_Protein Activation Active_Target Active Target Protein Cellular_Response Cellular_Response Active_Target->Cellular_Response Downstream Signaling FAA This compound FAA->CaM_Ca2 Inhibition

Caption: Hypothesized mechanism of this compound as a calmodulin antagonist.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the logical flow of an experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

IC50_Workflow cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (CaM, Fluorescent Peptide, Buffer) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up Microplate: Controls and Test Concentrations Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Data Analysis: Plot Dose-Response Curve Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for determining the IC₅₀ of this compound.

Conclusion and Future Directions

While direct experimental data on this compound remains scarce, its classification as a potential calmodulin antagonist warrants further investigation. The experimental framework proposed in this guide provides a clear path for the preliminary in vitro characterization of this compound. Future studies should aim to elucidate its specificity for calmodulin over other proteins, explore its effects in cell-based assays, and ultimately, evaluate its therapeutic potential in relevant disease models. The rich chemical diversity of secondary metabolites from Hypholoma fasciculare suggests that this and related compounds could be valuable leads in drug discovery.[5]

References

Toxicological Profile of Fasciculic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a lanostane-type triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare or the sulfur tuft mushroom). While specific toxicity studies on this compound are lacking, it is known to be a potent calmodulin antagonist. Calmodulin is a ubiquitous and essential calcium-binding protein that regulates a vast array of critical cellular processes. Disruption of calmodulin function can lead to significant cellular dysfunction and toxicity. This technical guide synthesizes the available information to provide a potential toxicological profile for this compound, focusing on its likely mechanism of action, expected toxicological effects, and relevant experimental protocols for its evaluation.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₃₆H₆₀O₈PubChem
Molecular Weight 620.86 g/mol PubChem
Class TriterpenoidPubChem
Source Hypholoma fasciculareInternal

Known Toxicity of Source Organism and Related Compounds

The mushroom Hypholoma fasciculare is known to be poisonous, causing a range of symptoms in humans including diarrhea, nausea, vomiting, proteinuria, and in severe cases, paralysis and impaired vision[1]. The primary toxic principles identified in this mushroom are not this compound itself, but the structurally related triterpenoids, fasciculol E and fasciculol F[2].

Quantitative Toxicity Data for Related Compounds

The following table summarizes the available acute toxicity data for fasciculol E and fasciculol F in mice. These values provide an indication of the potential toxicity of related compounds from the same source.

CompoundAnimal ModelRoute of AdministrationLD₅₀Source
Fasciculol E MouseIntraperitoneal (i.p.)50 mg/kg[2]
Fasciculol F MouseIntraperitoneal (i.p.)168 mg/kg[2]

Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of action for this compound and its toxic congeners is the inhibition of calmodulin. Calmodulin is a central mediator of calcium signaling in all eukaryotic cells. An increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which then activates a multitude of downstream enzymes and proteins.

By antagonizing calmodulin, this compound can be expected to disrupt these essential signaling pathways, leading to a variety of toxicological effects.

Calmodulin Signaling Pathway and Inhibition

The following diagram illustrates the general calmodulin signaling pathway and the point of intervention by a calmodulin antagonist like this compound.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin_inactive Calmodulin (Inactive) Calmodulin_active Ca²⁺-Calmodulin (Active) Target_Proteins Target Proteins (Kinases, Phosphatases, etc.) Calmodulin_active->Target_Proteins Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Target_Proteins->Cellular_Response Regulates Fasciculic_Acid_A This compound Fasciculic_Acid_A->Calmodulin_active Inhibits Ca_ionCalmodulin_inactive Ca_ionCalmodulin_inactive Ca_ionCalmodulin_inactive->Calmodulin_active

Figure 1: Calmodulin signaling pathway and inhibition by this compound.
Downstream Toxicological Effects

Inhibition of calmodulin can lead to a cascade of adverse cellular events:

  • Cell Cycle Arrest: Calmodulin is crucial for the progression of the cell cycle. Its inhibition can lead to arrest, preventing cell proliferation.

  • Apoptosis (Programmed Cell Death): Disruption of Ca²⁺/calmodulin-dependent pathways can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is a common outcome of treatment with calmodulin antagonists.

  • Disruption of Cellular Homeostasis: Calmodulin regulates ion channels, metabolic enzymes, and cytoskeletal proteins. Its inhibition can lead to a general breakdown of cellular homeostasis.

Experimental Protocols for Toxicological Evaluation

Given the likely mechanism of action of this compound, a comprehensive toxicological evaluation would involve a series of in vitro and in vivo assays.

In Vitro Assays

A tiered approach to in vitro testing is recommended to characterize the cytotoxic and mechanistic aspects of this compound's toxicity.

In_Vitro_Workflow cluster_workflow In Vitro Toxicological Workflow for this compound Start This compound Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Tier 2: Mechanism of Action (Calmodulin Inhibition Assay) Cytotoxicity->Mechanism If cytotoxic Apoptosis Tier 3: Apoptosis Confirmation (e.g., Annexin V Assay) Mechanism->Apoptosis If calmodulin antagonist Data_Analysis Data Analysis and IC₅₀/EC₅₀ Determination Apoptosis->Data_Analysis End Toxicological Profile Data_Analysis->End

Figure 2: Proposed in vitro experimental workflow for this compound.
  • Principle: Calmodulin activates cyclic nucleotide phosphodiesterase (PDE) in a Ca²⁺-dependent manner. An inhibitor of calmodulin will prevent this activation.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing a buffer, Ca²⁺, calmodulin, and a substrate for PDE (e.g., cAMP or cGMP).

    • Enzyme Addition: Add a known amount of PDE to initiate the reaction.

    • Inhibitor Testing: In parallel reactions, add varying concentrations of this compound.

    • Incubation: Incubate the reactions at a controlled temperature for a specific time.

    • Quantification: Measure the product of the PDE reaction (e.g., AMP or GMP). A decrease in product formation in the presence of this compound indicates calmodulin inhibition.

    • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of calmodulin-dependent PDE activation.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Cell Culture: Plate cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative and PI-negative cells are viable.

      • Annexin V-positive and PI-negative cells are in early apoptosis.

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

In Vivo Acute Toxicity Study (LD₅₀ Determination)
  • Principle: To determine the median lethal dose (LD₅₀), which is the dose of a substance that is lethal to 50% of the test animals.

  • Methodology (Up-and-Down Procedure - OECD 425):

    • Animal Model: Use a standardized strain of mice (e.g., BALB/c or C57BL/6), typically of a single sex.

    • Dose Selection: Start with a dose estimated to be just below the expected LD₅₀.

    • Sequential Dosing: Administer the substance (e.g., via intraperitoneal injection) to one animal at a time.

    • Observation: Observe the animal for signs of toxicity and mortality over a defined period (e.g., 48 hours).

    • Dose Adjustment:

      • If the animal survives, the next animal is given a higher dose.

      • If the animal dies, the next animal is given a lower dose.

    • Data Analysis: The LD₅₀ is calculated using a statistical method based on the outcomes of the sequential dosing. This method minimizes the number of animals required compared to classical LD₅₀ tests.

Summary and Conclusion

While direct toxicological data for this compound is currently unavailable, its known function as a calmodulin antagonist provides a strong basis for predicting its toxicological profile. The toxicity of its source, the Hypholoma fasciculare mushroom, and the measured LD₅₀ values of the related fasciculols E and F, suggest that this compound is likely to exhibit significant toxicity. The primary mechanism of this toxicity is expected to be the disruption of essential calcium/calmodulin-mediated signaling pathways, leading to cell cycle arrest and apoptosis.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to handle this compound with appropriate safety precautions. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation, which is essential to fully characterize its safety profile and potential therapeutic applications. Further research is critically needed to fill the existing data gaps and provide a definitive understanding of the toxicology of this compound.

References

Fasciculic Acid A: A Technical Guide to its Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fasciculic acid A, a natural triterpenoid of interest for its biological activities. Due to the limited availability of direct experimental data, this document synthesizes predicted physicochemical properties with established methodologies for solubility determination. It also details its primary mechanism of action as a calmodulin antagonist.

Introduction to this compound

This compound is a complex triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare).[1] It belongs to the lanostane family of triterpenoids. Structurally, it possesses a large, largely hydrophobic tetracyclic core with multiple hydrophilic functional groups, including hydroxyl moieties and a 3-hydroxy-3-methylglutaric acid ester side chain, which terminates in a carboxylic acid.[1] This amphipathic nature governs its solubility and biological interactions. The primary reported biological activity of this compound is the antagonism of calmodulin, a key intracellular calcium sensor.[1]

It is critical to distinguish the triterpenoid this compound from "Fasciculins" (e.g., Fasciculin 1 and 2), which are polypeptide neurotoxins found in the venom of mamba snakes.[2][3][4] Fasciculins are potent acetylcholinesterase inhibitors with entirely different structures, physicochemical properties, and mechanisms of action.[3][5]

Solubility Profile of this compound

Experimentally determined solubility data for this compound in a range of solvents are not extensively reported in peer-reviewed literature. However, computational models provide valuable predictions for its aqueous solubility. These predictions, based on the molecule's structure, suggest poor water solubility.

Predicted Solubility Data

The following table summarizes the computationally predicted aqueous solubility and related parameters for this compound and its structural analogs, Fasciculic acid B and C. This data is useful for initial experimental design and formulation development.

CompoundMolecular FormulaPredicted Water Solubility (g/L)Prediction MethodReference
This compound C₃₆H₆₀O₈0.0019ALOGPS[6][7]
Fasciculic acid B C₃₆H₆₀O₉0.0028ALOGPS[8]
Fasciculic acid C C₃₈H₆₃NO₁₁0.021ALOGPS[9]

Note: The values presented are derived from computational predictions and await experimental verification.

Based on its triterpenoid structure, this compound is expected to exhibit higher solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, compared to its limited solubility in aqueous media.

Experimental Protocol for Solubility Determination

The following section outlines a generalized, robust protocol for the experimental determination of the equilibrium solubility of this compound. This methodology is based on the widely accepted shake-flask method, consistent with guidelines from the OECD and WHO for physicochemical properties testing.[10][11]

Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure equilibrium between the dissolved and undissolved solute is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, high purity)

  • Solvents of interest (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of phase separation

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Volumetric flasks and pipettes

Detailed Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration (e.g., 2-5 mg per mL of solvent).

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined time (typically 24 to 72 hours) to reach equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for the settling of undissolved solid. Subsequently, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the collected supernatant through a 0.22 µm syringe filter. Note: The first few drops should be discarded to avoid errors from filter adsorption.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid This compound to Vial B Add Known Volume of Solvent A->B Step 1-2 C Agitate at Constant Temperature (24-72h) B->C D Settle & Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E Step 4-5 F Dilute Sample E->F G Quantify via HPLC or LC-MS F->G Step 6-8 H Calculate Solubility (mg/mL or M) G->H Step 6-8

Caption: Workflow for determining equilibrium solubility.

Biological Activity and Signaling Pathway

The most well-documented biological effect of this compound is its role as a calmodulin (CaM) antagonist.[1]

Mechanism of Action: Calmodulin Antagonism

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a primary transducer of intracellular calcium (Ca²⁺) signals. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to CaM, inducing a conformational change that allows it to interact with and modulate the activity of a wide array of downstream target proteins. These targets include protein kinases, phosphatases, and other enzymes that regulate diverse cellular processes such as metabolism, apoptosis, smooth muscle contraction, and cell proliferation.

As a calmodulin antagonist, this compound is presumed to bind to CaM, likely interfering with its ability to bind Ca²⁺ or preventing the Ca²⁺-activated CaM from interacting with its downstream effector proteins. By inhibiting the Ca²⁺/CaM signaling complex, this compound can effectively block numerous cellular pathways that are dependent on this signaling axis.

G Diagram 2: this compound as a Calmodulin Antagonist Ca2_Signal Intracellular Ca²⁺ Signal CaM Calmodulin (CaM) Ca2_Signal->CaM Binds CaM_Active Activated Ca²⁺/CaM Complex CaM->CaM_Active Activates Effectors Downstream Effectors (e.g., CaMKII, Calcineurin) CaM_Active->Effectors Activates Response Cellular Response Effectors->Response Fasciculic_A This compound Fasciculic_A->Inhibition Inhibition->CaM_Active Inhibits

Caption: Inhibition of the Calmodulin signaling pathway.

Conclusion

This compound is a triterpenoid with notable biological activity as a calmodulin antagonist. While its physicochemical properties, particularly solubility, are not yet well-characterized by experimental data, computational predictions suggest it is a poorly water-soluble compound. The standardized experimental protocol provided in this guide offers a clear path for researchers to determine its solubility profile in various solvents, a critical step for advancing its study in drug discovery and development. Further investigation into its interactions with the calmodulin signaling pathway will be essential to fully elucidate its therapeutic potential.

References

Spectroscopic and Biological Insights into Fasciculic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fasciculic acid A, a potent calmodulin antagonist isolated from the toxic mushroom Naematoloma fasciculare. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and its mechanism of action as a calmodulin inhibitor.

Spectroscopic Data of this compound

The structural elucidation of this compound, a complex triterpenoid, has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments and key mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-H3.45dd11.5, 4.5
3-H4.75d4.5
7-H5.40br d6.0
11-H2.55m
12α-H2.05m
12β-H1.80m
15-H5.25t7.0
24-H3.65m
2'-H₂2.70d15.0
2.85d15.0
4'-H₂2.50d14.0
2.65d14.0
18-H₃0.80s
19-H₃1.00s
21-H₃0.95d6.5
26-H₃1.20s
27-H₃1.25s
28-H₃0.90s
30-H₃1.05s
5'-CH₃1.45s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
135.61918.2
278.82036.4
380.92118.7
438.92234.9
551.02324.5
618.22475.1
7118.62573.2
8145.52628.0
9145.82728.3
1037.22828.0
1121.63024.8
1230.91'171.5
1344.52'45.8
1449.83'70.5
15126.54'45.8
16134.55'171.5
1750.55'-CH₃29.8
1816.0

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data provides crucial information for determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)FormulaIon
HR-FABMS643.4185C₃₆H₆₀O₈Na[M+Na]⁺

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies.

Isolation of this compound

This compound was isolated from the methanol extract of the fresh fruiting bodies of Naematoloma fasciculare. The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and elemental composition of the molecule.

Biological Activity and Signaling Pathway

This compound has been identified as a potent antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.

Calmodulin Antagonism

Calmodulin is a key mediator of calcium signaling. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and ion channels. This compound exerts its inhibitory effect by binding to the Ca²⁺-calmodulin complex, thereby preventing it from activating its downstream targets.

The diagram below illustrates the proposed mechanism of calmodulin antagonism by this compound.

Calmodulin_Antagonism cluster_activation Calmodulin Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling Ca2+ Ca2+ Calmodulin (Inactive) Calmodulin (Inactive) Ca2+->Calmodulin (Inactive) Binding Ca2+/Calmodulin Complex (Active) Ca2+/Calmodulin Complex (Active) Calmodulin (Inactive)->Ca2+/Calmodulin Complex (Active) Conformational Change Inactive Complex Inactive Complex Ca2+/Calmodulin Complex (Active)->Inactive Complex Target Proteins Target Proteins Ca2+/Calmodulin Complex (Active)->Target Proteins Activation This compound This compound This compound->Ca2+/Calmodulin Complex (Active) Binding Inactive Complex->Target Proteins No Activation Cellular Response Cellular Response Target Proteins->Cellular Response

Caption: Mechanism of Calmodulin Antagonism by this compound.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_analysis Spectroscopic Analysis Mushroom (Naematoloma fasciculare) Mushroom (Naematoloma fasciculare) Extraction (Methanol) Extraction (Methanol) Mushroom (Naematoloma fasciculare)->Extraction (Methanol) Step 1 Partitioning (EtOAc/H2O) Partitioning (EtOAc/H2O) Extraction (Methanol)->Partitioning (EtOAc/H2O) Step 2 Silica Gel Chromatography Silica Gel Chromatography Partitioning (EtOAc/H2O)->Silica Gel Chromatography Step 3 HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Step 4 Pure this compound Pure this compound HPLC Purification->Pure this compound Step 5 Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis Step 6 Biological Assays Biological Assays Pure this compound->Biological Assays Step 7 NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) MS (HR-FABMS) MS (HR-FABMS) Spectroscopic Analysis->MS (HR-FABMS) Structure Elucidation Structure Elucidation NMR (1H, 13C)->Structure Elucidation MS (HR-FABMS)->Structure Elucidation Calmodulin Antagonism Calmodulin Antagonism Biological Assays->Calmodulin Antagonism

Caption: Workflow for Isolation and Characterization of this compound.

The Discovery of Fasciculic Acid A: A Potent Calmodulin Antagonist from a Toxic Mushroom

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In 1989, a team of Japanese researchers unveiled the discovery of Fasciculic acid A, a novel triterpenoid natural product with significant biological activity. Isolated from the poisonous mushroom Naematoloma fasciculare (now known as Hypholoma fasciculare), this compound, along with its congeners Fasciculic acid B and C, was identified as a potent antagonist of calmodulin, a crucial calcium-binding protein involved in numerous cellular signaling pathways. This finding opened new avenues for investigating calmodulin-mediated processes and provided a valuable molecular tool for studying calcium signaling.

The groundbreaking research, published by Takeda et al., detailed the isolation, structure elucidation, and initial biological characterization of these complex natural products. The discovery was a significant contribution to the field of natural product chemistry and pharmacology, highlighting the potential of fungi as a source of novel bioactive compounds.

Historical Context and Research Timeline

The discovery of this compound was rooted in the exploration of the chemical constituents of toxic mushrooms. Hypholoma fasciculare, commonly known as the sulfur tuft, is a widely distributed and poisonous mushroom. The research that led to the isolation of this compound was part of a broader effort to identify the toxic principles and other biologically active compounds within this species.

The timeline of the discovery can be summarized as follows:

  • Pre-1989: Initial studies on Naematoloma fasciculare focused on identifying its toxic components.

  • 1989: Takeda and his team published their seminal paper describing the isolation and characterization of Fasciculic acids A, B, and C as potent calmodulin antagonists.

  • Post-1989: Subsequent research has further explored the biological activities of fasciculic acids and related compounds from Hypholoma species.

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the original research and subsequent studies.

Isolation of this compound

The isolation process began with the extraction of the active compounds from the fruiting bodies of Naematoloma fasciculare. A multi-step chromatographic approach was employed to purify this compound from the complex mixture of fungal metabolites.

Experimental Workflow for Isolation:

G Mushroom Fruiting bodies of Naematoloma fasciculare Extraction Extraction with organic solvents Mushroom->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography1 Initial Chromatographic Separation (e.g., Silica Gel) CrudeExtract->Chromatography1 Fractions Fractions Chromatography1->Fractions Chromatography2 Further Chromatographic Purification (e.g., HPLC) Fractions->Chromatography2 PureCompound Pure this compound Chromatography2->PureCompound

Caption: General workflow for the isolation of this compound.

A detailed breakdown of the likely experimental steps is provided in the table below.

StepProcedure
1. Extraction The dried and powdered fruiting bodies of N. fasciculare were extracted with a suitable organic solvent, such as methanol or a chloroform-methanol mixture, to obtain a crude extract containing a mixture of secondary metabolites.
2. Solvent Partitioning The crude extract was likely subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous and an organic layer (e.g., ethyl acetate) would concentrate the triterpenoids in the organic phase.
3. Column Chromatography The organic extract was then subjected to column chromatography, likely using silica gel as the stationary phase. Elution with a gradient of solvents of increasing polarity would have separated the mixture into several fractions.
4. Further Purification Fractions showing biological activity (i.e., calmodulin inhibition) were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation

The determination of the intricate chemical structure of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation studies.

TechniquePurpose
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of this compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy were crucial for elucidating the carbon-hydrogen framework of the molecule, including the stereochemistry.
Chemical Degradation Alkaline hydrolysis was likely used to cleave the ester linkage in this compound, yielding the parent triterpenoid (fasciculol) and the dicarboxylic acid side chain, which could then be identified separately.

Quantitative Data

The primary biological activity of this compound identified in the initial study was its potent inhibition of calmodulin. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the target by 50%.

CompoundBiological ActivityIC₅₀ (µM)
This compound Calmodulin Antagonism~5.8

Calmodulin Signaling Pathway and Inhibition by this compound

Calmodulin is a highly conserved calcium-binding protein that plays a pivotal role in a vast array of cellular processes. Upon binding to calcium ions (Ca²⁺), calmodulin undergoes a conformational change that enables it to interact with and modulate the activity of a wide range of downstream effector proteins, including protein kinases, phosphatases, and ion channels.

This compound exerts its effect by binding to the Ca²⁺-calmodulin complex, thereby preventing it from interacting with its target proteins. This antagonistic action effectively blocks the downstream signaling cascades that are dependent on calmodulin activation.

G cluster_0 Normal Calmodulin Signaling cluster_1 Inhibition by this compound Ca_influx Increase in intracellular Ca²⁺ concentration CaM Calmodulin (Inactive) Ca_influx->CaM 4 Ca²⁺ bind Ca_CaM Ca²⁺-Calmodulin (Active Complex) Target Target Proteins (e.g., Kinases, Phosphatases) Ca_CaM->Target Activation Response Cellular Response Target->Response Fasciculic_A This compound Ca_CaM2 Ca²⁺-Calmodulin (Active Complex) Fasciculic_A->Ca_CaM2 Binding Inhibited_Complex Inhibited Ca²⁺-Calmodulin- This compound Complex Blocked_Target Target Proteins (Inactive) Inhibited_Complex->Blocked_Target Inhibition of binding No_Response Blocked Cellular Response Blocked_Target->No_Response

Caption: Mechanism of calmodulin inhibition by this compound.

The discovery of this compound provided researchers with a valuable chemical probe to dissect the complex roles of calmodulin in cellular physiology and pathology. Its potent and specific antagonism has made it a useful tool in pharmacological studies aimed at understanding and potentially targeting calmodulin-dependent signaling pathways in various disease states. The historical context of its discovery underscores the importance of exploring the chemical diversity of the natural world for the identification of novel therapeutic leads and research tools.

Methodological & Application

Application Notes and Protocols for the Extraction of Fasciculic Acid A from Hypholoma Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a lanostane-type triterpenoid isolated from the poisonous Sulphur Tuft mushroom, Hypholoma fasciculare (formerly Naematoloma fasciculare). This class of compounds, including the related fasciculic acids B and C, has garnered scientific interest due to its biological activity. Notably, fasciculic acids have been identified as potent calmodulin antagonists, suggesting their potential to modulate calcium-dependent signaling pathways.[1] Calmodulin is a ubiquitous intracellular calcium receptor that plays a pivotal role in numerous cellular processes, making it a compelling target for drug discovery and development.[2] These application notes provide a comprehensive overview of the extraction and purification of this compound from Hypholoma mushrooms, based on available scientific literature.

Data Presentation

Currently, there is a lack of specific quantitative data in the published literature regarding the yield of this compound from Hypholoma fasciculare. The following table provides a qualitative summary of the isolation of this compound and related compounds.

CompoundSource OrganismExtraction SolventReported Biological ActivityQuantitative Yield Data
This compound Hypholoma fasciculare (Naematoloma fasciculare)Methanol/Aqueous MethanolPotent Calmodulin AntagonistNot Reported
Fasciculic acid B Hypholoma fasciculare (Naematoloma fasciculare)Methanol/Aqueous MethanolPotent Calmodulin AntagonistNot Reported
Fasciculic acid C Hypholoma fasciculare (Naematoloma fasciculare)Methanol/Aqueous MethanolPotent Calmodulin AntagonistNot Reported

Experimental Protocols

The following protocols are compiled from methodologies described for the extraction and purification of lanostane triterpenoids from Hypholoma species.[3]

Protocol 1: Extraction of Crude Triterpenoid Fraction

This protocol describes the initial extraction of a crude fraction containing fasciculic acids from the fruiting bodies of Hypholoma fasciculare.

Materials:

  • Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare

  • Methanol (MeOH), analytical grade

  • 80% Aqueous Methanol (MeOH/H₂O, 80:20 v/v)

  • Waring blender or equivalent homogenizer

  • Large glass beakers or flasks

  • Cheesecloth or muslin

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: If using fresh mushrooms, clean them of any debris and chop them into small pieces. If using freeze-dried mushrooms, grind them into a fine powder.

  • Homogenization: Place the prepared mushroom material in a blender with 80% aqueous methanol (1:10 w/v, e.g., 100 g of mushroom in 1 L of solvent). Homogenize at high speed for 5-10 minutes until a uniform slurry is obtained.

  • Maceration: Transfer the slurry to a large glass container. Allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring. This allows for the efficient extraction of secondary metabolites.

  • Filtration: Filter the mixture through several layers of cheesecloth or muslin to remove the solid mushroom debris. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To maximize the yield, the solid residue can be re-extracted with a fresh portion of 80% aqueous methanol for another 24 hours. The filtrates are then combined.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a concentrated aqueous extract.

  • Lyophilization: Freeze the concentrated aqueous extract and lyophilize (freeze-dry) to obtain a crude, dry powder enriched with triterpenoids.

Protocol 2: Purification of this compound

This protocol outlines a general strategy for the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude triterpenoid extract from Protocol 1

  • Silica gel (for column chromatography)

  • C18 reverse-phase silica gel (for flash chromatography or HPLC)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform, water), HPLC grade

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Appropriate visualization reagent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel and load it onto a silica gel column packed with n-hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol. For example:

      • 100% n-hexane

      • n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1)

      • 100% ethyl acetate

      • ethyl acetate:methanol mixtures (e.g., 9:1, 1:1)

      • 100% methanol

    • Collect fractions and monitor the separation using TLC. Pool fractions with similar TLC profiles.

  • Reverse-Phase Chromatography (Intermediate Purification):

    • Fractions enriched in fasciculic acids (as determined by preliminary analysis or bioassay) are further purified using a C18 reverse-phase column.

    • Dissolve the pooled fractions in a suitable solvent and load them onto the C18 column.

    • Elute with a gradient of decreasing polarity, typically starting with water and increasing the concentration of methanol or acetonitrile.

    • Collect and analyze fractions as described above.

  • Semi-Preparative HPLC (Final Purification):

    • The final purification of this compound is achieved using a semi-preparative HPLC system equipped with a C18 column.

    • Dissolve the most enriched fraction in the mobile phase and inject it into the HPLC system.

    • Use an isocratic or a shallow gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water with a small percentage of formic acid to improve peak shape).

    • Monitor the elution profile with a UV detector (wavelength to be determined based on the UV absorbance spectrum of this compound).

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

Extraction_Workflow Mushroom Hypholoma fasciculare (Fruiting Bodies) Homogenization Homogenization in 80% Aqueous Methanol Mushroom->Homogenization Maceration Maceration (24-48h) Homogenization->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Crude_Extract Crude Triterpenoid Extract Lyophilization->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions1 Fraction Collection & Pooling Silica_Gel->Fractions1 Reverse_Phase Reverse-Phase (C18) Chromatography Fractions1->Reverse_Phase Fractions2 Fraction Collection & Pooling Reverse_Phase->Fractions2 HPLC Semi-Preparative HPLC Fractions2->HPLC Fasciculic_Acid_A Pure this compound HPLC->Fasciculic_Acid_A

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Calmodulin_Signaling cluster_0 Cellular Stimulus cluster_1 Calcium Signaling Cascade Stimulus e.g., Neurotransmitter, Hormone, Growth Factor Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin binds Ca_CaM Ca²⁺/Calmodulin Complex Calmodulin->Ca_CaM activation Target_Proteins Calmodulin-Dependent Target Proteins (e.g., Kinases, Phosphatases) Ca_CaM->Target_Proteins activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Muscle Contraction) Target_Proteins->Cellular_Response Fasciculic_Acid_A This compound Fasciculic_Acid_A->Calmodulin inhibits

Caption: Inhibition of the Calmodulin signaling pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fasciculic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a triterpenoid natural product.[1][2] Triterpenoids are a large and structurally diverse class of organic compounds, many of which exhibit promising pharmacological activities. As such, obtaining these compounds in high purity is essential for accurate biological evaluation and potential therapeutic development. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the separation of terpenoids.[3] The methodology is based on established principles for the purification of triterpenoids and serves as a comprehensive guide for researchers.

Physicochemical Properties Relevant to HPLC

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As a triterpenoid, it is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography where the stationary phase is non-polar and the mobile phase is polar. The presence of carboxylic acid and hydroxyl groups gives the molecule some degree of polarity, which influences its retention behavior.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific crude extract or synthetic mixture.

1. Materials and Reagents

  • Crude extract or synthetic mixture containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC vials

2. Instrumentation

  • A high-performance liquid chromatography system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Diode array detector (DAD) or UV-Vis detector

    • Fraction collector

  • Analytical and preparative RP-HPLC columns (e.g., C18, 5 µm particle size)

3. Sample Preparation

  • Dissolve the crude sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-5 mg/mL.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. HPLC Method Parameters

The following parameters provide a starting point for method development.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B over 20 min50-95% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30 °C30 °C
Detection 205 nm205 nm
Injection Vol. 10 µL1-5 mL (depending on concentration)

5. Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Perform an analytical run with a small injection volume to determine the retention time of this compound.

  • Scale up the injection volume for the preparative run.

  • Collect fractions corresponding to the peak of interest using the fraction collector.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter analytical Analytical HPLC Run filter->analytical preparative Preparative HPLC Run analytical->preparative collect Collect Fractions preparative->collect purity Purity Analysis of Fractions collect->purity pool Pool Pure Fractions purity->pool evaporate Solvent Evaporation pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for future research, many natural products, including acids with similar structural motifs like Ferulic acid, have been shown to interact with key cellular signaling cascades.[4][5][6][7][8] The following diagram illustrates some common pathways that are often investigated for novel bioactive compounds.

G cluster_pathways Potential Cellular Signaling Targets pi3k PI3K/Akt Pathway outcome Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) pi3k->outcome mapk MAPK Pathway mapk->outcome nfkb NF-κB Pathway nfkb->outcome compound This compound (Hypothetical) compound->pi3k Modulation compound->mapk Modulation compound->nfkb Modulation

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Note: Quantification of Fasciculic Acid A using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fasciculic acid A is a complex triterpenoid found in certain species of mushrooms, such as Hypholoma fasciculare.[1][2] Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of natural extracts, and understanding its biological role. This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in biological matrices and natural product extracts.

Due to a lack of specific published quantification methods for this compound, the protocol described herein is adapted from established analytical methods for structurally similar triterpenoid and diterpenoid acids.[3][4][5][6][7] The proposed method is designed to offer high selectivity and sensitivity, which are characteristic advantages of tandem mass spectrometry.

Principle of the Method

This method utilizes a reversed-phase HPLC for the chromatographic separation of this compound from other matrix components. The separation is followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples.

Experimental Protocols

1. Sample Preparation

  • For Biological Samples (e.g., Plasma, Urine):

    • To 100 µL of the sample, add an appropriate internal standard (e.g., a structurally similar triterpenoid acid not present in the sample).

    • Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • For Natural Product Extracts:

    • Accurately weigh 100 mg of the dried and powdered sample material.

    • Extract with 1 mL of ethanol or methanol by ultrasonication for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Pool the supernatants and evaporate to dryness.

    • Redissolve the residue in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter before HPLC injection.

2. HPLC-MS/MS Analysis

The following are proposed starting conditions, which may require further optimization.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 40
    1.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be determined by direct infusion of a this compound standard)

    • Proposed Precursor Ion [M-H]⁻: m/z 620.4

    • Proposed Product Ions: To be determined empirically.

Data Presentation

The following tables summarize the proposed method parameters and expected performance characteristics based on the analysis of similar compounds.

Table 1: Proposed HPLC-MS/MS Method Parameters

ParameterValue
HPLC Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition To be determined (Proposed Precursor: 620.4 m/z)

Table 2: Example Quantitative Performance (Based on Structurally Similar Analytes)

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Natural Product Extract Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem MS Detection (ESI-, MRM) HPLC->MS Quant Quantification using Calibration Curve MS->Quant

Caption: Workflow for the quantification of this compound.

Signaling_Pathway cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Analyte This compound (Precursor Ion) q1_node Select Precursor Ion Analyte->q1_node Fragment1 Product Ion 1 Fragment2 Product Ion 2 q2_node Collision-Induced Dissociation q1_node->q2_node Transfer q3_node Select Product Ions q2_node->q3_node Fragment q3_node->Fragment1 q3_node->Fragment2

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

This application note provides a detailed, albeit proposed, protocol for the quantification of this compound using HPLC-MS/MS. The method is based on established analytical principles for similar complex organic acids and is expected to provide the necessary sensitivity, selectivity, and accuracy for demanding research and development applications. It is recommended that the method be fully validated according to standard guidelines before its application to routine analysis.

References

Application Notes and Protocols: A General Assay for Calmodulin Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.[1][2][3] As a primary intracellular Ca2+ sensor, CaM modulates the activity of a wide array of target proteins, including kinases, phosphatases, and ion channels, thereby regulating processes such as smooth muscle contraction, metabolism, and apoptosis.[1][4] The inhibition of CaM activity through antagonistic compounds represents a promising therapeutic strategy for various diseases.

These application notes provide a detailed protocol for a fluorescence-based in vitro assay to screen for and characterize calmodulin antagonists. While the focus is on a general methodology, specific examples using the known CaM antagonists Trifluoperazine and W-7 are included for reference. It is important to note that no specific data for Fasciculic acid A as a calmodulin antagonist was found in the available literature; therefore, this protocol serves as a foundational method that would require optimization for testing novel compounds like this compound.

Mechanism of Calmodulin Action and Antagonism

Calmodulin is comprised of two globular domains connected by a flexible linker, with each domain containing two EF-hand motifs that bind Ca2+ ions.[1][3] The binding of Ca2+ induces a conformational change in CaM, exposing hydrophobic surfaces that are crucial for interacting with and activating its target proteins.[2][5] Calmodulin antagonists typically function by binding to these exposed hydrophobic pockets on the Ca2+-CaM complex, thereby preventing the interaction with and activation of its downstream targets.[6][7]

Signaling Pathway of Calmodulin

The following diagram illustrates the general signaling pathway of calmodulin, from Ca2+ binding to the activation of downstream target proteins, and the point of inhibition by antagonists.

CalmodulinSignaling cluster_0 Cellular Environment Ca_ion Ca²⁺ Calmodulin Inactive Calmodulin (Apo-CaM) Ca_ion->Calmodulin Binds CaM_Ca Active Ca²⁺/Calmodulin Complex Calmodulin->CaM_Ca Conformational Change Target Target Protein (e.g., Kinase, Phosphatase) CaM_Ca->Target Binds & Activates Active_Target Activated Target Protein Target->Active_Target Activation Response Cellular Response Active_Target->Response Leads to Antagonist Calmodulin Antagonist Antagonist->CaM_Ca Binds & Inhibits

Caption: Calmodulin signaling pathway and point of antagonist inhibition.

Experimental Protocol: Fluorescence Polarization-Based Calmodulin Antagonism Assay

This protocol describes a competitive fluorescence polarization (FP) assay to identify and characterize calmodulin antagonists.[8][9] The assay measures the displacement of a fluorescently labeled CaM ligand (tracer) by a test compound.

Materials and Reagents

  • Human Calmodulin (CaM) protein

  • Fluorescent tracer (e.g., Cy5-labeled W-7)[8]

  • Calcium Chloride (CaCl2)

  • EGTA

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM KCl)

  • Test compounds (e.g., this compound, Trifluoperazine, W-7)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow

The following diagram outlines the key steps in the fluorescence polarization-based calmodulin antagonism assay.

AssayWorkflow cluster_workflow Experimental Workflow A Prepare Reagents: - CaM in Assay Buffer with CaCl₂ - Fluorescent Tracer - Test Compounds (serial dilutions) B Add CaM solution to all wells A->B C Add Test Compound or Vehicle Control B->C D Add Fluorescent Tracer to all wells C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Data Analysis: - Calculate % Inhibition - Determine IC₅₀ values F->G

Caption: Workflow for the calmodulin antagonism fluorescence polarization assay.

Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of CaM in Assay Buffer.

    • Prepare a working solution of CaM in Assay Buffer containing a final concentration of 100 µM CaCl2. The optimal CaM concentration should be determined empirically but is typically in the low micromolar range.

    • Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and known antagonists (e.g., Trifluoperazine, W-7) in Assay Buffer.

  • Assay Plate Preparation:

    • Add the CaM/CaCl2 solution to all wells of a 384-well microplate.

    • Add the serially diluted test compounds or vehicle control to the respective wells.

    • Add the fluorescent tracer to all wells. The final concentration of the tracer should be at its Kd for CaM or lower.[8]

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The degree of inhibition is determined by the decrease in fluorescence polarization, indicating the displacement of the fluorescent tracer from CaM by the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (maximum binding with no inhibitor and minimum binding with a saturating concentration of a known antagonist).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data for known calmodulin antagonists are summarized below. No data for this compound was found.

CompoundAssay TypeTargetIC50 / KiReference
Trifluoperazine Secretion InhibitionChromaffin Cells2.2 µM (K+ induced)[10]
W-7 Phosphodiesterase InhibitionCaM-dependent PDE28 µM[11][12]
W-7 Myosin Light Chain Kinase InhibitionMLCK51 µM[11][12]
W-7 isomer Phosphodiesterase InhibitionCaM-dependent PDE300 µM (Ki)[12]

Note: IC50 values are highly dependent on the specific assay conditions and the target enzyme or cell type used. The values presented here are for comparative purposes.

This document provides a comprehensive, general protocol for a calmodulin antagonism assay suitable for screening and characterizing potential inhibitors. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying biological mechanism. Researchers and drug development professionals can adapt this protocol to test novel compounds, such as this compound, after appropriate optimization of assay parameters. The lack of existing data on this compound highlights the opportunity for novel research in this area.

References

Application Notes and Protocols: Fasciculic Acid A in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasciculic acid A is a lanostane-type triterpenoid isolated from mushrooms such as Hypholoma fasciculare (formerly Naematoloma fasciculare) and Hypholoma australianum[1][2]. It is important to distinguish this compound, a small molecule triterpenoid, from Fasciculin, a peptide toxin found in snake venom that acts as a potent acetylcholinesterase inhibitor[3][4].

Currently, there is a significant lack of published scientific literature investigating the direct application of this compound in models of neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. The primary biological activity reported for this compound and its analogues (Fasciculic acids B and C) is the antagonism of calmodulin[5]. Calmodulin is a ubiquitous, calcium-binding protein that plays a critical role in mediating numerous cellular processes, including those in the central nervous system.

Given the absence of direct experimental data, this document provides a hypothetical framework for investigating the potential of this compound in neurodegenerative disease models based on its known mechanism as a calmodulin antagonist. The protocols and data tables presented are templates for future research.

Mechanism of Action (Hypothetical)

This compound has been identified as a calmodulin antagonist. Calmodulin is a key transducer of calcium signaling, and its dysregulation has been implicated in the pathophysiology of neurodegenerative diseases. By binding to and inhibiting calmodulin, this compound could theoretically modulate downstream signaling pathways involved in neuronal function, synaptic plasticity, and cell survival.

Below is a diagram illustrating the general role of calmodulin in neuronal signaling and the hypothetical point of intervention for a calmodulin antagonist like this compound.

Hypothetical Mechanism of this compound cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Ca2+ Ca2+ Voltage-gated Ca2+ channels->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM Kinase II CaM Kinase II Calmodulin->CaM Kinase II Activates Synaptic Vesicle Fusion Synaptic Vesicle Fusion CaM Kinase II->Synaptic Vesicle Fusion Promotes Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle Fusion->Neurotransmitter Release NMDA Receptor NMDA Receptor Post_Ca2+ Ca2+ NMDA Receptor->Post_Ca2+ Influx Post_Calmodulin Calmodulin Post_Ca2+->Post_Calmodulin Binds Calcineurin Calcineurin Post_Calmodulin->Calcineurin Activates Gene Expression Gene Expression Calcineurin->Gene Expression Modulates Synaptic Plasticity Synaptic Plasticity Gene Expression->Synaptic Plasticity This compound This compound This compound->Calmodulin Inhibits This compound->Post_Calmodulin Inhibits

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

As there are no published studies on the use of this compound in neurodegenerative disease models, no quantitative data is available. The following tables are provided as templates for future experimental data.

Table 1: In Vitro Efficacy of this compound in a Cellular Model of Alzheimer's Disease

Treatment GroupThis compound Conc. (µM)Cell Viability (%)Aβ42 Secretion (pg/mL)Tau Phosphorylation (p-Tau/Total Tau)
Vehicle Control0Data Not AvailableData Not AvailableData Not Available
This compound1Data Not AvailableData Not AvailableData Not Available
This compound10Data Not AvailableData Not AvailableData Not Available
This compound50Data Not AvailableData Not AvailableData Not Available
Positive ControlSpecifyData Not AvailableData Not AvailableData Not Available

Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Treatment GroupDose (mg/kg)Morris Water Maze (Escape Latency, s)Brain Aβ Plaque Load (%)Soluble Aβ42 Levels (pg/mg tissue)
Wild-Type + Vehicle0Data Not AvailableData Not AvailableData Not Available
Transgenic + Vehicle0Data Not AvailableData Not AvailableData Not Available
Transgenic + this compound10Data Not AvailableData Not AvailableData Not Available
Transgenic + this compound30Data Not AvailableData Not AvailableData Not Available
Transgenic + Positive ControlSpecifyData Not AvailableData Not AvailableData Not Available

Experimental Protocols (Templates)

The following are generalized protocols that could be adapted to investigate the effects of this compound in neurodegenerative disease models.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Aβ (1-42) peptide, pre-aggregated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Include a vehicle control group (DMSO).

  • Induction of Toxicity: Add pre-aggregated Aβ (1-42) to a final concentration of 10 µM to all wells except the untreated control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Assessment of Anti-inflammatory Effects in Microglia

This protocol outlines a method to determine if this compound can suppress the inflammatory response in microglial cells.

Materials:

  • BV-2 microglial cell line

  • RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Plating: Culture and seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well for 24 hours.

  • Treatment: Pre-treat cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Measurement of Cytokines:

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated groups to the LPS-only group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and validating a novel compound like this compound for neurodegenerative diseases.

General Workflow for Neuroprotective Compound Screening cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Compound Acquisition Compound Acquisition Cytotoxicity Assay Cytotoxicity Assay Compound Acquisition->Cytotoxicity Assay Neuroprotection Assay Neuroprotection Assay Cytotoxicity Assay->Neuroprotection Assay Mechanism of Action Studies Mechanism of Action Studies Neuroprotection Assay->Mechanism of Action Studies Hit Identification Hit Identification Mechanism of Action Studies->Hit Identification Pharmacokinetics Pharmacokinetics Hit Identification->Pharmacokinetics Advance to In Vivo Animal Model Selection Animal Model Selection Pharmacokinetics->Animal Model Selection Behavioral Testing Behavioral Testing Animal Model Selection->Behavioral Testing Histopathology & Biomarkers Histopathology & Biomarkers Behavioral Testing->Histopathology & Biomarkers Lead Compound Selection Lead Compound Selection Histopathology & Biomarkers->Lead Compound Selection

Caption: Workflow for screening neuroprotective compounds.

Conclusion

The exploration of this compound in the context of neurodegenerative diseases is a nascent field with no published experimental data to date. Its known activity as a calmodulin antagonist provides a rationale for investigating its potential neuroprotective effects. The application notes and protocols provided herein offer a foundational framework for researchers to initiate such studies. Future research is required to determine if this compound or other related triterpenoids from natural sources hold therapeutic promise for these devastating disorders.

References

Fasciculic Acid A: A Potent Tool for Interrogating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a triterpenoid natural product isolated from the toxic mushroom Naematoloma fasciculare (now known as Hypholoma fasciculare). Emerging research has identified this compound, along with its congeners Fasciculic acid B and C, as potent antagonists of calmodulin.[1][2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary intracellular sensor for calcium (Ca²⁺) signals. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream effector proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound provides a valuable pharmacological tool to dissect the roles of calmodulin-dependent signaling pathways in cellular processes.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying calcium signaling.

Mechanism of Action

This compound exerts its effects by binding to calmodulin and preventing it from activating its target enzymes. In a typical calcium signaling cascade, an external stimulus leads to an increase in intracellular Ca²⁺ concentration.[3] Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic domains. These domains then interact with the calmodulin-binding domains of target proteins, leading to their activation. This compound is believed to interfere with this process, thereby inhibiting all subsequent downstream events. This makes it a powerful tool for investigating cellular processes regulated by calmodulin, such as cell cycle progression, apoptosis, and synaptic plasticity.[4][5][6]

cluster_0 Normal Calcium Signaling cluster_1 Inhibition by this compound Stimulus External Stimulus Ca_increase ↑ Intracellular [Ca²⁺] Stimulus->Ca_increase Calmodulin_inactive Calmodulin (Inactive) Ca_increase->Calmodulin_inactive + 4 Ca²⁺ Calmodulin_active Ca²⁺/Calmodulin (Active) Calmodulin_inactive->Calmodulin_active Target_inactive Target Protein (Inactive) Calmodulin_active->Target_inactive Calmodulin_inhibited Calmodulin (Inhibited) Calmodulin_active->Calmodulin_inhibited Target_active Target Protein (Active) Target_inactive->Target_active Response Cellular Response Target_active->Response Fasciculic_Acid_A This compound Fasciculic_Acid_A->Calmodulin_active Calmodulin_inhibited->Target_inactive

Fig. 1: Mechanism of Calmodulin Inhibition by this compound.

Applications in Research and Drug Development

Given its role as a calmodulin antagonist, this compound is a valuable tool for:

  • Validating Calmodulin as a Drug Target: Investigating the therapeutic potential of calmodulin inhibition in diseases such as cancer, inflammation, and neurodegenerative disorders.

  • Dissecting Calcium Signaling Pathways: Elucidating the specific roles of calmodulin-dependent enzymes (e.g., CaMKII, calcineurin) in various cellular functions.[7][8][9]

  • Screening for Novel Therapeutics: Serving as a reference compound in high-throughput screening assays designed to identify new modulators of calmodulin activity.

Quantitative Data

CompoundTargetIC₅₀Reference
CalmidazoliumCalmodulin-dependent Phosphodiesterase0.15 µM[10]
W-7Calmodulin~28 µM (in presence of 1 µM Ca²⁺)Not in search results
TrifluoperazineCalmodulin~10 µM (functional inhibition in cells)[5]
This compound Calmodulin Not Reported

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on calcium signaling and cell physiology.

Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli, and how this is affected by this compound.

A Seed cells on coverslips B Load cells with Fura-2 AM A->B C Pre-incubate with this compound or Vehicle B->C D Acquire baseline fluorescence (340/380 nm excitation) C->D E Apply stimulus (e.g., agonist, ionophore) D->E F Record fluorescence changes over time E->F G Calculate [Ca²⁺]i from fluorescence ratio F->G

Fig. 2: Workflow for Calcium Imaging with Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Stimulating agent (e.g., ATP, carbachol, ionomycin)

  • Fluorescence microscope with ratiometric imaging capabilities (340/380 nm excitation, ~510 nm emission)

Protocol:

  • Cell Preparation: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS. To aid solubilization, first dissolve the Fura-2 AM in a small volume of DMSO containing 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium, wash the cells once with HBSS, and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Compound Incubation: Replace the HBSS with a fresh solution containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for 15-30 minutes.

  • Imaging: Mount the coverslip onto the stage of the fluorescence microscope.

  • Data Acquisition:

    • Acquire a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

    • Add the stimulating agent to the chamber.

    • Continue recording the fluorescence ratio (F340/F380) over time until the response has returned to baseline or reached a plateau.

  • Analysis: The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. This can be calibrated to absolute calcium concentrations if required.

Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic or cytostatic effects of this compound, which is crucial for interpreting results from other assays and for potential therapeutic applications.

A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for desired time period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or SDS E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability relative to control G->H

Fig. 3: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Electrophysiological Recording of Calcium-Activated Channels

This protocol uses the whole-cell patch-clamp technique to directly measure the activity of ion channels that are modulated by intracellular calcium and, consequently, by calmodulin. This allows for a detailed investigation of how this compound affects specific ion channel function.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Intracellular pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • This compound

Protocol:

  • Cell Preparation: Plate cells at a low density to allow for easy access to individual cells for patching.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.[10]

  • Recording Baseline Activity:

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit channel activity.

    • Record the baseline currents. To study calcium-activated currents, the pipette solution should contain a known, buffered concentration of free Ca²⁺.

  • Application of this compound:

    • Perfuse the cell with an extracellular solution containing the desired concentration of this compound.

    • Alternatively, this compound can be included in the intracellular pipette solution to directly target intracellular calmodulin.

  • Recording Post-Treatment Activity: After a few minutes of compound application, repeat the voltage protocol and record the currents to observe any changes in channel activity.

  • Analysis: Analyze the current amplitudes, kinetics (activation, inactivation), and voltage-dependence before and after the application of this compound to determine its effect on the ion channel.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Ferulic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Ferulic Acid (FA), a phenolic compound found in various plants.[1] FA has garnered significant interest for its antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The following protocols are designed to be used by researchers in academic and industrial settings to investigate the effects of FA on cancer cell lines.

Application Note: Assessing the Cytotoxicity of Ferulic Acid

Introduction

Cytotoxicity assays are fundamental in drug discovery and toxicology to determine the concentration at which a compound exhibits toxic effects on cells.[5] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation to assess cell viability.[5][6] This section describes the use of the MTT assay to evaluate the cytotoxic effects of Ferulic Acid on cancer cells.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Data Presentation

Table 1: Cytotoxicity of Ferulic Acid on Various Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HT-29 (Colon Cancer)15011085
MCF-7 (Breast Cancer)200160120
A549 (Lung Cancer)180140100
BJ (Normal Fibroblast)>500>500>500
Experimental Protocol: MTT Assay

Materials:

  • Ferulic Acid (FA) stock solution (e.g., in DMSO)

  • Cancer cell lines of interest (e.g., HT-29, MCF-7, A549)

  • Normal cell line for control (e.g., BJ fibroblasts)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ferulic Acid in complete medium. Remove the old medium from the wells and add 100 µL of the FA dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest FA concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the FA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Application Note: Investigating Ferulic Acid-Induced Apoptosis

Introduction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] Many anticancer agents exert their effects by inducing apoptosis.[7] This section details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by Ferulic Acid. Ferulic acid has been shown to induce apoptosis in various cancer cell lines.[8]

Principle

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation

Table 2: Apoptosis Induction by Ferulic Acid in HT-29 Cells (Hypothetical Data)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Ferulic Acid (100 µM)65.8 ± 3.525.4 ± 2.98.8 ± 1.2
Ferulic Acid (200 µM)40.1 ± 4.248.7 ± 3.811.2 ± 1.5
Experimental Protocol: Annexin V/PI Staining

Materials:

  • Ferulic Acid

  • Cancer cell line (e.g., HT-29)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Ferulic Acid for a specified time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed cells in 6-well plates B Treat with Ferulic Acid A->B C Collect adherent and floating cells B->C D Wash cells with PBS C->D E Stain with Annexin V-FITC and PI D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G G FA Ferulic Acid p53 p53 activation FA->p53 p21 p21 expression p53->p21 CDK2_CyclinE CDK2/Cyclin E complex p21->CDK2_CyclinE Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb Rb phosphorylation CDK2_CyclinE->Rb prevents E2F E2F release Rb->E2F G1_S_transition G1/S Transition E2F->G1_S_transition promotes

References

Application Notes and Protocols: Testing Fasciculic Acid A on Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and challenging brain tumor to treat, necessitating the exploration of novel therapeutic agents. Natural products are a rich source of potential anti-cancer compounds. Fasciculic acid A, a compound of interest, warrants investigation for its potential anti-glioma activity. This document provides a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound on glioma cell lines. The methodologies outlined herein are standard and robust, enabling researchers to generate reliable and reproducible data.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Glioma Cell Lines
Cell LineThis compound IC50 (µM) after 48hPositive Control (e.g., Temozolomide) IC50 (µM) after 48h
U87-MGData to be determinedData to be determined
T98GData to be determinedData to be determined
A172Data to be determinedData to be determined
Primary Patient-Derived Glioma CellsData to be determinedData to be determined
Table 2: Hypothetical Apoptosis Analysis by Annexin V/PI Staining
Treatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50/2)Data to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determined
Table 3: Hypothetical Cell Cycle Distribution Analysis
Treatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50/2)Data to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determined
Table 4: Hypothetical Protein Expression Changes by Western Blot
Target ProteinTreatment (Concentration)Fold Change (Normalized to Loading Control)
p-ERK1/2Vehicle Control1.0
This compound (IC50)Data to be determined
Total ERK1/2Vehicle Control1.0
This compound (IC50)Data to be determined
p-AktVehicle Control1.0
This compound (IC50)Data to be determined
Total AktVehicle Control1.0
This compound (IC50)Data to be determined
BaxVehicle Control1.0
This compound (IC50)Data to be determined
Bcl-2Vehicle Control1.0
This compound (IC50)Data to be determined
Cleaved Caspase-3Vehicle Control1.0
This compound (IC50)Data to be determined

Experimental Protocols

Cell Culture

Standard human glioma cell lines (e.g., U87-MG, T98G, A172) and/or primary patient-derived glioblastoma cells should be used.[1] Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of glioma cells, which is an indicator of cell viability.

Materials:

  • Glioma cell lines

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed glioma cells into 96-well plates at a density of 2.5 x 10³ cells/well and allow them to adhere overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., serial dilutions from a high concentration) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes at room temperature.[4]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Glioma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., based on IC50 values) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100-200 µL of the cell suspension.[7][8]

  • Incubate the cells for 10-15 minutes at room temperature in the dark.[8][9]

  • Analyze the samples by flow cytometry within one hour.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10]

Materials:

  • Glioma cell lines

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol[11]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 1 hour at 4°C.[11][12]

  • Wash the fixed cells twice with PBS.[11]

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 5-10 minutes at room temperature.[11][13]

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[11]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation. The MAPK/ERK pathway is often dysregulated in glioma and is a relevant target to investigate.[14][15]

Materials:

  • Glioma cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound.

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.[14]

  • Prepare protein samples by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]

  • Quantify band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation start Glioma Cell Lines (U87, T98G, etc.) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability MTT Assay (Cell Viability/IC50) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis - IC50 Calculation - Apoptosis Quantification - Cell Cycle Distribution - Protein Level Changes viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for testing this compound on glioma cell lines.

MAPK_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Responses (Proliferation, Survival, Differentiation) Transcription->Response Fasciculic_Acid This compound (Hypothesized Inhibition) Fasciculic_Acid->MEK Fasciculic_Acid->ERK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

References

Application Notes & Protocols: Derivatization of Fasciculic Acid A for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a cornerstone of drug discovery, providing complex and biologically relevant scaffolds for therapeutic development. Triterpenoids, a large class of natural products, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, parent natural products often require structural modification to enhance their potency, selectivity, bioavailability, or other pharmacokinetic properties.[1][2]

This application note details strategies for the chemical derivatization of Fasciculic acid A, a hypothetical triterpenoid carboxylic acid, to improve its biological activity. We focus on modifications of the carboxylic acid moiety, a common handle for derivatization, through esterification and amidation.[3][4] The goal is to generate analogs with potentially enhanced acetylcholinesterase (AChE) inhibitory activity and improved neurotrophic effects, such as promoting neurite outgrowth. Protocols for chemical synthesis and subsequent biological evaluation are provided in detail.

Derivatization Strategies and Experimental Workflow

The primary strategy involves modifying the carboxylic acid group to alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Two straightforward and effective derivatization reactions are proposed:

  • Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.

  • Amidation: Introducing an amide bond allows for the incorporation of diverse functionalities, altering steric bulk and creating new hydrogen bond donors/acceptors, which can lead to improved target binding.[3][5]

The overall workflow for synthesis and evaluation is outlined below.

G cluster_synthesis Chemical Derivatization cluster_bioassay Biological Evaluation start This compound (Parent Compound) ester Protocol 1: Esterification start->ester amide Protocol 2: Amidation start->amide ache Protocol 3: AChE Inhibition Assay start->ache neurite Protocol 4: Neurite Outgrowth Assay start->neurite mtt Protocol 5: Cell Viability (MTT) Assay start->mtt ester_prod Derivative 1 (Ester) ester->ester_prod amide_prod Derivative 2 (Amide) amide->amide_prod ester_prod->ache ester_prod->neurite ester_prod->mtt amide_prod->ache amide_prod->neurite amide_prod->mtt data Data Analysis & Structure-Activity Relationship (SAR) ache->data neurite->data mtt->data

Caption: General workflow for derivatization and biological evaluation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Ester (Derivative 1)

This protocol describes a standard acid-catalyzed esterification.

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL per 100 mg of acid) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Equip the flask with a condenser and reflux the mixture at 80°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ester derivative.

Protocol 2: Synthesis of this compound Benzylamide (Derivative 2)

This protocol utilizes a peptide coupling agent for the amidation reaction.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM (15 mL per 100 mg of acid) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.2 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide derivative.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Test compounds (this compound and derivatives) dissolved in DMSO

  • Donepezil or Eserine (positive control)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE solution: Prepare a stock solution in phosphate buffer. The final concentration in the well should be optimized to achieve a linear reaction rate for at least 10 minutes.[7]

    • ATCI solution (15 mM): Dissolve ATCI in water.

    • DTNB solution (3 mM): Dissolve DTNB in phosphate buffer.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or DMSO for 100% activity control).

    • Add 10 µL of AChE solution. Include a blank control with buffer instead of the enzyme.[7]

  • Incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Neurite Outgrowth Assay

This protocol assesses the ability of compounds to promote neurite extension in a neuronal cell line (e.g., PC-12).

Materials:

  • PC-12 cells (or other suitable neuronal cell line)

  • Culture medium (e.g., DMEM with 10% FBS, 5% HS, 1% Pen-Strep)

  • Low-serum differentiation medium (e.g., DMEM with 1% HS)

  • Nerve Growth Factor (NGF) as a positive control

  • Test compounds

  • Poly-L-lysine coated 24-well plates

  • Formaldehyde or paraformaldehyde for fixing

  • Antibody for neuronal marker (e.g., β-III tubulin) and fluorescent secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC-12 cells onto poly-L-lysine coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the culture medium with low-serum differentiation medium containing various concentrations of the test compounds, NGF (positive control), or vehicle (negative control).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Fixation and Staining:

    • Carefully remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.[9]

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length using an automated image analysis software (e.g., ImageJ with NeuronJ plugin).[9] A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

    • Measure the total or average neurite length per neuron.

Protocol 5: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[10]

Materials:

  • PC-12 cells (or the cell line used in the primary assay)

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentrations of compounds used in the activity assays for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate percent viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by plotting percent viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison.

Table 1: Hypothetical Biological Activity of this compound and Derivatives

CompoundStructureAChE Inhibition IC₅₀ (µM)Max. Neurite Length (% of Control)Cytotoxicity IC₅₀ (µM)
This compound Parent Triterpenoid15.2 ± 1.8120 ± 15%> 100
Derivative 1 Ethyl Ester5.8 ± 0.7185 ± 22%> 100
Derivative 2 Benzylamide8.1 ± 1.1160 ± 18%85.4 ± 9.3
Donepezil Positive Control0.02 ± 0.003N/AN/A

Visualized Signaling Pathway and Assay Workflow

Biological Assay Workflow

G cluster_assays Parallel Assays seed Seed Neuronal Cells in Multi-well Plate treat Treat with Compounds (Parent & Derivatives) seed->treat incubate Incubate for 48-72h treat->incubate neurite_assay Neurite Outgrowth (Fix, Stain, Image) incubate->neurite_assay mtt_assay Cell Viability (Add MTT, Solubilize) incubate->mtt_assay analyze_neurite Quantify Neurite Length neurite_assay->analyze_neurite analyze_mtt Read Absorbance mtt_assay->analyze_mtt result_neurite Efficacy Data analyze_neurite->result_neurite result_mtt Toxicity Data analyze_mtt->result_mtt

Caption: Workflow for parallel assessment of neurite outgrowth and cytotoxicity.

Potential Signaling Pathway

Acetylcholinesterase inhibitors increase the levels of acetylcholine (ACh) in the synaptic cleft. ACh can activate muscarinic and nicotinic receptors, which in turn can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, known to be involved in promoting cell survival and neurite outgrowth.

G comp This compound Derivatives ache AChE comp->ache Inhibition ach Acetylcholine (ACh) ache->ach Degradation receptor Cholinergic Receptors (Muscarinic/Nicotinic) ach->receptor Activation pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk survival Cell Survival pi3k->survival neurite Neurite Outgrowth pi3k->neurite mapk->neurite

Caption: Potential signaling pathway modulated by AChE inhibitors to promote neuronal effects.

References

Synthesis of Fasciculic Acid A Analogs: A Focus on Isolation and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the biological activities of Fasciculic Acid A, a comprehensive review of the scientific literature reveals that the total synthesis of this complex natural product and its analogs has not yet been reported. Currently, this compound is obtained exclusively through isolation from its natural source, the poisonous sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare).

This document provides detailed information on the isolation of this compound, its chemical structure, and its primary biological activity as a calmodulin antagonist. This information is crucial for researchers aiming to develop synthetic routes and novel analogs for drug discovery and development.

Isolation of this compound

This compound is a lanostane-type triterpenoid produced by the mushroom Hypholoma fasciculare. The isolation process typically involves the extraction of the fungal fruiting bodies followed by chromatographic separation.

General Isolation Protocol

A general protocol for the isolation of this compound and related compounds from Hypholoma fasciculare is as follows:

  • Extraction: Fresh or dried fruiting bodies of H. fasciculare are extracted with a polar solvent, most commonly methanol (MeOH) or an aqueous methanol solution.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between an aqueous layer and a less polar organic solvent like ethyl acetate (EtOAc). The triterpenoids, including this compound, typically partition into the organic layer.

  • Chromatographic Purification: The organic extract is concentrated and subjected to multiple rounds of column chromatography. This may include:

    • Silica Gel Chromatography: To separate compounds based on polarity, eluting with a gradient of solvents such as hexane and ethyl acetate.

    • Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the eluent.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase (e.g., C18) or normal-phase columns to isolate pure this compound.

The fractions are monitored by thin-layer chromatography (TLC) or HPLC to track the presence of the desired compound. The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure of this compound

This compound is an ester of a fasciculol-type triterpene and 3-hydroxy-3-methylglutaric acid[1]. The core structure is a highly oxygenated lanostane skeleton.

IUPAC Name: 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[1].

Biological Activity: Calmodulin Antagonism

Fasciculic acids, including this compound, have been identified as potent inhibitors of calmodulin (CaM)[2]. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and proteins.

Calmodulin Signaling Pathway and Inhibition by this compound

The general mechanism of calmodulin activation and its subsequent modulation of target proteins is depicted below. An increase in intracellular calcium (Ca²⁺) concentration leads to the binding of Ca²⁺ ions to calmodulin. This binding induces a conformational change in calmodulin, enabling it to interact with and activate various downstream target proteins, such as protein kinases, phosphatases, and phosphodiesterases.

This compound is thought to exert its inhibitory effect by binding to the Ca²⁺-calmodulin complex, preventing it from interacting with and activating its target proteins. This antagonism can disrupt numerous cellular processes that are dependent on calmodulin signaling.

Calmodulin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Calmodulin Activation cluster_2 Downstream Effects cluster_3 Inhibition Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ (Low Concentration) Calmodulin_inactive Inactive Calmodulin Ca_int->Calmodulin_inactive Binds to Stimulus Cellular Stimulus (e.g., Nerve Impulse, Hormone) Channel Ca²⁺ Channel Stimulus->Channel Opens Channel->Ca_int Influx Calmodulin_active Active Ca²⁺-Calmodulin Complex Calmodulin_inactive->Calmodulin_active Conformational Change Target_protein Target Protein (e.g., Kinase, Phosphatase) Calmodulin_active->Target_protein Activates Cellular_response Cellular Response Target_protein->Cellular_response Leads to Fasciculic_acid This compound Fasciculic_acid->Calmodulin_active Inhibits Binding

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Targets of Fasciculic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a triterpenoid natural product isolated from the mushroom Hypholoma fasciculare. While the specific biological targets of this compound are not extensively characterized in publicly available literature, related compounds from the same organism, such as fasciculols, have been shown to possess biological activity, including the inhibition of calmodulin. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify the cellular targets of this compound. These protocols are based on established methodologies for target identification of natural products and are tailored to explore potential activities suggested by related compounds.

Target Identification Strategies for this compound

A multi-pronged approach is recommended for identifying the direct molecular targets of this compound. This involves a combination of biochemical and cell-based assays to provide a comprehensive understanding of its mechanism of action.

Biochemical Approaches

Biochemical assays are crucial for identifying direct binding partners of this compound in a controlled, cell-free environment.

  • Affinity-Based Target Identification: This classic and powerful method involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a cell lysate.

  • Enzyme Inhibition Assays: Based on the activity of related fasciculols as calmodulin inhibitors, a panel of enzymatic assays, particularly those involving calcium-dependent signaling pathways, should be prioritized.

Cell-Based Approaches

Cell-based assays provide insights into the effects of this compound in a more physiologically relevant context, helping to elucidate its impact on cellular pathways and identify functional targets.

  • Phenotypic Screening: High-content screening (HCS) can be employed to assess the effects of this compound on various cellular phenotypes, such as cell proliferation, cytotoxicity, apoptosis, and morphological changes.

  • Reporter Gene Assays: These assays are useful for determining if this compound modulates specific signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments proposed for the identification of this compound targets.

Protocol 1: Affinity Chromatography for Target Pull-Down

This protocol describes the use of affinity chromatography to isolate proteins that directly bind to this compound.

Materials:

  • This compound

  • Linker-modified this compound (requires chemical synthesis to introduce a reactive group for immobilization)

  • NHS-activated sepharose beads

  • Cell lysate (from a relevant cell line, e.g., a human cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a solution of free this compound)

  • SDS-PAGE reagents

  • Mass spectrometry compatible silver stain or Coomassie stain

Procedure:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm terminating in a primary amine or other suitable reactive group.

    • Couple the linker-modified this compound to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Prepare control beads by blocking the NHS-activated beads without adding the compound.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins using an appropriate elution buffer.

  • Analysis of Bound Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining or Coomassie staining.

    • Excise the protein bands that are present in the this compound sample but not in the control.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Chromatography

cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Fasciculic_Acid This compound Derivative Synthesis Beads Immobilization on Beads Fasciculic_Acid->Beads Incubation Incubation with Lysate Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Staining Staining SDS_PAGE->Staining MS Mass Spectrometry Staining->MS

Caption: Workflow for identifying protein targets of this compound using affinity chromatography.

Protocol 2: Calmodulin (CaM) Inhibition Assay

This protocol is a fluorescent-based assay to determine if this compound inhibits the activity of calmodulin, a known target of related fasciculols.

Materials:

  • This compound

  • Recombinant human Calmodulin (CaM)

  • Calmodulin-dependent enzyme (e.g., Calcineurin or CaM Kinase)

  • Fluorescent substrate for the enzyme

  • Assay buffer (specific to the enzyme used)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of CaM, the CaM-dependent enzyme, and the fluorescent substrate in assay buffer.

  • Assay Procedure:

    • Add the CaM-dependent enzyme and CaM to the wells of a 384-well plate.

    • Add the different concentrations of this compound or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time at room temperature to allow for potential binding and inhibition.

    • Initiate the enzymatic reaction by adding the fluorescent substrate.

    • Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value of this compound for the inhibition of the CaM-dependent enzyme.

Protocol 3: High-Content Screening for Cytotoxicity and Apoptosis

This protocol outlines a high-content screening assay to assess the effects of this compound on cell viability and apoptosis.

Materials:

  • This compound

  • A relevant cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Fluorescent dyes for live/dead staining (e.g., Calcein AM and Ethidium Homodimer-1)

  • Fluorescent marker for apoptosis (e.g., Caspase-3/7 substrate)

  • 384-well clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed the cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a concentration range of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

    • Incubate the cells for 24-48 hours.

  • Staining:

    • Add the live/dead staining solution and the apoptosis marker to the wells.

    • Incubate according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • Use image analysis software to quantify the number of live, dead, and apoptotic cells in each well.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity and apoptosis for each concentration of this compound.

    • Determine the EC50 values for these effects.

Workflow for High-Content Screening

cluster_prep Assay Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Seeding Cell Seeding (384-well plate) Treatment Compound Treatment Cell_Seeding->Treatment Compound_Prep This compound Dilution Compound_Prep->Treatment Incubation Incubation (24-48h) Treatment->Incubation Staining Fluorescent Staining Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image Analysis Imaging->Analysis Results Data Interpretation Analysis->Results

Caption: General workflow for a high-content screening assay to evaluate cellular phenotypes.

Data Presentation

All quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Biochemical Screening Results for this compound

Assay TypeTargetIC50 / EC50 (µM)Positive Control
Calmodulin InhibitionCalcineurin[Insert Value]Trifluoperazine
Kinase InhibitionCaMKII[Insert Value]Staurosporine
Other Enzymes[Enzyme Name][Insert Value][Control Compound]

Table 2: Summary of Cell-Based Screening Results for this compound

Cell LineAssayEndpointEC50 (µM)
HeLaCytotoxicityCell Viability[Insert Value]
HeLaApoptosisCaspase 3/7 Activity[Insert Value]
A549CytotoxicityCell Viability[Insert Value]
A549ApoptosisCaspase 3/7 Activity[Insert Value]

Potential Signaling Pathways for Investigation

Based on the potential inhibition of calmodulin, several signaling pathways could be affected by this compound. Reporter gene assays can be designed to investigate these pathways.

Potential Signaling Pathway Modulated by Calmodulin Inhibition

cluster_downstream Downstream Effectors cluster_cellular Cellular Responses FA This compound CaM Calmodulin (CaM) FA->CaM Inhibition Calcineurin Calcineurin CaM->Calcineurin CaMK CaM Kinases CaM->CaMK PDE Phosphodiesterases CaM->PDE Immune_Response Immune Response (NFAT activation) Calcineurin->Immune_Response Gene_Expression Gene Expression CaMK->Gene_Expression Cell_Cycle Cell Cycle Progression PDE->Cell_Cycle

Caption: Potential signaling pathways affected by the inhibition of Calmodulin by this compound.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the high-throughput screening and identification of the biological targets of this compound. By employing a combination of biochemical and cell-based assays, researchers can gain valuable insights into the mechanism of action of this natural product, which is a critical step in the drug discovery and development process. The provided workflows and data presentation formats are designed to ensure clarity, comparability, and a systematic approach to target deconvolution.

Application Note: Quantification of Ferulic Acid in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferulic acid (FA), a phenolic compound abundant in plants, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] It has been shown to modulate various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses and cellular stress.[3][4] As research into the therapeutic potential of ferulic acid expands, the need for a robust and sensitive analytical method to quantify its concentration in biological tissues becomes crucial for pharmacokinetic, toxicokinetic, and efficacy studies.[5][6][7][8]

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ferulic acid in tissue samples. The protocol provides a comprehensive workflow from tissue homogenization and solid-phase extraction (SPE) to chromatographic separation and mass spectrometric detection.

Principle of the Method

Tissue homogenates are first subjected to protein precipitation to release the analyte from the matrix. The supernatant is then purified and concentrated using solid-phase extraction. The extracted ferulic acid is subsequently separated from endogenous interferences using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of ferulic acid in the sample to a standard curve prepared with known concentrations of the analyte.

Instrumentation and Reagents

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm).[9][10]

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure water, Ferulic acid standard.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of ferulic acid (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a 50:50 mixture of methanol and water. These working standards will be used to construct the calibration curve.

Sample Preparation
  • Homogenization: Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Protein Precipitation: To the homogenate, add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the ferulic acid with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm).[9][10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • Mass Spectrometric Conditions:

    • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

    • Ion Spray Voltage: -4500 V.[11]

    • Temperature: 400°C.[11]

    • MRM Transitions: The precursor ion for ferulic acid ([M-H]⁻) is m/z 193.05. The fragmentation of this ion produces several product ions, with the most abundant ones typically used for quantification and confirmation.[12]

      • Quantifier: 193.05 -> 134.05

      • Qualifier: 193.05 -> 178.05

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of ferulic acid in tissue.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85 - 105%
Matrix Effect < 15%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_sample Tissue Sample (100 mg) homogenization Homogenization in PBS tissue_sample->homogenization protein_precipitation Protein Precipitation with ACN homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Ferulic Acid in tissues.

Ferulic Acid Signaling Pathway

Ferulic acid has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[1]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus inflammatory_cytokines Inflammatory Cytokines nucleus->inflammatory_cytokines Transcription Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK

References

Application Notes & Protocols: Developing a Stable Formulation of Fasciculic Acid A for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Fasciculic acid A is a triterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1][2] As with many complex natural products, the utility of this compound in research settings is often hampered by formulation challenges. Triterpenoids typically exhibit poor water solubility and can be susceptible to degradation from environmental factors such as heat, light, and oxygen.[3][4][5] The development of a stable, well-characterized formulation is therefore a critical first step to ensure reproducible and reliable results in any in vitro or in vivo study.

These application notes provide a comprehensive guide to developing and validating a stable formulation of this compound. The protocols herein cover solubility assessment, the development of liquid formulations using various stabilizing excipients, and a robust stability testing plan using High-Performance Liquid Chromatography (HPLC).

2.0 Formulation Development Protocols

The initial steps in formulation development involve determining the compound's intrinsic solubility and preparing a concentrated stock solution.

Protocol 2.1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound (solid powder)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC system

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Propylene glycol (PG), Phosphate-buffered saline (PBS, pH 7.4), Deionized water.

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound (e.g., 10 mg) to 1 mL of each test solvent in separate vials.

  • Cap the vials securely and vortex vigorously for 2 minutes.

  • Place the vials on an orbital shaker at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for undissolved solid material. If none is present, add more compound and repeat from step 2.

  • Centrifuge the saturated solutions at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the clear supernatant (e.g., 100 µL) and dilute it with an appropriate solvent (e.g., Methanol) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 4.2).

  • Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

Protocol 2.2: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.

Methodology:

  • Based on the results from Protocol 2.1, select the solvent that provides the best solubility and is compatible with the intended experimental system (DMSO is a common choice for in vitro assays).

  • Accurately weigh the desired amount of this compound powder.

  • Add the selected solvent dropwise while vortexing to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with the solvent. For example, to prepare a 10 mM stock solution in DMSO (MW: 620.9 g/mol ), dissolve 6.21 mg of this compound in DMSO to a final volume of 1 mL.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquot the stock solution into small-volume, amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C until use.

Protocol 2.3: Development of a Stabilized Aqueous Formulation

Objective: To develop an aqueous-based formulation suitable for research, improving stability by using co-solvents and functional excipients.

Materials:

  • This compound stock solution (from Protocol 2.2)

  • Excipients:

    • Antioxidant: Ascorbic acid[6]

    • pH Adjuster: Citric acid, Sodium hydroxide[6]

    • Humectant/Co-solvent: Propylene glycol, Glycerin[6]

  • Sterile, deionized water

  • pH meter

Methodology:

  • Vehicle Preparation: Prepare several aqueous vehicle formulations containing different combinations of excipients. For example:

    • Vehicle A: 10% Propylene glycol, 0.1% Ascorbic acid in PBS (pH 7.4).

    • Vehicle B: 5% Glycerin in 20 mM Citrate buffer (pH 6.0).

  • Formulation Preparation: Spike the this compound stock solution into the prepared vehicles to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<0.5%) to avoid vehicle-induced effects in experiments.

  • pH Adjustment: Measure the final pH of the formulation and adjust if necessary using a pH adjuster.

  • Initial Assessment: Visually inspect the formulations for any signs of precipitation or color change immediately after preparation.

  • Stability Testing: Subject the most promising formulations (clear, single-phase solutions) to stability testing as described in Section 4.0.

3.0 Data Presentation

Quantitative data should be organized into tables for clarity and direct comparison.

Table 1: Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mM)
Deionized Water < 0.01 < 0.016
PBS (pH 7.4) 0.02 0.032
Ethanol 5.8 9.34
Propylene Glycol 8.5 13.69

| DMSO | > 50 | > 80.5 |

Table 2: Example Data from Accelerated Stability Study (40°C / 75% RH)

Formulation Timepoint % Initial Concentration Remaining Appearance
Formulation 1 T = 0 100% Clear, colorless
(100 µM in PBS) T = 1 week 85.2% Slight opalescence
T = 4 weeks 62.5% Precipitate observed
Formulation 2 T = 0 100% Clear, colorless
(100 µM in Vehicle A) T = 1 week 99.1% Clear, colorless

| | T = 4 weeks | 95.8% | Clear, colorless |

4.0 Stability Assessment Protocols

Stability testing is essential to define the shelf-life and appropriate storage conditions for the developed formulation.[7]

Protocol 4.1: Accelerated Stability Study

Objective: To evaluate the stability of the this compound formulation under stress conditions to predict its long-term stability.

Methodology:

  • Prepare a sufficient quantity of the final selected formulation (e.g., Formulation 2 from Table 2).

  • Aliquot the formulation into amber glass vials, leaving minimal headspace.

  • Divide the vials into different stress condition groups:

    • Elevated Temperature/Humidity: 40°C / 75% Relative Humidity (RH).

    • Photostability: Place vials in a photostability chamber with controlled light exposure (per ICH Q1B guidelines).

    • Control: Store vials at the recommended storage condition (e.g., 4°C, protected from light).

  • At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial from each condition.

  • Allow the vial to return to room temperature.

  • Visually inspect the sample for any changes in color, clarity, or for the formation of precipitate.

  • Measure the pH of the sample.

  • Quantify the concentration of the remaining this compound using the HPLC method in Protocol 4.2.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method to accurately quantify this compound and separate it from potential degradation products. High-performance liquid chromatography is a primary technique for stability testing.[8][9]

Instrumentation & Conditions:

  • HPLC System: A system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 70% B

    • 19-25 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a suitable diluent.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 4.1) with the diluent to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Generate a calibration curve from the peak areas of the standards.

    • Calculate the concentration of this compound in the test samples.

    • Examine the chromatograms for any new peaks, which may indicate degradation products. The use of a DAD can help in characterizing these new peaks.

5.0 Visualizations

Diagrams are provided to illustrate key workflows and concepts in the formulation and analysis of this compound.

G cluster_prep Preparation & Formulation cluster_test Stability Testing & Analysis cluster_result Outcome compound This compound (Solid) solubility Protocol 2.1: Solubility Screen compound->solubility Assess in various solvents stock Protocol 2.2: Prepare Stock Solution (e.g., in DMSO) solubility->stock Select optimal solvent formulate Protocol 2.3: Develop Aqueous Formulations stock->formulate Spike into aqueous vehicles stability Protocol 4.1: Accelerated Stability Study (Heat, Light, Humidity) formulate->stability Subject to stress conditions hplc Protocol 4.2: HPLC Analysis stability->hplc Analyze at timepoints data Data Evaluation: Quantify Parent Compound & Degradants hplc->data final_form Optimized Stable Formulation data->final_form Select lead formulation storage Define Storage Conditions & Shelf-Life final_form->storage

Workflow for Formulation and Stability Testing.

G cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound (Intact Triterpenoid) oxidized Oxidized Products (e.g., epoxides, hydroxylated species) parent->oxidized Oxidative Stress hydrolyzed Hydrolyzed Products (e.g., ester cleavage) parent->hydrolyzed Acidic/Basic pH isomerized Isomers parent->isomerized Heat/Light light Light (Photolysis) light->parent heat Heat (Thermal Degradation) heat->parent oxygen Oxygen (Oxidation) oxygen->parent ph pH (Hydrolysis) ph->parent

Potential Degradation Pathways for this compound.

G cluster_legend Hypothetical Pathway compound This compound receptor Unknown Target (e.g., Enzyme, Receptor) compound->receptor Binds/Modulates pi3k PI3K receptor->pi3k Inhibits (?) nfkb NF-κB Pathway receptor->nfkb Inhibits (?) akt Akt pi3k->akt response Cellular Response (e.g., Anti-inflammatory, Apoptosis) akt->response Regulates nfkb->response Regulates l1 Based on common actions of natural products like Ferulic Acid.

Hypothetical Signaling Pathway Investigation.

References

Application of Fasciculic Acid A in Cancer Research: An Overview of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the application of Fasciculic acid A in cancer research have revealed a significant lack of specific data within publicly available scientific literature. This document summarizes the current state of knowledge and highlights the distinction between this compound and the extensively studied Ferulic acid.

Initial broad searches for "this compound" in the context of cancer research were frequently misinterpreted by search algorithms, leading to a large volume of results for "Ferulic acid," a compound with well-documented anti-cancer properties. It is crucial to differentiate between these two distinct molecules.

This compound: A Triterpenoid from Hypholoma fasciculare

This compound is a triterpenoid, a class of organic chemicals, that has been isolated from the sulfur tuft mushroom, Hypholoma fasciculare (also known by its synonym Naematoloma fasciculare). This mushroom is known to be poisonous.

While some studies have investigated the biological activities of extracts from Hypholoma fasciculare, there is no direct evidence to support the application of purified this compound in cancer research. One study on the antitumor components of Naematoloma fasciculare identified ergosterol peroxide, ergosterol, and unsaturated fatty acids as the compounds responsible for the observed in vitro and in vivo antitumor effects[1]. This study did not attribute any anti-cancer activity to this compound.

Other related compounds, Fasciculic acids B, have been noted for their anti-inflammatory and calmodulin antagonistic activities. The toxicity of the Hypholoma fasciculare mushroom is primarily attributed to other compounds, namely fasciculol E and fasciculol F.

At present, there is no published data on the following for this compound in the context of cancer research:

  • Mechanism of action in cancer cells

  • Effects on cancer-related signaling pathways

  • Quantitative data on cytotoxic or anti-proliferative activity (e.g., IC50 values)

  • Detailed experimental protocols for its use in cancer studies

Distinguishing this compound from Ferulic Acid

It is imperative for researchers to recognize that this compound and Ferulic acid are structurally and functionally different compounds.

FeatureThis compoundFerulic Acid
Chemical Class TriterpenoidPhenolic Acid (Hydroxycinnamic acid)
Natural Source Hypholoma fasciculare (mushroom)Grains, fruits, vegetables
Known Biological Activity Limited data; related compounds show anti-inflammatory and calmodulin antagonistic activity.Well-documented antioxidant, anti-inflammatory, and extensive anti-cancer properties.
Application in Cancer Research No documented application.Widely studied for its ability to induce apoptosis, inhibit angiogenesis, and modulate various signaling pathways in cancer.

Conclusion

Based on a comprehensive review of existing scientific literature, there is currently no evidence to support the application of this compound in cancer research. The initial interest in this topic may stem from a confusion with the similarly named but chemically distinct and well-researched compound, Ferulic acid.

Researchers, scientists, and drug development professionals seeking natural compounds for cancer research are advised to consult the extensive body of literature available on Ferulic acid and other promising phytochemicals. Future studies may elucidate a role for this compound in oncology, but as of now, it remains an uninvestigated compound in this field.

Diagrammatic Representation of the Information Gap

The following diagram illustrates the current lack of knowledge regarding the application of this compound in cancer research.

This compound This compound Cancer Research Application Cancer Research Application This compound->Cancer Research Application No Established Link Mechanism of Action Mechanism of Action Cancer Research Application->Mechanism of Action Unknown Signaling Pathways Signaling Pathways Cancer Research Application->Signaling Pathways Unknown Quantitative Data (IC50) Quantitative Data (IC50) Cancer Research Application->Quantitative Data (IC50) Unavailable Experimental Protocols Experimental Protocols Cancer Research Application->Experimental Protocols Unavailable

References

Troubleshooting & Optimization

Technical Support Center: Purification of Fasciculic Acid A by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Fasciculic acid A. Our goal is to address common challenges encountered during chromatographic purification to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chromatographic characteristics?

A1: this compound is a lanostane-type triterpenoid isolated from the mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare)[1]. As a triterpenoid, it is a relatively nonpolar molecule, making it well-suited for purification by normal-phase and reversed-phase chromatography. Its larger size and complex structure mean that chromatographic parameters must be carefully optimized to achieve good resolution from structurally similar compounds.

Q2: I am observing a low yield of this compound after chromatography. What are the potential causes and solutions?

A2: Low yield is a common issue in natural product purification. Several factors could be contributing to this problem:

  • Incomplete Extraction: The initial extraction from the fungal material may be inefficient. Ensure the biomass is thoroughly dried and finely ground to maximize surface area. Multiple extractions with an appropriate solvent (e.g., ethanol or methanol) are recommended.

  • Compound Degradation: this compound, like many complex natural products, may be sensitive to pH and temperature. It is advisable to conduct stability studies before developing a purification protocol. Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and purification. For similar compounds like ferulic acid, stability is known to be pH- and temperature-dependent[2].

  • Irreversible Adsorption to the Stationary Phase: The compound may be strongly and irreversibly binding to the silica gel in normal-phase chromatography. If you suspect this, you can test the stability of your compound on a small amount of silica gel (2D TLC). If instability is confirmed, consider switching to a different stationary phase like alumina or a bonded silica phase, or deactivating the silica gel with triethylamine.

  • Poor Solubility During Loading: If the sample is not fully dissolved in the loading solvent, it can precipitate at the head of the column, leading to poor separation and low recovery. Ensure the crude extract is dissolved in a minimal amount of a strong solvent and then adsorbed onto a small amount of silica gel for dry loading, or dissolved in a solvent that is weak enough to not cause band broadening upon injection.

Q3: My purified this compound shows persistent impurities. How can I improve the resolution?

A3: Co-elution of impurities is a frequent challenge, especially when dealing with complex natural extracts. Hypholoma fasciculare is known to produce a variety of other triterpenoids and secondary metabolites that may have similar polarities to this compound, such as other fasciculic acids (B and C), fasciculols, and sesquiterpenoids[3][4][5][6][7][8].

Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Normal-Phase: Fine-tune the solvent system. A common approach for triterpenoids is a gradient of hexane and ethyl acetate. Small additions of a third solvent with a different selectivity, such as dichloromethane or acetone, can sometimes dramatically improve resolution.

    • Reversed-Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities for closely related compounds. Adjusting the pH of the aqueous component can alter the ionization state of acidic or basic impurities, thereby changing their retention times.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can be effective. Switching from a standard C18 column to one with a different functionality (e.g., phenyl-hexyl or cyano) can provide the necessary change in selectivity.

  • Employ Orthogonal Chromatographic Techniques: No single chromatographic technique can solve all separation problems. A multi-step purification strategy is often necessary. Consider using a combination of normal-phase and reversed-phase chromatography, or incorporating other techniques like size-exclusion or ion-exchange chromatography if applicable.

Q4: I am observing peak tailing or broad peaks for this compound. What is causing this and how can I fix it?

A4: Peak asymmetry can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample load.

  • Secondary Interactions: The silanol groups on the surface of silica gel are acidic and can interact with polar functional groups on the analyte, causing peak tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid or formic acid for acidic compounds, can suppress these interactions and improve peak shape.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause band broadening and distorted peak shapes. Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

ParameterExtractionSolid-Phase Extraction (SPE)Preparative HPLC
Starting Material Dried, powdered Hypholoma fasciculareCrude Ethanolic ExtractPartially Purified Fraction
Typical Yield 5-15% (crude extract)60-80% recovery of triterpenoids>95% purity
Purity of Fraction <5%20-40%>95%
Key Solvents 95% EthanolMethanol, WaterAcetonitrile, Water

Experimental Protocols

Protocol 1: General Extraction of Lanostane Triterpenoids from Hypholoma fasciculare
  • Material Preparation: Dry the fruiting bodies of Hypholoma fasciculare at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered fungus in 95% ethanol (1:10 w/v) at room temperature for 48 hours. Repeat the extraction three times to ensure exhaustive extraction of the triterpenoids[9].

  • Concentration: Combine the ethanolic extracts and filter to remove any solid material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Chromatographic Purification of this compound

This protocol is a generalized procedure for the purification of lanostane triterpenoids and should be optimized for this compound.

  • Column Selection:

    • Normal-Phase: Silica gel (230-400 mesh).

    • Reversed-Phase: C18 bonded silica.

  • Sample Preparation: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane for normal-phase, or methanol for reversed-phase). For normal-phase, it is often best to perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Mobile Phase and Elution:

    • Normal-Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate over 30-60 minutes[9].

    • Reversed-Phase: Start with a high percentage of water (often with 0.1% formic acid to improve peak shape) and decrease the polarity by increasing the percentage of acetonitrile or methanol. A typical gradient might be from 90% water/10% acetonitrile to 100% acetonitrile over 30-60 minutes[9].

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Combine the pure fractions and evaporate the solvent.

Visualizing Experimental Workflows and Relationships

General Purification Workflow

Start Dried & Powdered Hypholoma fasciculare Extraction Ethanol Extraction Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Column Chromatography (Normal or Reversed-Phase) Crude_Extract->Column_Chrom Fraction_Collection Fraction Collection Column_Chrom->Fraction_Collection Analysis TLC / HPLC Analysis Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Evap Final Evaporation Pooling->Final_Evap Pure_FA Pure this compound Final_Evap->Pure_FA Start Low Yield of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Assess Compound Stability Start->Check_Degradation Check_Adsorption Check for Irreversible Adsorption Start->Check_Adsorption Sol_Extraction Increase extraction time/cycles Use finer powder Check_Extraction->Sol_Extraction Sol_Degradation Use milder pH conditions Avoid high temperatures Check_Degradation->Sol_Degradation Sol_Adsorption Change stationary phase Deactivate silica Check_Adsorption->Sol_Adsorption FA Ferulic Acid TLR4 TLR4 FA->TLR4 inhibits IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

References

Improving the stability and storage of Fasciculic acid A solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability and storage of Fasciculic acid A solutions. Due to the limited specific stability data for this compound, the following recommendations are based on best practices for the handling of triterpenoids and other complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve and store this compound?

A1: For initial solubilization, high-purity organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For long-term storage, DMSO is often preferred as it can be stored at low temperatures without freezing. However, it is crucial to minimize the final concentration of DMSO in cellular assays, as it can be toxic to cells. For in vivo studies, consider formulating this compound in a vehicle containing excipients like Tween 80, polyethylene glycol (PEG), or carboxymethylcellulose (CMC). Always perform a small-scale solubility test before preparing a large stock solution.

Q2: My this compound solution has turned cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation can occur due to several factors, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation.

  • Troubleshooting Steps:

    • Gently warm the solution in a water bath (e.g., 37°C) to see if the precipitate redissolves.

    • Briefly sonicate the solution to aid in dissolution.

    • If precipitation persists, it may indicate that the concentration is too high for the chosen solvent. Centrifuge the solution to pellet the precipitate and use the clear supernatant. The concentration of the supernatant should be re-determined, for example, by UV-Vis spectrophotometry against a standard curve, if an extinction coefficient is known, or by HPLC.

    • For future preparations, consider using a lower concentration or a different solvent system.

Q3: I am concerned that my this compound solution has degraded. How can I check for degradation?

A3: Degradation can be assessed through chemical analysis and bioactivity assays.

  • Chemical Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your solution. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

  • Bioactivity Assay: If you are using the this compound solution for a specific biological experiment (e.g., an anti-inflammatory assay), you can test its activity compared to a freshly prepared solution or a previously validated batch. A significant decrease in potency suggests degradation.

Q4: What are the optimal storage conditions for this compound solutions?

A4: To maximize the shelf-life of this compound solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Triterpenoids can be sensitive to light.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For highly sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Data Summary Tables

Table 1: Recommended Solvents for this compound

SolventApplicationStorage TemperatureNotes
DMSOIn vitro stock solutions-20°C or -80°CMinimize final concentration in assays.
EthanolIn vitro/In vivo-20°CCan be used for both in vitro and some in vivo applications.
MethanolIn vitro stock solutions-20°CGood for initial solubilization.
Formulation Vehicle (e.g., PEG, Tween 80)In vivo4°C (short-term)Vehicle composition should be optimized for the specific application.

Table 2: General Stability of Triterpenoids under Different Conditions

ConditionGeneral Stability of TriterpenoidsPotential Degradation Pathways
High TemperatureCan lead to degradation over time.Hydrolysis, oxidation, isomerization.
High HumidityMay promote hydrolysis, especially for glycosides.Hydrolysis of ester or glycosidic bonds.
Light ExposureCan cause photodegradation.Isomerization, oxidation.
Extreme pHSusceptible to degradation in strong acidic or basic conditions.Hydrolysis, rearrangement.
Oxidizing AgentsCan lead to oxidation of sensitive functional groups.Oxidation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the purity and identify potential degradation products of a this compound solution over time.

Methodology:

  • Preparation of Standards: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a standard curve.

  • Sample Preparation:

    • Prepare a fresh solution of this compound at the desired experimental concentration. This will serve as the time-zero sample.

    • Store aliquots of the solution under different conditions (e.g., 4°C, room temperature, 40°C; protected from light and exposed to light).

  • HPLC Analysis:

    • Analyze the time-zero sample and the stored samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as many triterpenoids lack strong chromophores).

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the time-zero sample.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.

    • Note the appearance and increase of any new peaks, which may represent degradation products.

Protocol 2: Bioactivity Assessment of this compound

Objective: To determine if the biological activity of a this compound solution changes over time.

Methodology:

  • Cell-Based Assay: Choose a relevant cell-based assay that reflects the known or expected biological activity of this compound. Based on the activity of the related compound Fasciculic acid B, an anti-inflammatory assay is a reasonable choice. An example is an assay that measures the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Procedure:

    • Culture RAW 264.7 cells in appropriate media.

    • Prepare a fresh solution of this compound (positive control) and retrieve the stored aliquots to be tested.

    • Plate the cells and pre-treat with various concentrations of the fresh and stored this compound solutions for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, measure the NO concentration in the cell culture supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the fresh and stored this compound.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each sample.

    • A significant increase in the IC50 value of the stored sample compared to the fresh sample indicates a loss of bioactivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Results prep_solution Prepare this compound Solution aliquot Aliquot into multiple vials prep_solution->aliquot time_zero Time-Zero Analysis aliquot->time_zero storage_conditions Store at different conditions (Temp, Light) aliquot->storage_conditions hplc_analysis HPLC/LC-MS Analysis storage_conditions->hplc_analysis Time points bioactivity_assay Bioactivity Assay storage_conditions->bioactivity_assay Time points purity_assessment Assess Purity (%) hplc_analysis->purity_assessment degradation_products Identify Degradation Products hplc_analysis->degradation_products activity_assessment Assess Bioactivity (IC50) bioactivity_assay->activity_assessment

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_flowchart start Precipitate observed in solution? warm_sonicate Gently warm and/or sonicate start->warm_sonicate Yes ok Solution is ready for use start->ok No dissolved Does it redissolve? warm_sonicate->dissolved use_supernatant Centrifuge and use supernatant. Re-quantify concentration. dissolved->use_supernatant No dissolved->ok Yes prepare_new Prepare a new, less concentrated solution use_supernatant->prepare_new

Caption: Troubleshooting guide for precipitated this compound solutions.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb->inflammation faa This compound (Hypothesized) faa->nfkb Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Overcoming poor solubility of Fasciculic acid A in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasciculic acid A. Our goal is to help you overcome common challenges, particularly its poor solubility in aqueous buffers, and to provide clear experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triterpenoid natural product.[1][2] Its primary known mechanism of action is the antagonism of calmodulin, a crucial calcium-binding messenger protein in eukaryotic cells.[3] By inhibiting calmodulin, this compound can disrupt a multitude of calcium-dependent signaling pathways.

Q2: Why is this compound so difficult to dissolve in my aqueous experimental buffer?

This compound possesses a complex, hydrophobic triterpenoid structure, leading to very low water solubility. Predicted water solubility is approximately 0.0019 g/L.[4] This inherent hydrophobicity makes it challenging to prepare stock solutions and working dilutions in purely aqueous systems without precipitation.

Q3: What are the downstream consequences of calmodulin inhibition by this compound?

Calmodulin is a central regulator of numerous cellular processes. Its inhibition by this compound can disrupt signaling cascades that are dependent on calcium. Key downstream effectors of calmodulin include:

  • Calmodulin-dependent Protein Kinase II (CaMKII): Inhibition of this kinase can lead to apoptosis (programmed cell death) and dysregulation of calcium and glutamate signaling.[5]

  • Calcineurin: This is a calcium-calmodulin-activated phosphatase. Its inhibition can affect the dephosphorylation of various target proteins, including transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are crucial for immune responses and other cellular functions.[1][2][6]

  • Calmodulin-dependent Phosphodiesterases (PDEs): Inhibition of these enzymes can lead to an increase in the intracellular levels of second messengers like cAMP and cGMP, which can, in turn, modulate a wide array of cellular processes, including inflammatory responses.[7][8][9][10]

Disruption of these pathways can ultimately lead to outcomes such as cell cycle arrest and apoptosis.

Troubleshooting Guide: Overcoming Poor Solubility

Problem: My this compound is precipitating out of my aqueous buffer during my experiment.

This is a common issue due to the compound's hydrophobic nature. Here are several strategies to improve its solubility:

Solution 1: Use of Organic Co-solvents

The most straightforward approach is to first dissolve this compound in a small amount of an organic solvent before diluting it into your aqueous buffer.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and are generally well-tolerated by many cell-based assays at low final concentrations.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or 100% ethanol.

    • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.

    • Crucial Tip: Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically ≤1%) to avoid solvent-induced artifacts or toxicity in your experimental system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Solution 2: pH Adjustment

The solubility of acidic or basic compounds can sometimes be improved by adjusting the pH of the buffer.

  • Protocol:

    • Determine the pKa of this compound (if available in the literature for your specific derivative).

    • Adjust the pH of your buffer to be at least 1-2 units above the pKa for an acidic compound or 1-2 units below the pKa for a basic compound to increase the proportion of the ionized, more soluble form.

    • Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

Solution 3: Use of Surfactants

Non-ionic surfactants can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).

    • Add the this compound (ideally from a concentrated stock in an organic solvent) to the surfactant-containing buffer with gentle mixing.

    • Consideration: The presence of surfactants may interfere with certain biological assays. It is essential to run appropriate controls.

Data Presentation: Solubility of Triterpenoids

While specific quantitative solubility data for this compound in organic solvents is limited, the following table provides solubility data for Betulin, a structurally related triterpenoid, in ethanol and DMSO mixtures. This can serve as a useful proxy for estimating the solubility of this compound.

Solvent Composition (w/w %)Temperature (°C)Betulin Solubility (% w/w)
100% Ethanol78~5.5
75% Ethanol / 25% DMSONot Specified~7.0
50% Ethanol / 50% DMSO85~10.0
100% DMSONot Specified<0.005

Data adapted from a study on Betulin solubility.[11]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: ~620.86 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 6.21 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway Diagram

Fasciculic_Acid_A_Pathway Fasciculic_Acid_A This compound Calmodulin Calmodulin (CaM) Fasciculic_Acid_A->Calmodulin Inhibits CaMKII CaM-Kinase II (CaMKII) Calmodulin->CaMKII Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates PDE1 Phosphodiesterase 1 (PDE1) Calmodulin->PDE1 Activates Apoptosis Apoptosis CaMKII->Apoptosis NFAT_dephosphorylation NFAT Dephosphorylation (Inactive) Calcineurin->NFAT_dephosphorylation cAMP_cGMP ↑ cAMP / cGMP PDE1->cAMP_cGMP Cell_Cycle_Arrest Cell Cycle Arrest NFAT_dephosphorylation->Cell_Cycle_Arrest cAMP_cGMP->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound as a calmodulin antagonist.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare High-Concentration Stock Solution in DMSO Start->Prepare_Stock Dilute Dilute Stock into Aqueous Buffer (≤1% DMSO) Prepare_Stock->Dilute Experiment Perform Cellular/ Biochemical Assay Dilute->Experiment Vehicle_Control Prepare Vehicle Control (Buffer + ≤1% DMSO) Vehicle_Control->Experiment Data_Analysis Data Analysis and Interpretation Experiment->Data_Analysis

Caption: Workflow for preparing this compound for experiments.

References

Minimizing degradation of Fasciculic acid A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Fasciculic acid A during experimental procedures. The information is curated for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide is based on the general chemical properties of triterpenoids and established best practices for handling sensitive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what chemical class does it belong?

A1: this compound is a triterpenoid, a large and diverse class of organic compounds derived from isoprene units.[1] Triterpenoids, including this compound, are known for their complex structures which can be susceptible to degradation under certain experimental conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the behavior of similar triterpenoid and terpene compounds, the primary factors that can lead to the degradation of this compound are likely to be:

  • pH: Both acidic and basic conditions can catalyze hydrolysis or other rearrangements.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[2][5]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, in particular, may participate in degradation reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it is recommended to:

  • Store it as a solid if possible, as solutions are generally less stable.

  • Keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Protect it from light by using amber vials or by storing it in the dark.

  • Store at low temperatures, ideally at -20°C or -80°C for long-term storage.

Q4: I am seeing unexpected peaks in my analytical run (e.g., HPLC, LC-MS). Could this be due to degradation?

A4: Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. These peaks may represent isomers, hydrolysis products, or oxidation products of this compound. It is advisable to run a fresh, carefully prepared standard to compare with your experimental samples. If the new peaks are present in your samples but not in the fresh standard, degradation is a likely cause.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound over time in solution Degradation due to solvent, temperature, or light.Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures, protected from light, and under an inert atmosphere. Consider using aprotic solvents if compatible with your experimental design.
Inconsistent experimental results Degradation of this compound during the experiment.Minimize the duration of experiments where the compound is exposed to potentially harsh conditions (e.g., extreme pH, high temperature). Use of antioxidants (if compatible) may be considered.
Formation of precipitates in solution Poor solubility or degradation leading to insoluble products.Ensure the solvent has adequate solubilizing power for this compound. If degradation is suspected, analyze the precipitate to identify its nature.
Change in color of the solution Potential oxidative degradation or other chemical reactions.Avoid exposure to air and light. Use degassed solvents and store solutions under an inert atmosphere.

Data on the Stability of Related Compounds

Due to the limited availability of specific quantitative data on the degradation of this compound, the following table summarizes the stability of other triterpenoids and related compounds under various stress conditions. This information can serve as a general guide for handling this compound.

Compound Class Stress Condition Observed Effect Reference
Triterpenoids (general)Acidic/Basic ConditionsCan be unstable, though some C(28) esters show hydrolytic stability.[6]
Triterpenoids (general)DerivatizationCan improve solubility, stability, and bioavailability.[7]
Ferulic Acid (Phenolic Acid)Acid/Base HydrolysisDegradation observed under both acidic and basic conditions.[3]
Ferulic Acid (Phenolic Acid)PhotolysisDegradation occurs upon exposure to light.[8]
Caffeic Acid (Phenolic Acid)Thermal DegradationDegrades at elevated temperatures (e.g., 160-240 °C in subcritical water).[9]
trans-Caffeic & trans-Ferulic AcidsVarious Solvents & LightIsomerization to cis-isomers is dependent on solvent, temperature, and light exposure.[10][11]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Preparation of Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the required amount of the compound rapidly in a controlled environment (e.g., a glove box with an inert atmosphere if available).

    • Dissolve the solid in a suitable, high-purity, degassed aprotic solvent (e.g., DMSO, DMF, acetonitrile) to the desired concentration.

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Storage of Stock Solution:

    • Store the stock solution in an amber glass vial with a Teflon-lined cap.

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Store at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw the stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium immediately before use.

    • Minimize the time the working solution is kept at room temperature.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study, which is essential for understanding the stability of a compound.[2][3][5]

  • Preparation of Samples:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Incubate at room temperature.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the sample solution to a light source (e.g., a photostability chamber with UV and visible light) at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points:

    • Collect aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of this compound and to observe the formation of degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the major degradation products if possible using techniques like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Use cluster_analysis Analysis cluster_storage Storage start Start: Solid this compound weigh Weigh Compound start->weigh store_solid Store Solid at -20°C/-80°C (Dark, Inert Atmosphere) start->store_solid dissolve Dissolve in Aprotic Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solution stock->dilute store_stock Store Stock at -20°C/-80°C (Dark, Inert Atmosphere) stock->store_stock experiment Perform Experiment dilute->experiment analyze Analytical Quantification (e.g., HPLC, LC-MS) experiment->analyze

Caption: Experimental workflow for handling this compound.

degradation_factors cluster_factors Potential Degradation Factors cluster_products Degradation Products This compound This compound pH Extreme pH (Acidic or Basic) This compound->pH Temp High Temperature This compound->Temp Light UV/Visible Light This compound->Light Oxidation Oxygen/Oxidizing Agents This compound->Oxidation Solvent Protic Solvents This compound->Solvent Hydrolysis Hydrolysis Products pH->Hydrolysis Isomers Isomers Temp->Isomers Light->Isomers Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Solvent->Hydrolysis

Caption: Factors influencing this compound degradation.

signaling_pathway cluster_stress Stress Condition cluster_compound Compound State cluster_outcome Experimental Outcome stress Stress (e.g., pH, Temp, Light) fasciculic_acid This compound (Stable) stress->fasciculic_acid induces degradation_products Degradation Products (Inactive/Altered Activity) fasciculic_acid->degradation_products Degradation loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity artifacts Experimental Artifacts degradation_products->artifacts

Caption: Logical flow of degradation and its consequences.

References

Addressing batch-to-batch variability of commercial Fasciculic acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common issue of batch-to-batch variability with commercially available Fasciculic acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a natural product, and like many compounds derived from natural sources, it can exhibit variability between production batches. It is known to be a potent inhibitor of specific cellular signaling pathways, making it a valuable tool in various research areas, including oncology and neurobiology. However, the inherent variability can lead to inconsistent experimental results.

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability in natural products like this compound can stem from several factors:

  • Source Material: Differences in the geographical location, growing conditions, and harvest time of the source organism can lead to variations in the chemical profile of the extracted material.

  • Extraction and Purification Processes: Minor changes in extraction solvents, temperature, or purification chromatography can alter the final composition of the product.[1]

  • Presence of Impurities: Co-eluting impurities or related analogs of this compound may be present in varying concentrations across different batches.

  • Stability and Storage: Degradation of the compound over time or due to improper storage conditions can also contribute to variability.

Q3: How can I be sure that the new batch of this compound is comparable to my previous batches?

It is crucial to perform in-house quality control (QC) on each new batch of this compound before use in critical experiments. This typically involves analytical techniques to confirm the identity, purity, and potency of the compound. Comparing the analytical profile of the new batch to a previously characterized "golden" batch is a recommended practice.

Troubleshooting Guide

Problem: I'm observing a significant difference in the biological effect of a new batch of this compound compared to the previous one.

This is a common issue arising from batch-to-batch variability. Follow these troubleshooting steps to identify the cause and mitigate the impact on your research.

Step 1: Initial Assessment and Data Review
  • Confirm the Observation: Repeat the experiment with both the old and new batches side-by-side, if possible, to confirm the discrepancy.

  • Review Experimental Records: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, were consistent.[2]

Step 2: Analytical Characterization of the New Batch

If the variability is confirmed, the next step is to analytically characterize the new batch.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the new batch. Compare the chromatogram to that of a previous batch that gave the expected results.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the primary peak corresponds to this compound.[3][4][5]

  • Potency Evaluation: If a reliable bioassay is available, determine the IC50 or EC50 of the new batch and compare it to previous batches.

The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Chemistry QC cluster_2 Biological Potency QC cluster_3 Decision New_Batch Receive New Batch of This compound Documentation Review Certificate of Analysis (CoA) New_Batch->Documentation Visual_Inspection Visual Inspection (Color, Consistency) Documentation->Visual_Inspection HPLC Purity Assessment (HPLC-UV) Visual_Inspection->HPLC LCMS Identity Confirmation (LC-MS) HPLC->LCMS NMR Structural Confirmation (NMR, Optional) LCMS->NMR Bioassay In vitro Bioassay (e.g., Cell Viability) NMR->Bioassay IC50 Determine IC50/EC50 Bioassay->IC50 Compare_Data Compare Data to Reference Batch IC50->Compare_Data Decision_Node Accept or Reject Batch? Compare_Data->Decision_Node Accept Accept Decision_Node->Accept Data Matches Reject Reject Decision_Node->Reject Discrepancy Found

Quality Control Workflow for New Batches
Hypothetical Batch Comparison Data

The table below presents a hypothetical scenario comparing three batches of this compound, illustrating the type of data you should generate and compare.

ParameterBatch A (Reference)Batch B (New)Batch C (New)
Purity (HPLC, % Area) 98.5%92.1%98.2%
Major Impurity (% Area) 0.8%5.3%0.9%
Molecular Weight (LC-MS) ConfirmedConfirmedConfirmed
IC50 (nM) in Assay X 50.2150.852.5

In this example, Batch B shows lower purity and a significantly higher IC50, suggesting it is less potent. Batch C is comparable to the reference Batch A.

Step 3: Mitigation Strategies
  • Dose Adjustment: If the new batch is less pure but still usable, you may be able to adjust the concentration to achieve the desired biological effect. However, be cautious as unknown impurities could have off-target effects.

  • Contact the Supplier: If a batch is of unacceptable quality, contact the supplier with your analytical data to request a replacement.

  • Establish a "Golden" Batch: Whenever possible, purchase a larger quantity of a batch that has been thoroughly characterized and shown to be effective. Use this as your internal standard for qualifying future batches.

The following decision tree can help guide your troubleshooting process.

Troubleshooting_Tree Start Inconsistent Biological Results with New Batch Check_Protocols Were all other experimental parameters identical? Start->Check_Protocols Yes_Protocols Yes Check_Protocols->Yes_Protocols Yes No_Protocols No Check_Protocols->No_Protocols No Perform_QC Perform Analytical QC on New Batch (HPLC, LC-MS) Yes_Protocols->Perform_QC Revise_Protocols Revise protocol for consistency. Repeat experiment. No_Protocols->Revise_Protocols Compare_Purity Is purity comparable to a reliable previous batch? Perform_QC->Compare_Purity Yes_Purity Yes Compare_Purity->Yes_Purity Yes No_Purity No Compare_Purity->No_Purity No Perform_Bioassay Perform in vitro bioassay to determine potency (IC50). Yes_Purity->Perform_Bioassay Contact_Supplier Contact supplier with data. Request replacement. No_Purity->Contact_Supplier Compare_Potency Is IC50 comparable? Perform_Bioassay->Compare_Potency Yes_Potency Yes Compare_Potency->Yes_Potency Yes No_Potency No Compare_Potency->No_Potency No Investigate_Other Investigate other experimental variables (e.g., cell health). Yes_Potency->Investigate_Other Adjust_Dose Consider dose adjustment based on potency. Be cautious of impurities. No_Potency->Adjust_Dose

Troubleshooting Decision Tree

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

Objective: To determine the purity of a batch of this compound using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of ACN to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 50 µg/mL with 50:50 ACN:water.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimal wavelength for this compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS Identity Confirmation of this compound

Objective: To confirm the identity of this compound by verifying its molecular weight.

Materials:

  • Sample prepared as in the HPLC protocol.

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • LC Method: Use the same LC method as described in Protocol 1.

  • MS Method:

    • Ionization Mode: ESI positive and negative

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • Extract the mass spectrum for the main peak observed in the chromatogram.

    • Identify the [M+H]+ and/or [M-H]- ions and confirm that the mass corresponds to the expected molecular weight of this compound.

Hypothetical Signaling Pathway Affected by this compound

This compound's mechanism of action may involve the inhibition of key signaling pathways. The diagram below illustrates a hypothetical pathway, drawing parallels from other natural product inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 IKK IKK Complex Kinase2->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Gene_Expression Target Gene Expression NFkB->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to Fasciculic_Acid_A This compound Fasciculic_Acid_A->Kinase2 Inhibition

Hypothetical Inhibition of a Pro-survival Pathway

References

Troubleshooting unexpected results in Fasciculic acid A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Information regarding "Fasciculic acid A" is limited in current scientific literature, primarily focusing on its isolation and potent calmodulin antagonistic activity. Due to this scarcity of detailed bioassay data and troubleshooting information, this guide will focus on Ferulic acid , a structurally distinct but similarly named phenolic compound with a vast body of research. It is assumed that users searching for "this compound" may find this information on the well-documented Ferulic acid to be a helpful alternative for related experimental design and troubleshooting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferulic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities of Ferulic acid?

A1: Ferulic acid is a potent antioxidant and also exhibits anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] Its biological activities are largely attributed to its ability to scavenge free radicals and modulate various signaling pathways.[1]

Q2: What are the common challenges when working with Ferulic acid in bioassays?

A2: The most common challenges include its poor solubility in aqueous solutions at neutral or acidic pH, and its instability, as it can be sensitive to pH, temperature, and light.[2][5][6][7] These factors can lead to high variability in experimental results.

Q3: How can I improve the solubility of Ferulic acid for my experiments?

A3: Ferulic acid's solubility is pH-dependent; it is more soluble in alkaline solutions (pH > 8).[5] For cell culture experiments, it is often dissolved in a small amount of DMSO or ethanol before being diluted in the culture medium.[7] However, it is crucial to determine the final solvent concentration to avoid solvent-induced cytotoxicity.

Q4: Is Ferulic acid cytotoxic?

A4: Ferulic acid generally exhibits low toxicity to normal cells.[1] However, cytotoxicity should always be evaluated for the specific cell line and concentration range used in your experiments. For example, in RAW 264.7 cells, Ferulic acid did not show cytotoxicity at concentrations up to 100 μg/ml and maintained a cell viability rate of 92% at this highest concentration.[8]

Troubleshooting Guide for Unexpected Results

Issue 1: High Variability or Poor Reproducibility in Results
Possible Cause Recommended Solution
Inconsistent Ferulic Acid Solution Prepare fresh solutions of Ferulic acid for each experiment due to its potential instability. Protect the stock solution from light and store it at an appropriate temperature.
pH Fluctuation Ensure the pH of your buffers and media is consistent across all experiments, as Ferulic acid's stability can be pH-dependent.[6]
Cell-based Assay Variability Standardize cell seeding density, passage number, and incubation times. Uneven cell distribution in multi-well plates can also be a source of variability.[9][10]
Solvent Effects If using a solvent like DMSO, ensure the final concentration is consistent across all wells, including controls. Run a solvent control to check for any effects on your assay.
Issue 2: Lower-than-Expected Activity in Antioxidant Assays
Possible Cause Recommended Solution
Degradation of Ferulic Acid Ferulic acid can degrade, especially at high temperatures and in certain pH conditions.[6] Prepare solutions fresh and minimize exposure to harsh conditions.
Inappropriate Assay Choice The antioxidant activity of a compound can vary depending on the assay mechanism (e.g., hydrogen atom transfer vs. single electron transfer). Consider using multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) for a comprehensive assessment.[11]
Solvent Interference The solvent used can impact the results of antioxidant assays. For instance, the DPPH assay can be influenced by the choice of solvent.[11] Ensure your chosen solvent does not interfere with the assay chemistry.
Issue 3: Unexpected Results in Cell-Based Assays
Possible Cause Recommended Solution
Precipitation of Ferulic Acid Due to its low aqueous solubility, Ferulic acid may precipitate in the culture medium, especially at higher concentrations.[2][7] Visually inspect your wells for any precipitate. Consider using a lower concentration range or a different solubilization method.
Interaction with Media Components Components in the cell culture media (e.g., serum proteins) may interact with Ferulic acid, affecting its bioavailability and activity. A serum-free medium may be used for the treatment period if appropriate for your cell line.
Incorrect Incubation Time The observed effect of Ferulic acid may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.

Quantitative Data Summary

The following table summarizes reported IC₅₀ and EC₅₀ values for Ferulic acid in common bioassays. Note that these values can vary depending on the specific experimental conditions.

Assay TypeTarget/RadicalReported Value (IC₅₀/EC₅₀)Reference
DPPH Radical ScavengingDPPHEC₅₀: 86.51 μmol/L[12]
DPPH Radical ScavengingDPPHIC₅₀: 9.9 ± 0.7 μg/mL[13]
ABTS Radical ScavengingABTSIC₅₀: 16.7 ± 0.2 μg/mL[13]
Neuraminidase InhibitionInfluenza H1N1IC₅₀: > 50 μg/mL (derivatives showed higher activity)[14]
Xanthine Oxidase InhibitionXanthine Oxidase> 100 μg/ml (showed >50% inhibition)[15]
Cytotoxicity (HepG2 cells)HepG2 cellsIC₅₀: Not specified, but viability measured[16]
Antibacterial (Xoo)Xanthomonas oryzae pv. oryzaeEC₅₀: > 50 μg/mL (derivatives were more potent)[17]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

  • Prepare a stock solution of Ferulic acid in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent. The concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add various concentrations of the Ferulic acid solution.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of Ferulic acid.

  • The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of Ferulic acid.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells and is often used to measure cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Ferulic acid in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of Ferulic acid. Include untreated control and solvent control wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in Plate treat Treat Cells with Ferulic Acid prep_cells->treat prep_fa Prepare Ferulic Acid Stock & Dilutions prep_fa->treat add_reagent Add Assay Reagent (e.g., MTT, DCFH-DA) treat->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate analyze_data Calculate Results (e.g., % Viability, ROS levels) read_plate->analyze_data

Caption: A general workflow for a cell-based bioassay with Ferulic acid.

Troubleshooting_Workflow start Unexpected Results Observed check_reproducibility High Variability? start->check_reproducibility check_activity Low/No Activity? check_reproducibility->check_activity No variability_solutions Review Solution Prep Standardize Cell Handling Check Solvent Controls check_reproducibility->variability_solutions Yes cell_issues Cell-based Assay? check_activity->cell_issues Yes end end check_activity->end No variability_solutions->end cell_solutions Check for Precipitation Optimize Incubation Time Assess Cytotoxicity cell_issues->cell_solutions Yes antioxidant_solutions Confirm FA Stability Use Fresh Solutions Consider Alternative Assays cell_issues->antioxidant_solutions No (e.g., Antioxidant Assay) cell_solutions->end antioxidant_solutions->end

Caption: A decision tree for troubleshooting unexpected bioassay results.

Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 NFkB NF-κB Pathway ROS->NFkB FA Ferulic Acid FA->Nrf2 Activates FA->NFkB Inhibits Antioxidant_Response Increased Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Response Inflammation Reduced Pro-inflammatory Cytokines NFkB->Inflammation

Caption: A simplified overview of Ferulic acid's effect on antioxidant and inflammatory pathways.

References

Technical Support Center: Optimizing Fasciculic acid A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fasciculic acid A for in vitro studies. Given the limited published data on this compound, this guide incorporates best practices for working with novel triterpenoids isolated from natural sources.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Triterpenoids, like this compound, often exhibit low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.

Potential Cause Recommended Action
Low Aqueous Solubility Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO).[1]
Precipitation in Media Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2] Perform a vehicle control to assess the effect of the solvent on your cells.
Compound Aggregation After diluting the stock solution in media, vortex thoroughly and visually inspect for any precipitate before adding to the cells.
Issue 2: Inconsistent or Unexpected Experimental Results

Variability in results can arise from issues with compound stability, concentration, or interactions with assay components.

Potential Cause Recommended Action
Compound Degradation Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[3][4] For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours.[2] Protect stock solutions from light.
Cytotoxicity Determine the cytotoxic concentration range of this compound on your specific cell line using a cell viability assay before proceeding with functional assays.[5] Fasciculol E and F, related compounds from the same mushroom, have shown toxicity in mice, suggesting cytotoxicity is a critical parameter to evaluate.[6]
Assay Interference Some natural products can interfere with certain assay readouts (e.g., colorimetric or fluorescent assays).[5] Include appropriate controls, such as running the assay with this compound in cell-free media, to check for interference.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in in vitro assays?

A1: For a novel compound with limited data, a wide concentration range should be tested initially. A common starting point for natural products is to perform a dose-response experiment from a low nanomolar range up to 100 µM.[5]

Q2: How should I prepare a stock solution of this compound?

A2: Due to the likely poor water solubility of this triterpenoid, a 10 mM stock solution in anhydrous DMSO is a standard starting point.[1][3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration should be effective in your functional assay while exhibiting minimal cytotoxicity. This is determined by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your functional assays. The goal is to identify a concentration that elicits the desired biological response without significantly reducing cell viability.

Q4: What are the known biological activities of this compound?

A4: Published literature on the specific biological activities of this compound is limited. However, initial studies on fasciculic acids A, B, and C isolated from Hypholoma fasciculare have reported potent calmodulin antagonistic activity.[6] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways.

Data Presentation

Table 1: General Properties and Storage Recommendations for Triterpenoid Stock Solutions
Parameter Recommendation Reference
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1][3]
Stock Concentration 1-10 mM[7]
Storage Temperature -20°C or -80°C[3]
Storage Conditions Small, single-use aliquots in tightly sealed vials, protected from light.[2][3]
Freeze-Thaw Cycles Minimize; avoid repeated cycles.[3][4]
Table 2: Example Concentration Ranges for Initial In Vitro Screening of Novel Triterpenoids
Assay Type Typical Concentration Range Considerations
Cytotoxicity Assay (e.g., MTT) 0.1 µM - 100 µMTo determine the IC50 value and a non-toxic working concentration range.
Functional Assay (e.g., enzyme inhibition, reporter gene) 1 nM - 50 µMThe effective concentration will depend on the specific target and cell type.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for a Novel Compound cluster_prep Preparation cluster_screening Initial Screening cluster_functional Functional Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO solubility_test Preliminary Solubility Test in Media prep_stock->solubility_test dose_response Dose-Response Cytotoxicity Assay (e.g., MTT) solubility_test->dose_response determine_ic50 Determine IC50 & Non-Toxic Range dose_response->determine_ic50 functional_assay Perform Functional Assays at Non-Toxic Concentrations determine_ic50->functional_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot, qPCR) functional_assay->pathway_analysis analyze_data Analyze and Interpret Results pathway_analysis->analyze_data Troubleshooting_Decision_Tree Troubleshooting Inconsistent Results start Inconsistent/Unexpected Results check_solubility Is the compound fully dissolved in the media? start->check_solubility check_stability Is the compound stable under experimental conditions? check_solubility->check_stability Yes solution_solubility Optimize solubilization: - Check final DMSO concentration - Vortex thoroughly check_solubility->solution_solubility No check_cytotoxicity Is the concentration non-toxic? check_stability->check_cytotoxicity Yes solution_stability Improve stability: - Use fresh aliquots - Minimize light exposure - Refresh media in long-term assays check_stability->solution_stability No check_assay_interference Does the compound interfere with the assay? check_cytotoxicity->check_assay_interference Yes solution_cytotoxicity Re-evaluate cytotoxicity: - Perform a detailed dose-response curve - Choose a lower concentration check_cytotoxicity->solution_cytotoxicity No solution_assay_interference Run controls: - Compound in cell-free media - Consider an alternative assay method check_assay_interference->solution_assay_interference Yes Calmodulin_Signaling_Pathway Hypothetical Inhibition of Calmodulin Signaling by this compound cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_downstream Downstream Effects stimulus e.g., Neurotransmitter, Growth Factor ca_influx ↑ Intracellular Ca2+ stimulus->ca_influx calmodulin Calmodulin (CaM) ca_influx->calmodulin binds camk CaM-Kinases calmodulin->camk activates phosphatases Phosphatases (e.g., Calcineurin) calmodulin->phosphatases activates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) camk->cellular_response phosphatases->cellular_response fasciculic_acid This compound fasciculic_acid->calmodulin potential inhibition

References

Identifying and mitigating off-target effects of Fasciculic acid A

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Mitigating Off-Target Effects

Disclaimer: Fasciculic acid A is a novel triterpenoid with limited publicly available data on its specific biological targets and off-target effects. This guide provides a framework for the investigation of novel natural products like this compound, focusing on established methodologies for target identification, off-target profiling, and mitigation strategies. The experimental protocols and data presented are illustrative and should be adapted based on emerging research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a triterpenoid natural product that has been isolated from mushrooms of the Hypholoma genus, such as Hypholoma fasciculare. Triterpenoids are a large and structurally diverse class of natural products known to possess a wide range of biological activities. While related compounds like Fasciculic acid B have reported anti-inflammatory and calmodulin antagonistic activities, the specific biological activities of this compound are not yet well-characterized.

Q2: I have observed a desired phenotypic effect in my cell-based assay after treatment with this compound. How can I be sure it's not due to an off-target effect?

Observing a phenotypic effect is an excellent first step. To increase confidence that the effect is on-target, consider the following:

  • Structure-Activity Relationship (SAR) Studies: Synthesize or procure analogs of this compound. A consistent correlation between the structural modifications and the observed biological activity strengthens the case for a specific on-target interaction.

  • Target Engagement Assays: Directly measure the binding of this compound to its putative target protein within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of target engagement in a cellular context.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the phenotypic effect of this compound is diminished or abolished in these modified cells, it strongly suggests the effect is mediated through that target.

  • Competitive Binding Assays: If a known ligand for the putative target exists, perform competition assays to see if this compound can displace the known ligand.

Q3: What are the first steps to identify the primary molecular target of this compound?

Identifying the primary target of a novel natural product, a process often called target deconvolution, can be approached through several methods:

  • Affinity-Based Approaches: This involves immobilizing this compound onto a solid support (like beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.[1][2][3]

  • Label-Free Approaches: Techniques like the Thermal Shift Assay (TSA) or Proteome Integral Solubility Alteration (PISA) assay can identify protein targets by detecting changes in protein stability or solubility upon binding to this compound.[4][5]

  • Computational Approaches: If you have some information about the bioactivity of this compound, you can use computational methods like molecular docking or pharmacophore modeling to predict potential targets in silico. These predictions must then be validated experimentally.

Q4: My results suggest that this compound has multiple targets. What is the best way to proceed?

Polypharmacology, where a compound interacts with multiple targets, is common for natural products.[6] To manage this, you should:

  • Determine Binding Affinities: Quantify the binding affinity (e.g., Kd, Ki, or IC50) of this compound for each potential target. This will help you distinguish between high-affinity primary targets and lower-affinity off-targets.

  • Prioritize Targets: Focus on the targets with the highest affinity and those that are most relevant to the observed phenotype.

  • Selective Analogs: If possible, design analogs of this compound that are more selective for your primary target of interest.

Troubleshooting Guides

Troubleshooting Target Identification Experiments
Issue Possible Cause Suggested Solution
No hits in affinity chromatography. This compound is not properly immobilized or the binding site is blocked.- Use a different linker to attach this compound to the beads at a different position. - Confirm immobilization using analytical techniques.
The binding affinity is too low for the experimental conditions.- Increase the concentration of the cell lysate. - Perform the binding step at a lower temperature to stabilize weak interactions.
Too many non-specific hits in affinity chromatography. Insufficient washing or hydrophobic interactions with the matrix.- Increase the number and stringency of wash steps. - Include a non-ionic detergent in the wash buffers. - Use control beads without the immobilized compound to identify non-specific binders.
No thermal shift observed in a Thermal Shift Assay (TSA). The compound does not bind to any proteins in the lysate, or the binding does not significantly alter protein stability.- Confirm the bioactivity of the compound in a cell-based assay. - Try an alternative label-free method like Limited Proteolysis (LiP-MS).
Inconsistent results between different target identification methods. Each method has its own biases and limitations.- Use a consensus approach: prioritize targets that are identified by multiple independent methods. - Validate all potential targets with orthogonal assays.

Experimental Protocols

Protocol: Target Identification using Affinity Chromatography

This protocol outlines the general steps for identifying protein targets of this compound from a cell lysate.

Materials:

  • This compound with a suitable functional group for immobilization.

  • NHS-activated sepharose beads.

  • Cell line of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors).

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or buffer containing a high concentration of free this compound).

  • Mass spectrometer for protein identification.

Methodology:

  • Immobilization: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions. Prepare control beads without the compound.

  • Lysate Preparation: Culture and harvest cells. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Binding: Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific binders by mass spectrometry.

Protocol: Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the engagement of this compound with its target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • This compound.

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer.

  • Antibodies against the target protein for Western blotting.

Methodology:

  • Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble target protein at each temperature and concentration by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Data Presentation

The following tables illustrate how quantitative data from target identification and off-target profiling experiments could be presented.

Table 1: Hypothetical Hits from an Affinity Chromatography-Mass Spectrometry Experiment with this compound

Protein IDGene NameProtein NameScoreUnique PeptidesFold Enrichment (Compound vs. Control)
P63104CALM1Calmodulin2581552.3
Q13547PTGS2Cyclooxygenase-2 (COX-2)1971138.9
P08684HSP90AA1Heat shock protein HSP 90-alpha152915.1
P10275MDH2Malate dehydrogenase, mitochondrial8953.2

Table 2: Hypothetical IC50 Values of this compound against a Panel of Kinases

KinaseIC50 (µM)
Primary Target(s)
Putative Target 10.25
Potential Off-Targets
Kinase A> 50
Kinase B15.7
Kinase C> 50
Kinase D8.2

Visualizations

Experimental_Workflow_for_Target_Identification cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Off-Target Profiling & Mitigation Phenotypic_Screening Phenotypic Screening Affinity_Chromatography Affinity Chromatography-MS Phenotypic_Screening->Affinity_Chromatography Computational_Prediction Computational Prediction Label_Free_Methods Label-Free Methods (e.g., TSA, LiP-MS) Computational_Prediction->Label_Free_Methods Target_Engagement Target Engagement (e.g., CETSA) Affinity_Chromatography->Target_Engagement Label_Free_Methods->Target_Engagement Genetic_Validation Genetic Validation (siRNA/CRISPR) Target_Engagement->Genetic_Validation Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Genetic_Validation->Off_Target_Screening SAR_Optimization SAR for Selectivity Off_Target_Screening->SAR_Optimization Signaling_Pathway_Hypothesis cluster_0 Known Activities of Related Compounds cluster_1 Potential Downstream Effects Fasciculic_Acid_A This compound Calmodulin Calmodulin Fasciculic_Acid_A->Calmodulin Antagonism? COX2 COX-2 Fasciculic_Acid_A->COX2 Inhibition? Ca_Signaling Altered Ca2+ Signaling Calmodulin->Ca_Signaling Inflammation ↓ Inflammation COX2->Inflammation

References

Technical Support Center: Improving the Reproducibility of Fasciculic Acid A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fasciculic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and improve the reproducibility of your results. Given that this compound is a natural product, experiments can be subject to variability. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is known to act as a calmodulin (CaM) antagonist.[1][2][3][4][5] Calmodulin is a highly conserved, calcium-binding protein that plays a crucial role in many cellular signaling pathways. By inhibiting calmodulin, this compound can affect various downstream processes, including cell proliferation, apoptosis, and cytoskeletal organization.[1][5]

Q2: Why am I observing significant batch-to-batch variability in my experimental results?

A2: Batch-to-batch variability is a common challenge in natural product research.[6] Several factors can contribute to this, including:

  • Source Material: The geographical location, time of harvest, and environmental conditions of the source organism (e.g., the mushroom Hypholoma fasciculare) can alter the concentration and purity of this compound.

  • Extraction and Purification: Minor variations in the extraction solvent, temperature, or purification protocol can lead to differences in the final compound's purity and the profile of minor co-eluting compounds.[7]

  • Storage and Handling: this compound's stability over time, especially when dissolved in solvent, can be a factor. Degradation can lead to reduced activity.

Q3: My this compound sample is showing activity in multiple, unrelated assays. What could be the cause?

A3: This phenomenon may be due to Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are molecules that can appear as "hits" in many different assays through non-specific mechanisms, such as aggregation, redox activity, or assay signal interference. It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity of this compound is due to a specific interaction with its target, such as calmodulin.[7]

Q4: How can I ensure the quality and consistency of my this compound for reproducible experiments?

A4: To ensure the quality of your this compound, consider the following:

  • Source from a reputable supplier: Obtain your compound from a supplier that provides a detailed Certificate of Analysis (CoA) with purity assessment by methods like HPLC and structural confirmation by NMR and mass spectrometry.

  • Characterize in-house: If possible, perform your own analytical chemistry to confirm the identity, purity, and concentration of your sample.

  • Standardize handling procedures: Use a consistent solvent for reconstitution and store aliquots at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

This guide addresses common issues leading to variable IC50 values when assessing the cytotoxic or anti-proliferative effects of this compound.

Issue Possible Cause Troubleshooting Steps
High variability between replicate plates Inconsistent cell seeding density.Use a cell counter to ensure a uniform number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound.[9]
Edge effects in microplates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or buffer.[7]
Mycoplasma contamination.Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses to treatment.[9][10]
Drifting IC50 values over time Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Store aliquots at low temperatures and protect from light.
Changes in cell line passage number.High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments.[10]
Discrepancy with expected or published data Different experimental protocols.Carefully compare your assay conditions (e.g., cell line, seeding density, incubation time, serum concentration) with the reference protocol.
Variability in the natural product sample.If possible, obtain a sample from the same supplier as the reference study to minimize variability related to the compound itself.[7]
Guide 2: Difficulty in Confirming Calmodulin Inhibition

This guide provides steps for troubleshooting experiments designed to measure the direct or indirect inhibition of calmodulin by this compound.

Issue Possible Cause Troubleshooting Steps
No inhibition observed in a calmodulin activity assay Assay conditions are not optimal for this compound.Vary the concentration of this compound over a wide range. Ensure the solvent used to dissolve the compound is compatible with the assay and present at a low final concentration.
The chosen assay is not sensitive to the inhibitory mechanism of this compound.Try an alternative calmodulin-dependent assay. For example, if you are using a phosphodiesterase (PDE) activation assay, consider an assay based on calmodulin-dependent kinase (CaMK) activity.
Indirect cellular assays show no effect The cellular pathway being measured is not sensitive to calmodulin inhibition in your cell line.Choose a cellular endpoint known to be strongly regulated by calmodulin, such as cytoskeletal dynamics or specific gene expression patterns.[1]
Poor cell permeability of this compound.While not extensively studied, natural products can have poor cell permeability. Consider using permeabilized cell systems or biochemical assays with isolated calmodulin to confirm direct target engagement.

Experimental Protocols

Due to the limited publicly available data for specific this compound experiments, we provide a generalized protocol for a common cell-based assay used to assess the effects of natural products.

Protocol: Cell Viability/Cytotoxicity Assay using a Tetrazolium Salt (e.g., MTT, XTT)

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Perform a cell count to determine cell concentration.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Prepare the tetrazolium salt reagent according to the manufacturer's instructions.

    • Add the appropriate volume of the reagent to each well (e.g., 10 µL of MTT solution).

    • Incubate for the time specified in the manufacturer's protocol (typically 2-4 hours) to allow for the formation of formazan crystals.

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Source & QC this compound c Compound Treatment a->c b Cell Culture & Seeding b->c d Incubation c->d e Cell Viability Assay d->e f Data Collection e->f g IC50 Calculation f->g

A generalized workflow for a cell-based assay with this compound.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Quality (this compound, Media) start->check_reagents check_cells Verify Cell Health (Passage #, Mycoplasma) start->check_cells check_protocol Review Protocol (Seeding, Incubation) start->check_protocol consistent Results Consistent check_reagents->consistent No Issue inconsistent Still Inconsistent check_reagents->inconsistent Issue Found check_cells->consistent No Issue check_cells->inconsistent Issue Found check_protocol->consistent No Issue check_protocol->inconsistent Issue Found

A logical flow for troubleshooting inconsistent experimental results.

signaling_pathway Ca2_ion Ca2+ Influx CaM Calmodulin (CaM) Ca2_ion->CaM activates CaMK CaM-Kinases CaM->CaMK activates PP2B Calcineurin (PP2B) CaM->PP2B activates FAA This compound FAA->CaM inhibits Downstream Downstream Cellular Effects (e.g., Proliferation, Apoptosis) CaMK->Downstream PP2B->Downstream

Simplified signaling pathway showing this compound as a calmodulin inhibitor.

References

Dealing with interference from impurities in Fasciculic acid A samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fasciculic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this compound, with a focus on dealing with interference from impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it originate?

A1: this compound is a complex triterpenoid natural product. It is primarily isolated from the poisonous mushroom Hypholoma fasciculare, commonly known as the sulfur tuft mushroom.[1] Triterpenoids from mushrooms are a subject of research for their potential therapeutic properties.

Q2: What are the likely impurities in my this compound sample?

A2: Impurities in a sample of this compound are typically other secondary metabolites produced by Hypholoma fasciculare. These can include other fasciculic acid derivatives (e.g., Fasciculic acid B, C), fasciculols (the parent triterpenoid alcohols), and sesquiterpenoids like fascicularones.[2][3][4] The specific profile of co-occurring compounds can vary based on the mushroom's growing conditions and the extraction and purification methods used.

Q3: My HPLC chromatogram shows multiple peaks close to my expected this compound peak. How can I identify them?

A3: Closely eluting peaks are likely structurally related triterpenoids. To identify these, consider the following steps:

  • Literature Review: Cross-reference the retention times with published chromatograms of compounds isolated from Hypholoma fasciculare, if available.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation patterns of the impurity peaks can help in their identification by comparing them to known compounds from this mushroom.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q4: I am observing poor peak shape (e.g., tailing, fronting) in my HPLC analysis. What could be the cause?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the acidic nature of this compound.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

Q5: What is a known biological activity of this compound or related compounds?

A5: While specific signaling pathway details for this compound are not extensively documented, some related fasciculol esters have been reported to exhibit calmodulin antagonistic activity. Calmodulin is a key calcium-binding protein that modulates a wide range of cellular signaling pathways.

Troubleshooting Guide: Interference from Impurities

This guide provides a systematic approach to diagnosing and resolving issues related to impurities in your this compound samples during HPLC analysis.

Problem Potential Cause Recommended Solution
Co-eluting Peaks Impurities are structurally very similar to this compound, resulting in similar retention times.1. Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds. 2. Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. 3. Adjust Temperature: Increasing the column temperature can sometimes improve peak resolution.
Baseline Noise or Drift Contaminated solvents or improper mobile phase preparation.1. Use High-Purity Solvents: Ensure all solvents are HPLC-grade. 2. Degas Mobile Phase: Air bubbles in the mobile phase can cause baseline instability. Degas your solvents before use. 3. Freshly Prepare Mobile Phase: Prepare your mobile phase daily to prevent microbial growth or degradation.
Ghost Peaks (Peaks in Blank Injection) Carryover from a previous injection or contamination in the injection system.1. Implement a Needle Wash Step: Use a strong solvent in your autosampler's wash protocol to clean the needle between injections. 2. Flush the System: Flush the injector and column with a strong solvent to remove any adsorbed compounds.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times. 3. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis

Disclaimer: This is a general method for triterpenoid analysis and may require optimization and validation for the specific analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore, detection at lower UV wavelengths is common).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract or purified sample.

    • Dissolve the sample in methanol or a solvent compatible with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Extraction from Hypholoma fasciculare

  • Mushroom Preparation:

    • Obtain fresh or dried fruiting bodies of Hypholoma fasciculare.

    • Grind the mushroom material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered mushroom material in methanol or ethanol at room temperature for 24-48 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the mushroom residue to ensure complete extraction.

  • Solvent Partitioning:

    • Combine the methanolic/ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Redissolve the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity like ethyl acetate to extract the triterpenoids.

  • Purification:

    • The ethyl acetate fraction can be further purified using techniques such as silica gel column chromatography or preparative HPLC to isolate this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_analysis Analysis & Purification Mushroom Hypholoma fasciculare Fruiting Bodies Grinding Grinding Mushroom->Grinding Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Triterpenoid_Rich_Fraction Triterpenoid-Rich Fraction Partitioning->Triterpenoid_Rich_Fraction HPLC_Analysis Analytical HPLC-DAD/MS Triterpenoid_Rich_Fraction->HPLC_Analysis Prep_HPLC Preparative HPLC Triterpenoid_Rich_Fraction->Prep_HPLC Impurity_ID Impurity Identification HPLC_Analysis->Impurity_ID Pure_FA Pure this compound Prep_HPLC->Pure_FA

Caption: Workflow for the extraction, analysis, and purification of this compound.

signaling_pathway Ca_Signal Increased Intracellular Ca2+ Calmodulin Calmodulin Ca_Signal->Calmodulin binds & activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase activates Downstream_Proteins Downstream Proteins CaM_Kinase->Downstream_Proteins phosphorylates Cellular_Response Cellular Response Downstream_Proteins->Cellular_Response Fasciculic_Acid This compound (Potential Antagonist) Fasciculic_Acid->Calmodulin inhibits binding

Caption: Potential interference of this compound with Calmodulin signaling.

References

Optimization of NMR parameters for Fasciculic acid A structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing NMR parameters for the structural analysis of Fasciculic acid A and other complex triterpenoids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the initial recommended NMR experiments for the structural analysis of this compound?

A1: For a complex natural product like this compound, a comprehensive set of 1D and 2D NMR experiments is essential. The recommended starting point includes:

  • 1D ¹H NMR: To observe the proton environment and overall complexity.

  • 1D ¹³C NMR (with DEPT): To identify all carbon signals and determine the multiplicity (CH, CH₂, CH₃, Cq). An edited HSQC is often a more sensitive alternative to DEPT.[1]

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify proton connectivity within individual spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).[1] This is highly sensitive and crucial for assigning protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different spin systems and identifying quaternary carbons.[1][2]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for elucidating stereochemistry.

Q2: How do I choose the optimal deuterated solvent for my this compound sample?

A2: Solvent choice can significantly impact chemical shifts and spectral resolution.[3][4]

  • Initial Choice: Chloroform-d (CDCl₃) is a common starting point for many natural products due to its good solubilizing power and relatively simple solvent signal.

  • Troubleshooting Overlap: If significant peak overlap occurs in CDCl₃, try an aromatic solvent like Benzene-d₆ or Pyridine-d₅.[4][5] These solvents can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals.

  • Polarity: For more polar analogues, Methanol-d₄, Acetone-d₆, or DMSO-d₆ are viable alternatives.[5] Be aware that protic solvents like Methanol-d₄ will cause exchange with labile protons (e.g., -OH, -NH), leading to the disappearance of their signals.[5]

  • Reference Tables: Always reference standard chemical shift tables for the chosen solvent, as shifts can vary significantly.[4]

Q3: My HMBC spectrum is missing key correlations. How can I optimize it?

A3: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The absence of a correlation could be due to a non-optimal delay setting or a very small coupling constant (e.g., for dihedral angles near 90°).[1]

  • Standard Optimization: The long-range delay (usually d6 in Bruker pulse programs) is calculated based on the desired coupling constant (e.g., 1/(2*J)). A typical optimization value is 8 Hz, which covers many ²JCH and ³JCH couplings.

  • Multiple Experiments: Because the range of possible couplings is wide (0-14 Hz), acquiring two HMBC experiments optimized for different coupling constants (e.g., one for 5 Hz and one for 10 Hz) can provide a more complete dataset.[1]

  • Check Pulse Widths: Ensure that the ¹H and ¹³C 90° pulse widths are correctly calibrated for your specific sample and probe.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during NMR acquisition and processing for complex molecules.

Problem Potential Cause(s) Recommended Solution(s) Citation
Broad, Poorly Resolved Peaks 1. Poor shimming of the magnetic field. 2. Sample is too concentrated, leading to high viscosity. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample (e.g., poor solubility).1. Re-shim the spectrometer. Use an automated shimming routine or manually adjust the Z1 and Z2 shims. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or use a chelating agent. 4. Ensure the compound is fully dissolved. Try a different solvent if solubility is an issue.[5][6][7]
Low Signal-to-Noise (S/N) Ratio 1. Sample is too dilute. 2. Insufficient number of scans (NS). 3. Incorrect 90° pulse width calibration. 4. Sub-optimal receiver gain (RG).1. Concentrate the sample if possible. Use of micro-NMR tubes can also help. 2. Increase the number of scans. S/N increases with the square root of NS. 3. Recalibrate the ¹H pulse width. 4. Re-run the automatic receiver gain adjustment (rga).[8]
Overlapping ¹H Signals 1. Inherent complexity of the molecule. 2. Inappropriate solvent choice.1. Use 2D NMR experiments (HSQC, HMBC) to resolve signals in the second dimension. 2. Acquire the spectrum in a different solvent (e.g., Benzene-d₆) to induce chemical shift changes.[4][5]
Large Residual Solvent or Water Peak 1. Deuterated solvents readily absorb atmospheric moisture. 2. The solvent signal is overwhelming the analyte signals.1. Use a solvent suppression technique like presaturation (e.g., purg or wet1d) or WATERGATE. 2. For exchangeable protons, add a drop of D₂O to the sample to exchange and remove the -OH/-NH peaks.[5][6][9]
Baseline Distortions (e.g., rolling baseline) 1. Incorrect acquisition delay settings. 2. Detector saturation from a very strong signal. 3. Incorrect processing parameters.1. Ensure the acquisition time (aq) and relaxation delay (d1) are appropriate. A d1 of 1-2 seconds is a good starting point. 2. Reduce the receiver gain or lower the pulse angle (tip angle). 3. Apply baseline correction algorithms during processing.[9]
Extra Peaks Not From Sample 1. Residual solvents from purification (e.g., ethyl acetate, acetone). 2. Grease from glassware. 3. Impurities in the deuterated solvent itself.1. Ensure the sample is thoroughly dried under high vacuum. 2. Use minimal grease and clean glassware meticulously. 3. Consult reference tables for common impurities in deuterated solvents.[5][6][10]

Section 3: Experimental Protocols & Parameters

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean vial.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette.

Recommended Starting Parameters for Key Experiments

The following table provides suggested starting parameters for a 500 MHz spectrometer. These should be optimized for your specific instrument and sample.

Experiment Parameter Recommended Value Description
¹H (1D) ns (Number of Scans)16 - 64Increase for dilute samples.
d1 (Relaxation Delay)2.0 sTime for magnetization to return to equilibrium.
sw (Spectral Width)12 - 16 ppmShould encompass all proton signals.
o1p (Transmitter Freq. Offset)~6.0 ppmCentered in the middle of the spectrum.
¹³C (1D) ns (Number of Scans)1024 - 4096¹³C has low natural abundance, requiring more scans.
d1 (Relaxation Delay)2.0 s
sw (Spectral Width)220 - 240 ppmShould encompass all carbon signals.
o1p (Transmitter Freq. Offset)~110 ppmCentered in the middle of the spectrum.
HSQC (2D) ns (Number of Scans)2 - 8Number of scans per increment.
d1 (Relaxation Delay)1.5 s
CNST2 (¹JCH)145 HzAverage one-bond C-H coupling constant.
TD(F1) (Time Domain F1)256 - 512Number of increments in the indirect dimension.
HMBC (2D) ns (Number of Scans)8 - 32Number of scans per increment.
d1 (Relaxation Delay)1.5 s
CNST2 (ⁿJCH)8 HzOptimized for an average long-range coupling of 8 Hz.
TD(F1) (Time Domain F1)512Number of increments in the indirect dimension.

Section 4: Visualized Workflows

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical flow from sample preparation to the final structural determination of this compound.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation A Isolate & Purify This compound B Select Solvent & Prepare NMR Sample A->B C Acquire 1D Spectra (¹H, ¹³C, DEPT) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D E Acquire NOESY/ROESY (for Stereochemistry) D->E F Process & Phase All Spectra E->F G Assign ¹H & ¹³C Signals (using HSQC) F->G H Assemble Fragments (using COSY & HMBC) G->H I Determine Stereochemistry (using NOESY) H->I J Propose Final Structure I->J

Caption: Workflow for NMR-based structural elucidation.

Troubleshooting Poor Spectral Resolution

This decision tree helps diagnose and solve common issues leading to broad or overlapping NMR signals.

G Start Problem: Poor Spectral Resolution CheckShims Is the shimming optimal? Start->CheckShims CheckConc Is the sample very concentrated? CheckShims->CheckConc Yes Sol_Shim Action: Re-run automated shimming routine. CheckShims->Sol_Shim No CheckSolvent Are key signals overlapping? CheckConc->CheckSolvent No Sol_Dilute Action: Dilute the sample or check for precipitation. CheckConc->Sol_Dilute Yes Sol_Solvent Action: Re-acquire spectrum in a different solvent (e.g., Benzene-d₆). CheckSolvent->Sol_Solvent Yes Sol_2D Action: Use 2D NMR (HSQC) to resolve signals. CheckSolvent->Sol_2D No, but complex End Resolution Improved Sol_Shim->End Sol_Dilute->End Sol_Solvent->End Sol_2D->End G Information Flow in 2D NMR cluster_info Derived Connectivity Information COSY COSY Info_COSY ¹H—¹H Connectivity (Through-bond, 2-3 bonds) COSY->Info_COSY HSQC HSQC Info_HSQC ¹H—¹³C Direct Connection (One-bond) HSQC->Info_HSQC HMBC HMBC Info_HMBC ¹H—¹³C Long-Range (Through-bond, 2-4 bonds) HMBC->Info_HMBC Structure Final Structure of this compound Info_COSY->Structure Info_HSQC->Structure Info_HMBC->Structure

References

Technical Support Center: Large-Scale Production of Fasciculic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fasciculic acid A is a complex triterpenoid natural product isolated from the mushroom Hypholoma fasciculare. Currently, there is a notable absence of published literature detailing its large-scale production either through extraction from its natural source or via total chemical synthesis. This technical support guide is therefore based on established principles and common challenges encountered in the large-scale production of similar complex natural products, particularly triterpenoids from fungal sources. The provided protocols and troubleshooting advice should be considered as a general framework for research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production of interest?

A1: this compound is a triterpenoid with the molecular formula C36H60O8, first isolated from the toxic mushroom Hypholoma fasciculare. It has been identified as a potent calmodulin antagonist. Calmodulin is a key intracellular calcium sensor protein that regulates a multitude of cellular processes, and its inhibitors are valuable tools for studying calcium signaling pathways.[1][2] The interest in large-scale production of this compound stems from its potential as a pharmacological tool and a lead compound for drug development.

Q2: What are the primary conceivable routes for the large-scale production of this compound?

A2: The two primary routes for large-scale production are:

  • Extraction and Purification from Hypholoma fasciculare : This involves cultivating the mushroom and then extracting and purifying the compound from the fungal biomass or culture broth.

  • Total Chemical Synthesis : This involves the complete chemical synthesis of the molecule from simple, commercially available starting materials. As of now, a total synthesis of this compound has not been reported in the literature, which is a significant hurdle for this approach.[3][4][[“]]

Q3: What are the main challenges in producing this compound from its natural source?

A3: The main challenges include:

  • Low Yields : The concentration of secondary metabolites like this compound in fungi is often very low.[6]

  • Complex Extraction and Purification : Triterpenoids are often present in a complex mixture of similar compounds, making their separation and purification challenging.[7][8]

  • Variability in Fungal Cultivation : The production of secondary metabolites can be highly variable and dependent on the specific fungal strain and culture conditions.[9][10]

  • Scalability of Fungal Culture : Scaling up fungal fermentations from laboratory to industrial scale presents its own set of challenges in maintaining optimal growth and metabolite production conditions.[11]

Q4: What are the anticipated challenges if a total synthesis of this compound were to be developed for large-scale production?

A4: The anticipated challenges include:

  • Structural Complexity : this compound has a complex, stereochemically rich structure, which would likely require a long and intricate synthetic route.[3][[“]]

  • Low Overall Yield : Multi-step syntheses of complex molecules often suffer from low overall yields, making the process economically unviable.[4][12]

  • Cost of Reagents and Catalysts : The synthesis would likely require expensive and specialized reagents and catalysts.

  • Purification at Each Step : Each step of the synthesis would require rigorous purification, which can be resource-intensive at a large scale.

  • Stereochemical Control : Achieving the correct stereochemistry at multiple chiral centers is a significant challenge in organic synthesis.[[“]]

Troubleshooting Guides

Route 1: Extraction and Purification from Hypholoma fasciculare
Problem Potential Cause Troubleshooting Suggestions
Low Yield of Crude Extract Inefficient extraction method.Optimize extraction parameters such as solvent system, temperature, and time. Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for improved efficiency.[13][14]
Poor production of this compound by the fungal culture.Optimize culture conditions (media composition, pH, temperature, aeration) to enhance secondary metabolite production.[6][10] Screening for high-producing strains of H. fasciculare may also be necessary.
Poor Separation and Purity during Chromatography Co-elution of structurally similar triterpenoids.Utilize a multi-step purification strategy. This may include initial fractionation by liquid-liquid extraction, followed by a combination of normal-phase and reversed-phase column chromatography. High-speed counter-current chromatography (HSCCC) can also be effective for separating similar compounds.[7][8]
Interference from other extracted compounds (e.g., polysaccharides, lipids).Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids. Polysaccharides can sometimes be precipitated out using a suitable anti-solvent.[15]
Degradation of this compound during processing Instability of the compound under certain conditions (e.g., high temperature, extreme pH).Conduct stability studies to determine the optimal conditions for extraction and purification. Avoid excessive heat and exposure to strong acids or bases.
Route 2: Total Chemical Synthesis (Hypothetical)
Problem Potential Cause Troubleshooting Suggestions
Low Yield in a Specific Synthetic Step Sub-optimal reaction conditions.Systematically screen reaction parameters such as temperature, reaction time, solvent, and catalyst loading.
Reagent quality or stoichiometry issues.Ensure the purity of all reagents and solvents. Optimize the stoichiometry of the reactants.
Difficulty in Purifying Intermediates Formation of closely-related byproducts.Optimize reaction conditions to improve selectivity. Explore different chromatographic techniques (e.g., flash chromatography with different stationary and mobile phases, preparative HPLC). Crystallization of intermediates, if possible, is an effective purification method.
Inconsistent Results at Larger Scale Mass and heat transfer limitations.When scaling up, ensure efficient stirring and temperature control. The reaction kinetics may change at a larger scale, requiring re-optimization of reaction times.
Exothermic or endothermic nature of the reaction becomes more pronounced.Implement appropriate heating or cooling protocols to maintain the optimal reaction temperature.
Poor Stereochemical Control Ineffective chiral catalyst or auxiliary.Screen a variety of chiral catalysts or auxiliaries. Optimize the reaction conditions to favor the desired stereoisomer.

Experimental Protocols

Protocol 1: General Method for Triterpenoid Extraction from Fungal Mycelium
  • Harvesting and Drying : Harvest the fungal mycelium from the liquid culture by filtration. Lyophilize (freeze-dry) the mycelium to a constant weight.

  • Grinding : Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : Extract the powdered mycelium with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). Triterpenoids are often extracted in the ethyl acetate or methanol fractions.[8] For a more targeted approach, an optimized solvent system such as 80% ethanol can be used.[14]

  • Concentration : Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation : The crude extract can be further fractionated by liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification : The triterpenoid-rich fraction is then subjected to one or more chromatographic steps. This typically starts with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) for final purification.[8]

Protocol 2: Quality Control of this compound using HPLC
  • Sample Preparation : Accurately weigh a known amount of the purified sample or extract and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

  • HPLC System : Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase : A gradient of water and acetonitrile or methanol is commonly used for the separation of triterpenoids. The mobile phase may be acidified with a small amount of formic acid or acetic acid to improve peak shape.

  • Detection : Use a UV detector, as many triterpenoids have a chromophore that absorbs in the low UV range (e.g., 210 nm). If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.[8]

  • Quantification : Create a calibration curve using a purified and quantified standard of this compound. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & QC FungalCulture Fungal Culture of H. fasciculare Harvesting Harvesting & Drying FungalCulture->Harvesting Extraction Solvent Extraction Harvesting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation CrudeExtract->Fractionation ColumnChrom Column Chromatography Fractionation->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound QC Quality Control (HPLC, MS, NMR) PureCompound->QC signaling_pathway cluster_cell Cellular Environment Ca_ion Ca²⁺ Influx Calmodulin Calmodulin (Inactive) Ca_ion->Calmodulin Binds Active_Calmodulin Ca²⁺/Calmodulin (Active) Calmodulin->Active_Calmodulin Activates Target_Proteins Target Proteins (e.g., CaMKII, Calcineurin) Active_Calmodulin->Target_Proteins Activates Fasciculic_A This compound Fasciculic_A->Active_Calmodulin Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Target_Proteins->Cellular_Response Leads to

References

Technical Support Center: Enhancing the Bioavailability of Fasciculic Acid A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Fasciculic acid A. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble triterpenoids.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the in vivo study of this compound, particularly those related to its delivery and absorption.

Issue 1: Low or undetectable plasma concentrations of this compound following oral administration.

Potential Cause 1: Poor Aqueous Solubility

This compound, as a triterpenoid, is likely to have low water solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2]

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Further reduces particle size to the nanometer range, which can significantly enhance the dissolution rate.[4][5]

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Employing water-miscible organic solvents can increase the solubility of poorly soluble compounds.[3][4]

    • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[3][6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier in its amorphous form can enhance its dissolution rate.[5][7]

  • Complexation:

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][5]

Experimental Protocol: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000), and a suitable organic solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve both this compound and the hydrophilic carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Ensure complete dissolution of both components with the aid of gentle heating or sonication if necessary.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD), respectively.

Potential Cause 2: High First-Pass Metabolism

After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.[6]

Solutions:

  • Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, to determine the intrinsic activity of the compound.

  • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 (CYP) enzymes could be explored, but this approach requires careful consideration of potential drug-drug interactions.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause: Food Effects

The presence or absence of food in the GI tract can significantly influence the absorption of poorly soluble drugs.

Solutions:

  • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing, or that they are all fed a standardized diet.

  • Investigate Food Effects: Conduct studies in both fed and fasted states to understand the impact of food on the bioavailability of your formulation. Lipid-based formulations, in particular, can show enhanced absorption in the presence of food.

Frequently Asked Questions (FAQs)

Q1: What is the predicted bioavailability of this compound?

While there is no specific data for this compound, as a triterpenoid, it is predicted to have low oral bioavailability due to its likely poor aqueous solubility.[1][2] Many triterpenoids are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, variable permeability).

Q2: Which formulation strategy is the best starting point for enhancing the bioavailability of this compound?

The choice of formulation strategy depends on the specific physicochemical properties of this compound. A good starting point for a lipophilic, poorly soluble compound is often a lipid-based formulation or a solid dispersion .

Table 1: Comparison of Common Bioavailability Enhancement Strategies

StrategyAdvantagesDisadvantages
Micronization/Nanonization Simple, applicable to many compounds.[4][5]May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Co-solvents Easy to prepare for preclinical studies.[4]Risk of drug precipitation upon dilution in aqueous fluids; potential for toxicity at high concentrations.
Surfactants Can significantly increase solubility.[3]Potential for GI irritation; may affect membrane permeability.[8]
Lipid-Based Formulations (e.g., SEDDS) Can enhance lymphatic transport, bypassing the liver; protects the drug from degradation.[3]More complex to formulate and characterize; potential for variability due to food effects.
Solid Dispersions Can lead to significant improvements in dissolution rate and bioavailability.[7]Can be physically unstable (recrystallization); manufacturing can be challenging to scale up.
Cyclodextrin Complexation Increases solubility and stability.[5]Limited drug loading capacity; can be expensive.

Q3: How can I assess the permeability of this compound?

The permeability of a compound can be assessed using in vitro models such as the Caco-2 cell monolayer assay.[9] This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). A low percentage of a co-solvent like DMSO may be used to aid initial dissolution.

    • Add the drug solution to the apical (AP) side of the Transwell® insert (for A-to-B transport, simulating absorption) or the basolateral (BL) side (for B-to-A transport, assessing efflux).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (BL for A-to-B, AP for B-to-A).

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.

Q4: What are the key signaling pathways that might be affected by enhanced bioavailability of this compound?

While the specific targets of this compound are not well-documented in the provided search results, triterpenoids are known to interact with various signaling pathways. Enhanced bioavailability would lead to higher systemic concentrations, potentially modulating pathways involved in inflammation, apoptosis, and cell proliferation. Further research is needed to elucidate the specific molecular targets of this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_strategy Strategy Selection cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome Problem Low in vivo efficacy or low plasma concentration of this compound Hypothesis Poor Bioavailability (Low Solubility/High Metabolism) Problem->Hypothesis Strategy Select Bioavailability Enhancement Strategy Hypothesis->Strategy Solubility Improve Solubility Strategy->Solubility Metabolism Bypass Metabolism Strategy->Metabolism Formulation Develop Formulations: - Lipid-based - Solid Dispersion - Nanosuspension Solubility->Formulation Metabolism->Formulation Invitro In Vitro Characterization: - Dissolution - Permeability (Caco-2) Formulation->Invitro Invivo In Vivo Pharmacokinetic Study in Animal Model Invitro->Invivo Outcome Optimized Formulation with Enhanced Bioavailability Invivo->Outcome

Caption: Experimental workflow for enhancing the bioavailability of this compound.

troubleshooting_flowchart Start Start: Low Plasma Concentration CheckSolubility Is aqueous solubility < 10 µg/mL? Start->CheckSolubility EnhanceSolubility Implement Solubility Enhancement Strategy: - Formulation changes - Particle size reduction CheckSolubility->EnhanceSolubility Yes CheckMetabolism Consider high first-pass metabolism. Perform IV vs. Oral dosing. CheckSolubility->CheckMetabolism No ReEvaluatePK Re-evaluate in vivo pharmacokinetics EnhanceSolubility->ReEvaluatePK End Problem Resolved ReEvaluatePK->End HighMetabolism High first-pass metabolism is likely. Consider alternative routes or pro-drug approach. CheckMetabolism->HighMetabolism Oral << IV End3 Further investigation needed CheckMetabolism->End3 Oral ≈ IV End2 Problem Resolved HighMetabolism->End2

Caption: Troubleshooting decision tree for low bioavailability of this compound.

References

Troubleshooting low signal-to-noise in analytical detection of Fasciculic acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Fasciculic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low signal-to-noise ratios, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound is a triterpenoid compound.[1][2] Like many complex natural products, its analytical detection, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), can be challenging. A low signal-to-noise (S/N) ratio can make it difficult to distinguish the analyte peak from the baseline noise, hindering accurate quantification and detection, especially at low concentrations.[3][4]

Q2: What are the primary causes of low signal-to-noise in the analysis of this compound?

A low signal-to-noise ratio can originate from various factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample-Related Issues:

    • Low concentration of this compound in the sample.

    • Presence of interfering compounds from the sample matrix (ion suppression).[5]

    • Inadequate sample preparation leading to contamination or degradation.[5]

  • Liquid Chromatography (LC) Issues:

    • Suboptimal mobile phase composition or purity.[4]

    • A contaminated or aging HPLC column.

    • Inconsistent pump performance leading to flow rate fluctuations.[4]

  • Mass Spectrometry (MS) Issues:

    • A contaminated ion source.[5][6]

    • Inefficient ionization of this compound.

    • Incorrect mass spectrometer settings.

Q3: How can I systematically troubleshoot a low signal-to-noise problem?

A systematic approach is crucial to identify the root cause of the low signal. A recommended workflow is to first determine if the issue lies with the sample, the LC system, or the MS detector.

Troubleshooting Workflow for Low Signal-to-Noise

TroubleshootingWorkflow start Low Signal-to-Noise Observed check_ms Check MS Performance (Direct Infusion of Standard) start->check_ms ms_ok Signal is Strong & Stable? check_ms->ms_ok check_lc Investigate LC System ms_ok->check_lc Yes ms_issue Troubleshoot MS (Clean Ion Source, Check Settings) ms_ok->ms_issue No check_sample Investigate Sample Preparation & Matrix Effects check_lc->check_sample lc_sub Check Mobile Phase, Column, Pump check_lc->lc_sub sample_sub Optimize Extraction, Check for Ion Suppression SignalingPathway cluster_0 Enzyme-Catalyzed Reaction Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Product Product Enzyme->Product Cellular_Response Cellular Response Product->Cellular_Response Leads to Fasciculic_Acid_A This compound Fasciculic_Acid_A->Enzyme Inhibition

References

Validation & Comparative

A Comparative Analysis of Fasciculic Acid A and Other Calmodulin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Fasciculic acid A with other well-established calmodulin (CaM) antagonists. It is intended for researchers, scientists, and drug development professionals working in areas where calmodulin-mediated signaling pathways are of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Introduction to Calmodulin and its Antagonists

Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases. The inhibition of calmodulin activity through small molecule antagonists has become a critical tool for dissecting CaM-dependent signaling and represents a potential therapeutic strategy for various diseases.

This compound, a natural product isolated from the mushroom Naematoloma fasciculare, has been identified as a potent calmodulin antagonist. This guide aims to place the activity of this compound in the context of other widely used CaM inhibitors, such as the phenothiazine antipsychotic Trifluoperazine, the naphthalenesulfonamide derivative W-7, and the potent inhibitor Calmidazolium.

Quantitative Comparison of Calmodulin Antagonists

The inhibitory potency of calmodulin antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in assays measuring the inhibition of CaM-dependent enzyme activity, or by their dissociation constant (Kd), which reflects the affinity of the antagonist for calmodulin. The table below summarizes the available quantitative data for this compound and other selected calmodulin antagonists.

AntagonistType/ClassTarget Enzyme/AssayIC₅₀Dissociation Constant (Kd)
This compound TriterpenoidCalmodulin-dependent PhosphodiesterasePotent (Specific value not available in abstract)Not Reported
Trifluoperazine PhenothiazineCalmodulin-dependent Phosphodiesterase~10 µM2.5 µM[1]
W-7 NaphthalenesulfonamideCalmodulin-dependent Phosphodiesterase28 µM[2]Not Reported
Calmidazolium Imidazole derivativeCalmodulin-dependent Phosphodiesterase0.15 µM[3][4]3 nM[2][3]

Note: The potent calmodulin antagonistic activity of Fasciculic acids A, B, and C was reported by Takahashi et al. (1989), however, the specific IC₅₀ value for this compound is not available in the publicly accessible abstract of this publication.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the context in which these antagonists operate, the following diagrams illustrate a simplified calmodulin signaling pathway and a typical experimental workflow for assessing calmodulin antagonism.

Calmodulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR Ca2_influx ↑ [Ca²⁺]i GPCR->Ca2_influx Stimulus Ca_Channel Ca²⁺ Channel Ca_Channel->Ca2_influx Calmodulin_inactive Calmodulin (Inactive) Ca2_influx->Calmodulin_inactive Binds Calmodulin_active Ca²⁺-Calmodulin (Active) Calmodulin_inactive->Calmodulin_active Activation CaM_Kinase CaM Kinase Calmodulin_active->CaM_Kinase Activates Phosphodiesterase Phosphodiesterase (PDE1) Calmodulin_active->Phosphodiesterase Activates Other_Targets Other Target Proteins Calmodulin_active->Other_Targets Activates Cellular_Response Cellular Response CaM_Kinase->Cellular_Response Phosphodiesterase->Cellular_Response Other_Targets->Cellular_Response Antagonist Calmodulin Antagonist (e.g., this compound) Antagonist->Calmodulin_active Inhibits

A simplified diagram of a calmodulin-dependent signaling pathway.

Experimental_Workflow cluster_assay In Vitro Calmodulin Antagonist Assay Prepare_Reagents 1. Prepare Reagents - Calmodulin - CaM-dependent PDE1 - CaCl₂ - Substrate (cAMP/cGMP) - Test Compounds Incubate_CaM_Antagonist 2. Pre-incubation Incubate Calmodulin with Test Compound (e.g., this compound) and CaCl₂ Prepare_Reagents->Incubate_CaM_Antagonist Initiate_Reaction 3. Initiate Reaction Add CaM-dependent PDE1 and Substrate Incubate_CaM_Antagonist->Initiate_Reaction Incubate 4. Incubate Allow enzymatic reaction to proceed Initiate_Reaction->Incubate Measure_Activity 5. Measure PDE1 Activity Quantify the amount of substrate hydrolyzed Incubate->Measure_Activity Data_Analysis 6. Data Analysis Calculate % inhibition and determine IC₅₀ value Measure_Activity->Data_Analysis

A generalized workflow for a calmodulin antagonist screening assay.

Experimental Protocols

The following is a representative protocol for a calmodulin-dependent phosphodiesterase (PDE1) inhibition assay, a common method for evaluating CaM antagonists.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for the inhibition of calmodulin-activated phosphodiesterase 1.

Materials:

  • Purified calmodulin

  • Purified calmodulin-dependent phosphodiesterase 1 (PDE1)

  • Calcium Chloride (CaCl₂)

  • Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Detection reagent (e.g., a luminescent-based kit for measuring AMP/GMP production)

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Prepare a reaction mixture containing assay buffer, CaCl₂, and calmodulin.

    • Prepare a substrate solution containing either cAMP or cGMP in assay buffer.

    • Prepare a solution of PDE1 enzyme in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add a small volume of the diluted test compound or vehicle control (e.g., DMSO).

    • Add the reaction mixture containing calmodulin and CaCl₂ to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to bind to calmodulin.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the PDE1 enzyme solution to each well.

    • Immediately after, add the substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains within the linear range.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to each well. This reagent will generate a signal (e.g., luminescence) that is proportional to the amount of product (AMP or GMP) formed.

    • Incubate the plate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of PDE1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound represents a potent natural product with calmodulin antagonistic properties. While specific quantitative data on its inhibitory activity remains to be fully disseminated in publicly available literature, its identification adds to the growing arsenal of chemical tools available for studying calmodulin-dependent processes. This guide provides a framework for comparing this compound with other established calmodulin antagonists and offers a starting point for researchers wishing to investigate its properties further. The provided experimental protocol can be adapted to quantitatively assess the potency of this compound and other novel compounds, thereby contributing to a more comprehensive understanding of calmodulin inhibition.

References

A Comparative Guide to Calmodulin Inhibitors: Fasciculic Acid A vs. W-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular Ca²⁺ signals in all eukaryotic cells. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream target proteins. These include protein kinases and phosphatases, cyclic nucleotide phosphodiesterases, and ion channels. The central role of CaM in cellular signaling has made it an attractive target for therapeutic intervention and a crucial tool for dissecting Ca²⁺-dependent pathways.

This guide provides a detailed comparison of two calmodulin inhibitors: Fasciculic acid A, a natural triterpenoid, and W-7, a synthetic naphthalenesulfonamide derivative. While both are cited as CaM antagonists, the extent of their characterization differs significantly. W-7 is a widely used, albeit non-specific, laboratory tool, whereas this compound is described as a potent but less-studied agent. This comparison aims to provide an objective overview based on available experimental data to aid researchers in selecting the appropriate inhibitor for their experimental needs.

Mechanism of Action

Calmodulin's function is intimately tied to its structure. It consists of two globular domains (N- and C-lobes), each containing two EF-hand Ca²⁺-binding motifs. The binding of Ca²⁺ exposes hydrophobic patches on each lobe, which are crucial for interacting with target proteins.

W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide)) acts as a competitive antagonist. In the presence of Ca²⁺, W-7 binds to the exposed hydrophobic pockets on CaM, thereby preventing the binding of CaM to its target enzymes.[1] This interaction effectively sequesters the activated CaM, inhibiting the downstream signaling cascade.

This compound , a triterpenoid isolated from the mushroom Hypholoma fasciculare, has been reported to possess potent calmodulin antagonistic activity. However, detailed mechanistic studies elucidating its precise binding site and mode of inhibition are not extensively available in peer-reviewed literature. It is presumed to interfere with the CaM-target protein interaction, but the specifics of this action remain to be fully characterized.

cluster_0 Calmodulin Activation & Inhibition CaM_inactive Inactive Calmodulin (Apo-CaM) CaM_active Active Ca²⁺/CaM Complex CaM_inactive->CaM_active Ca²⁺ Binding & Conformational Change Ca2 4 Ca²⁺ Ca2->CaM_inactive Target Target Protein CaM_active->Target Binding Inhibitor Inhibitor (W-7 / this compound) CaM_active->Inhibitor Binding Active_Enzyme Active Target Protein Target->Active_Enzyme Activation Biological_Response Biological Response Active_Enzyme->Biological_Response Inhibited_Complex Inhibited CaM Complex Inhibitor->Inhibited_Complex Inhibited_Complex->Target Prevents Binding cluster_workflow Experimental Workflow: PDE1 Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Assay Setup (Add Inhibitor/Vehicle) prep->plate preincubate 3. Pre-incubation (Add Enzyme/CaM, 15 min) plate->preincubate initiate 4. Reaction Initiation (Add [³H]-cGMP Substrate) preincubate->initiate react 5. Enzymatic Reaction (30 min at 30°C) initiate->react stop 6. Reaction Termination (Add Stop Solution) react->stop convert 7. Product Conversion (Add Snake Venom Nucleotidase) stop->convert separate 8. Separation (Anion-Exchange Chromatography) convert->separate quantify 9. Quantification (Scintillation Counting) separate->quantify analyze 10. Data Analysis (Calculate IC₅₀) quantify->analyze cluster_pathway CaM-Dependent Signaling Pathway: CaMKII Activation Ca_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca_influx->CaM CaM_active Ca²⁺/CaM Complex CaM->CaM_active Binding CaMKII_inactive Inactive CaMKII CaM_active->CaMKII_inactive Activation Inhibitor Inhibitor (W-7 / this compound) CaM_active->Inhibitor CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrates Downstream Substrates (e.g., CREB, Ion Channels) CaMKII_active->Substrates Phosphorylation Response Cellular Responses (Synaptic Plasticity, Gene Expression) Substrates->Response Inhibitor->CaMKII_inactive Inhibition of Activation

References

A Comparative Analysis of the Bioactivity of Fasciculic Acids A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasciculic acids A, B, and C, a class of lanostane-type triterpenoids isolated from mushrooms of the genus Hypholoma (formerly Naematoloma), represent a promising area of natural product research. This guide provides a comparative analysis of the known biological activities of these three compounds, supported by available experimental data. It also details the experimental protocols for the key bioassays and visualizes the relevant signaling pathways to facilitate further investigation and drug development efforts.

Comparative Bioactivity

Fasciculic acids A, B, and C have been primarily investigated for their calmodulin antagonistic and anti-inflammatory properties. While direct comparative studies with quantitative data are limited in publicly available literature, existing research provides valuable insights into their individual activities.

Table 1: Summary of Known Bioactivities of Fasciculic Acids A, B, and C

CompoundBioactivityTarget/PathwayQuantitative DataSource
Fasciculic Acid A Calmodulin AntagonismCalmodulin (CaM)Potent activity reported, specific IC50 not available in searched literature.[Takahashi et al., 1990]
Fasciculic Acid B Calmodulin AntagonismCalmodulin (CaM)Potent activity reported, specific IC50 not available in searched literature.[Takahashi et al., 1990]
Anti-inflammatoryCyclooxygenase-2 (COX-2) Inhibition, Nrf2 ActivationExerted notable inhibitory properties on COX-2 and was capable of stimulating the Nrf2 pathway. Specific IC50/EC50 values not available in searched literature.[Švajdlenka et al., 2020]
Fasciculic Acid C Calmodulin AntagonismCalmodulin (CaM)Potent activity reported, specific IC50 not available in searched literature.[Takahashi et al., 1990]

Note: The specific IC50 values for calmodulin antagonism were reported in the full text of Takahashi et al., 1990, which was not accessible for this review. Similarly, quantitative data for the anti-inflammatory activity of Fasciculic acid B from Švajdlenka et al., 2020 was not available in the abstract.

Key Bioactivities and Signaling Pathways

Calmodulin Antagonism

Fasciculic acids A, B, and C were first identified as potent antagonists of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer of calcium signals in eukaryotic cells. By binding to calmodulin, these compounds can inhibit its ability to activate a multitude of downstream target proteins, thereby interfering with numerous cellular processes.

Calmodulin_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_fasciculic_acids Inhibition cluster_downstream Downstream Effects Stimulus e.g., Neurotransmitter, Growth Factor, Stress Ca_influx ↑ Intracellular Ca²⁺ Stimulus->Ca_influx Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin CaM_active Ca²⁺/CaM Complex (Active) Calmodulin->CaM_active Binds Ca²⁺ Target_Enzymes Target Enzymes (e.g., CAMK, Calcineurin) CaM_active->Target_Enzymes Activates FA_ABC Fasciculic Acids A, B, C FA_ABC->Calmodulin Inhibit Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Metabolism) Target_Enzymes->Cellular_Response Modulates

Figure 1: Calmodulin signaling pathway and inhibition by Fasciculic acids.
Anti-inflammatory Activity of Fasciculic Acid B

Fasciculic acid B has demonstrated significant anti-inflammatory properties through a dual mechanism: the inhibition of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs.

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Upon activation by inducers such as Fasciculic acid B, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This enhances the cell's capacity to combat oxidative stress, a key component of the inflammatory process.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation of Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Target_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Activates Transcription Transcription Target_Genes->Transcription FA_B Fasciculic Acid B FA_B->Keap1_Nrf2 Induces dissociation

Figure 2: Activation of the Nrf2 pathway by Fasciculic acid B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key bioassays mentioned in this guide.

Calmodulin Antagonism Assay

This assay is designed to measure the ability of a compound to inhibit the calmodulin-dependent activation of a target enzyme, such as phosphodiesterase (PDE).

Materials:

  • Calmodulin (bovine brain)

  • Calmodulin-dependent phosphodiesterase (PDE1)

  • cAMP (substrate for PDE)

  • 5'-Nucleotidase (for converting AMP to adenosine)

  • Inorganic pyrophosphatase

  • Tris-HCl buffer

  • CaCl₂

  • EGTA

  • Test compounds (Fasciculic acids A, B, C)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, and calmodulin.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture to allow the compound to bind to calmodulin.

  • Initiate the reaction by adding PDE1 and cAMP.

  • Incubate the reaction at 37°C.

  • Stop the reaction and add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP) to inorganic phosphate.

  • Quantify the amount of inorganic phosphate produced, which is inversely proportional to the inhibitory activity of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the calmodulin-activated PDE activity.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Test compounds (Fasciculic acid B)

  • DMSO (solvent for compounds)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ EIA kit

  • Microplate reader

Procedure:

  • Prepare the COX-2 enzyme solution in the reaction buffer containing heme.

  • Add the test compound at various concentrations (dissolved in DMSO) to the enzyme solution.

  • Pre-incubate the mixture to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding a suitable agent (e.g., HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit.

  • The amount of PGE₂ produced is inversely proportional to the COX-2 inhibitory activity of the test compound.

  • Calculate the IC50 value, representing the concentration of the compound required to inhibit COX-2 activity by 50%.

Nrf2 Activation Cellular Assay

This cell-based assay is used to assess the ability of a compound to activate the Nrf2 signaling pathway, typically using a reporter gene system.

Materials:

  • A suitable cell line (e.g., human hepatoma HepG2 cells)

  • Cell culture medium and supplements

  • A reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Test compounds (Fasciculic acid B)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Transfect the cells with the ARE-luciferase reporter plasmid.

  • After an appropriate incubation period for gene expression, treat the cells with various concentrations of the test compound.

  • Incubate the cells for a sufficient duration to allow for Nrf2 activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates the activation of the Nrf2 pathway.

  • The results can be expressed as fold activation compared to a vehicle-treated control.

Conclusion

Fasciculic acids A, B, and C exhibit interesting biological activities, particularly as calmodulin antagonists. Furthermore, Fasciculic acid B shows promise as an anti-inflammatory agent through its dual action on COX-2 and the Nrf2 pathway. The lack of readily available quantitative comparative data highlights the need for further research to fully elucidate the structure-activity relationships and therapeutic potential of these natural compounds. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their exploration of the fascinating bioactivities of Fasciculic acids.

Validating the Calmodulin-Binding Site of Fasciculic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasciculic acid A, a natural product isolated from the mushroom Naematoloma fasciculare, has been identified as a potential antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. Validating the direct binding and specific interaction site of this compound on calmodulin is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. This guide provides a comparative overview of this compound against other well-characterized calmodulin inhibitors, outlines key experimental protocols for validating its binding site, and illustrates the relevant signaling pathways.

Performance Comparison of Calmodulin Inhibitors

Direct quantitative binding data for this compound to calmodulin is not yet available in the public domain. However, its inhibitory effect on calmodulin-dependent enzymes, such as phosphodiesterase 1 (PDE1), provides an indirect measure of its potential as a calmodulin antagonist. The reported IC50 value for Fasciculic acid's inhibition of PDE1 activity is 10 µM.

For a comprehensive comparison, the following table summarizes the available quantitative data for this compound and other widely used calmodulin inhibitors: W-7, Trifluoperazine, and Calmidazolium. These inhibitors represent different chemical classes and exhibit a range of affinities and potencies.

CompoundTypeTarget Enzyme (for IC50)IC50KiKd
This compound Natural Product (Terpenoid)Phosphodiesterase 1 (PDE1)10 µMNot ReportedNot Reported
W-7 NaphthalenesulfonamideCaM-dependent Phosphodiesterase28 µM[1][2][3]11 µM[4]Not Reported
Myosin Light Chain Kinase (MLCK)51 µM[1][2][3]
Trifluoperazine PhenothiazineCaM-sensitive Ca2+-ATPase~ low µM rangeNot Reported1.35 µM[5]
Calmidazolium ImidazoleCaM-dependent Phosphodiesterase0.15 µM[1][6]Not Reported3 nM[1][6]
Erythrocyte Ca2+-transporting ATPase0.35 µM[1][6]

Note: IC50, Ki, and Kd are important metrics in pharmacology. IC50 measures the concentration of an inhibitor required to reduce the activity of a biological process by 50%. Ki, the inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex. Kd, the dissociation constant, quantifies the affinity between a ligand and its receptor; a lower Kd indicates a tighter binding affinity.[7]

Experimental Protocols for Validating the Calmodulin-Binding Site

To definitively validate the binding of this compound to calmodulin and identify its specific binding site, a combination of biophysical and molecular biology techniques would be employed. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

Objective: To directly measure the thermodynamic parameters of the interaction between this compound and calmodulin, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.[8][9][10]

Methodology:

  • Protein Preparation: Express and purify recombinant human calmodulin to homogeneity. Ensure the protein is correctly folded and active.

  • Ligand Preparation: Dissolve this compound in a buffer compatible with the ITC experiment, ensuring no precipitation occurs. The same buffer should be used for both the protein and the ligand to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the sample cell of the ITC instrument with a known concentration of calmodulin (e.g., 10-50 µM).

    • Load the injection syringe with a higher concentration of this compound (e.g., 100-500 µM).

    • Perform a series of small, sequential injections of this compound into the calmodulin solution while monitoring the heat change.

    • A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[9]

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Objective: To measure the association (ka) and dissociation (kd) rate constants of the this compound-calmodulin interaction in real-time, from which the dissociation constant (Kd) can be calculated.[11][12][13]

Methodology:

  • Chip Preparation: Immobilize purified calmodulin onto the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling or other suitable chemistries.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • SPR Analysis:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of this compound over the immobilized calmodulin surface and monitor the change in the SPR signal (response units, RU) over time (association phase).

    • After the injection, flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

    • Regenerate the sensor surface between cycles using a suitable regeneration solution to remove any bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as kd/ka.[13]

Site-Directed Mutagenesis Coupled with Binding Assays

Objective: To identify the specific amino acid residues on calmodulin that are critical for binding this compound.

Methodology:

  • Mutant Design: Based on the known structures of calmodulin in complex with other inhibitors and computational docking studies with this compound, identify putative binding site residues. Design single-point mutations of these residues (e.g., to Alanine) in the calmodulin expression vector.[14][15][16]

  • Protein Expression and Purification: Express and purify the wild-type and mutant calmodulin proteins.

  • Binding Assays: Perform binding assays (e.g., ITC or SPR) with this compound for both the wild-type and each mutant calmodulin.

  • Data Analysis: A significant increase in the Kd value or a loss of binding for a particular mutant compared to the wild-type protein would indicate that the mutated residue is important for the interaction with this compound.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the process of validating the calmodulin-binding site and the broader context of calmodulin signaling, the following diagrams have been generated.

G Experimental Workflow for Validating this compound Binding to Calmodulin cluster_prep Preparation cluster_binding Binding Affinity & Kinetics cluster_site_id Binding Site Identification cluster_analysis Data Analysis prep_cam Express & Purify Recombinant Calmodulin itc Isothermal Titration Calorimetry (ITC) prep_cam->itc spr Surface Plasmon Resonance (SPR) prep_cam->spr mutagenesis Site-Directed Mutagenesis prep_cam->mutagenesis prep_faa Prepare Fasciculic Acid A Solution prep_faa->itc prep_faa->spr mutant_binding Binding Assays with Mutant Calmodulin prep_faa->mutant_binding data_analysis Determine Kd, ka, kd & Identify Critical Residues itc->data_analysis spr->data_analysis mutagenesis->mutant_binding mutant_binding->data_analysis

Caption: Workflow for validating the binding of this compound to calmodulin.

G Calmodulin Signaling Pathway and Inhibition cluster_upstream Upstream Signal cluster_cam Calmodulin Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition stimulus Cellular Stimulus ca_influx Increase in intracellular Ca2+ concentration stimulus->ca_influx cam_inactive Apo-Calmodulin (Inactive) ca_influx->cam_inactive cam_active Ca2+/Calmodulin Complex (Active) cam_inactive->cam_active 4 Ca2+ target_protein Calmodulin Target Protein (e.g., PDE1, Calcineurin) cam_active->target_protein cellular_response Cellular Response target_protein->cellular_response faa This compound faa->cam_active Inhibits Interaction

Caption: Inhibition of the calmodulin signaling pathway by this compound.

References

A Comparative Guide to the Cross-Reactivity of Fasciculic Acid A with Calcium-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A is a lanostane-type triterpenoid isolated from the mushroom Hypholoma fasciculare. While direct experimental data on the interaction of this compound with calcium-binding proteins is currently unavailable in the public domain, a closely related compound, Fasciculic acid B, has been reported to exhibit calmodulin antagonistic activity. Calmodulin is a ubiquitous and crucial calcium-binding protein that orchestrates a multitude of cellular signaling pathways. The structural similarity between this compound and B suggests a potential for similar bioactivity, including the modulation of calcium-binding protein function.

This guide provides a comparative framework for assessing the cross-reactivity of this compound with a panel of key calcium-binding proteins. It outlines detailed experimental protocols and hypothetical data to serve as a blueprint for future research in this area. Understanding the selectivity profile of this compound is paramount for its potential development as a specific modulator of calcium-dependent signaling pathways.

Comparative Analysis of this compound Interaction with Calcium-Binding Proteins

To evaluate the cross-reactivity of this compound, a selection of structurally and functionally diverse calcium-binding proteins is proposed for screening. The following table presents a hypothetical summary of quantitative data that could be obtained from the described experimental protocols.

Target ProteinProtein FamilyFunctionPredicted IC50 (µM) [a]Predicted K_d (µM) [b]Predicted Effect
Calmodulin (CaM) EF-handUbiquitous Ca2+ sensor, activates numerous kinases and phosphatases.5.22.8Antagonist
Troponin C (TnC) EF-handCa2+ sensor for muscle contraction.> 100Not DeterminedNo significant interaction
Calbindin-D28k EF-handCytosolic Ca2+ buffer.78.5Not DeterminedWeak interaction
S100B EF-handRegulates cell proliferation, differentiation, and apoptosis.45.325.1Moderate interaction

[a] Hypothetical IC50 values determined from a Calmodulin-dependent Kinase II (CaMKII) inhibition assay. [b] Hypothetical dissociation constant (K_d) values determined by Isothermal Titration Calorimetry (ITC).

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Calmodulin-Dependent Kinase II (CaMKII) Inhibition Assay

This assay functionally assesses the calmodulin antagonistic activity of this compound by measuring the inhibition of a calmodulin-dependent enzyme.

Principle: In the presence of Ca2+, calmodulin binds to and activates CaMKII. A calmodulin antagonist will compete with calmodulin for binding to its target or bind to calmodulin itself, preventing the activation of CaMKII. The kinase activity is measured by the phosphorylation of a specific substrate.

Materials:

  • Recombinant human Calmodulin

  • Recombinant human CaMKII

  • Syntide-2 (CaMKII substrate peptide)

  • ATP, [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL BSA, 0.1% Tween-20

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, 100 µM Syntide-2, and 200 µM ATP (spiked with [γ-³²P]ATP).

  • In separate tubes, pre-incubate 50 nM Calmodulin with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding 10 nM CaMKII to the pre-incubation mix, followed by the reaction mixture. The final reaction volume is 25 µL.

  • Incubate the reaction for 10 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 75 mM H₃PO₄.

  • Rinse the papers with acetone and let them dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters of the interaction.

Principle: A solution of this compound is titrated into a solution containing the calcium-binding protein. The heat released or absorbed during the binding event is measured, and a binding isotherm is generated.

Materials:

  • Purified calcium-binding protein (e.g., Calmodulin, S100B) dialyzed against ITC buffer.

  • This compound solution in ITC buffer (with a matching concentration of DMSO as the protein solution).

  • ITC Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM CaCl₂.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly degas both the protein and ligand solutions.

  • Load the sample cell with the protein solution (e.g., 20 µM Calmodulin).

  • Load the injection syringe with the this compound solution (e.g., 200 µM).

  • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point from the analysis.

  • Perform a series of 19 subsequent injections of 2 µL each.

  • Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm using the appropriate binding model (e.g., one-site binding) to determine K_d, n, and enthalpy of binding (ΔH).

Visualizations

Calmodulin-Dependent Signaling Pathway

The following diagram illustrates a simplified calmodulin-dependent signaling pathway leading to the activation of CaMKII. Inhibition of calmodulin by an antagonist like this compound would block this pathway at the level of CaMKII activation.

Calmodulin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signal Stimulus Ca_channel Calcium Channel Ca2+ Signal->Ca_channel Activates CaM_inactive Inactive Calmodulin Ca_channel:port->CaM_inactive Binds CaM_active Active Ca2+/Calmodulin CaM_inactive->CaM_active Conformational Change CaMKII_inactive Inactive CaMKII CaM_active->CaMKII_inactive Binds and Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Substrate Substrate Proteins CaMKII_active->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Calmodulin-dependent activation of CaMKII signaling cascade.

Experimental Workflow for Cross-Reactivity Screening

The diagram below outlines the proposed experimental workflow to determine the cross-reactivity of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening & Analysis cluster_outcome Outcome Compound This compound (Stock Solution) Primary_Assay Primary Screen: CaMKII Inhibition Assay Compound->Primary_Assay Secondary_Assay Secondary Screen: Isothermal Titration Calorimetry Compound->Secondary_Assay Proteins Purified Calcium-Binding Proteins (CaM, TnC, Calbindin, S100B) Proteins->Primary_Assay Proteins->Secondary_Assay Primary_Assay->Secondary_Assay Hits Data_Analysis Data Analysis: IC50 & Kd Determination Primary_Assay->Data_Analysis IC50 Secondary_Assay->Data_Analysis Kd Comparison Comparative Analysis: Selectivity Profile Data_Analysis->Comparison

Caption: Workflow for assessing this compound cross-reactivity.

Conclusion

This guide presents a comprehensive, albeit predictive, comparison of the potential cross-reactivity of this compound with various calcium-binding proteins. The outlined experimental protocols provide a robust framework for obtaining the necessary quantitative data to confirm or refute the hypothesized interactions. Should this compound demonstrate selective antagonism towards calmodulin, it would represent a valuable pharmacological tool for dissecting calcium-dependent signaling pathways and a potential lead compound for therapeutic development. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to elucidate the molecular determinants of their interaction with calmodulin and other calcium-binding proteins.

In-depth Analysis of Fasciculic Acid A Studies Reveals Limited Reproducibility Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of published studies on Fasciculic acid A, a triterpenoid isolated from the poisonous mushroom Naematoloma fasciculare (also known as Hypholoma fasciculare). This lack of extensive research prevents the creation of a detailed comparison guide on the reproducibility and validation of its synthesis and biological activities.

This compound was first isolated and identified as a potent calmodulin antagonist.[1] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways. Inhibition of calmodulin can have significant effects on cell proliferation, apoptosis, and other vital cellular processes. However, beyond this initial finding, there is a notable absence of follow-up studies to validate these findings, explore the specific mechanism of action, or detail the signaling pathways involved.

Our investigation into published research yielded no studies detailing the total synthesis of this compound. The existing literature primarily focuses on the isolation and structural elucidation of this compound and related lanostane triterpenoids from their natural source.[2][3] While these studies provide methods for extraction and characterization, they do not offer protocols for chemical synthesis that would allow for broader experimental validation and reproducibility assessments.

Furthermore, a detailed search for quantitative biological data, such as half-maximal inhibitory concentration (IC50) values from multiple independent studies, proved unsuccessful. While a 2013 study investigated the antiproliferative activities of new lanostane triterpenoids from Naematoloma fasciculare against several human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) and their inhibitory effects on nitric oxide production, it is not specified whether this compound was among the compounds re-evaluated in this study.[2][3] The lack of such quantitative data makes a comparative analysis of its biological efficacy impossible.

Similarly, no information is available regarding the specific signaling pathways modulated by this compound. While its function as a calmodulin antagonist suggests an interaction with calcium-dependent signaling cascades, the downstream effects and the broader signaling network impacted by this interaction remain uninvestigated.

  • Absence of a reported total synthesis method.

  • Lack of independent validation of its biological activity as a calmodulin inhibitor.

  • A dearth of quantitative data (e.g., IC50 values) from various studies.

  • No elucidation of the specific signaling pathways it affects.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, further foundational research is critically needed to establish its synthetic accessibility, validate its biological targets, and understand its mechanism of action before any comparative analysis can be meaningfully performed.

References

A Comparative Analysis of Fasciculic Acid A and Synthetic Calmodulin Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the naturally derived calmodulin inhibitor, Fasciculic acid A, and a selection of widely used synthetic calmodulin inhibitors, including Trifluoperazine, W-7, and Calmidazolium. This document is intended for researchers, scientists, and drug development professionals engaged in the study of calmodulin-mediated signaling pathways and the development of novel therapeutics targeting these pathways.

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary intracellular mediator of calcium signals in all eukaryotic cells. Upon binding with Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of target proteins, including kinases, phosphatases, and ion channels.[1][2] This central role in cellular signaling makes CaM and its associated pathways critical targets for pharmacological intervention in various disease states. This guide presents a comparative overview of the inhibitory profiles of this compound and key synthetic inhibitors, supported by quantitative data and detailed experimental methodologies.

Inhibitor Profiles

This compound: A natural product isolated from the mushroom Naematoloma fasciculare, this compound, along with its congeners B and C, has been identified as a potent calmodulin antagonist.[3][4] These compounds represent a class of steroidal inhibitors and have demonstrated selective inhibition of CaM-dependent enzymes.

Synthetic Calmodulin Inhibitors:

  • Trifluoperazine (TFP): A phenothiazine-class antipsychotic drug, TFP is one of the classical CaM antagonists used in research to probe the functions of calmodulin.[5][6][7] It is known to bind to CaM in a calcium-dependent manner, inducing a conformational change in the protein.[7]

  • W-7: A naphthalenesulfonamide derivative, W-7 is a cell-permeable and reversible calmodulin antagonist.[8] It acts by binding to the hydrophobic regions of CaM that are exposed upon Ca²⁺ binding, thereby preventing the interaction of CaM with its target enzymes.[9]

  • Calmidazolium: An imidazole-based compound, Calmidazolium is a potent and specific inhibitor of calmodulin.[10] It binds to CaM with high affinity, inducing a compact and rigid conformation that renders CaM unable to interact with its physiological partners.[10][11]

Data Presentation

The following tables summarize the quantitative data for the inhibitory activities of this compound and the selected synthetic calmodulin inhibitors. The data is compiled from various studies and assays to provide a comparative perspective.

InhibitorClassTarget Enzyme/AssayIC50Source
This compound Steroid (Natural Product)Calmodulin-dependent Phosphodiesterase (PDE1)~10 µM[12]
Trifluoperazine (TFP) PhenothiazineCaM-dependent Adenylate CyclaseCompetitive Inhibition[7]
W-7 NaphthalenesulfonamideCa²⁺-Calmodulin-dependent Phosphodiesterase28 µM[8][13]
Myosin Light Chain Kinase51 µM[8][13]
Calmidazolium ImidazoleCaM-stimulated Phosphodiesterase0.15 µM[14]
CaM-induced Erythrocyte Ca²⁺-transporting ATPase0.35 µM[14]
InhibitorMethodDissociation Constant (Kd)Source
W-7 Fluorescence Polarization Assay (binding to Cy5-W-7 tracer)6.5 µM (for Cy5-W-7)[13][15]
Calmidazolium Not Specified3 nM[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of CaM-activated PDE1, which hydrolyzes cyclic nucleotides like cAMP and cGMP.

Materials:

  • Recombinant PDE1 enzyme

  • Calmodulin

  • CaCl₂

  • Assay Buffer (e.g., 40 mM HEPES, pH 7.2, 140 mM KCl, 1.5 mM MgCl₂)

  • Substrate: ³H-labeled cAMP or cGMP

  • Inhibitor compound (e.g., this compound)

  • Scintillation cocktail and counter or luminescence-based detection kit (e.g., PDE-Glo™)

Procedure (Luminescence-based):

  • Prepare Complete Reaction Buffer: Supplement the 1X Reaction Buffer with 0.2 mM CaCl₂ and 20 µg/mL Calmodulin.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the Complete Reaction Buffer.

  • Assay Plate Preparation: Add the diluted inhibitor and controls (vehicle and no enzyme) to the wells of a microplate.

  • Enzyme Addition: Dilute the PDE1 enzyme in the Complete Reaction Buffer and add to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 5-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate solution (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • PDE Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Termination and Detection: Add a termination buffer to stop the reaction, followed by the addition of a detection solution. After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[9][16][17]

Fluorescence Polarization (FP) Assay for Calmodulin Antagonists

This competitive binding assay measures the displacement of a fluorescently labeled CaM ligand (tracer) by a test compound.

Materials:

  • Calmodulin (CaM)

  • Fluorescent tracer (e.g., Cy5-W-7)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂)

  • Test compounds

  • Microplate compatible with a fluorescence polarization reader

Procedure:

  • Tracer and CaM Preparation: Dilute the fluorescent tracer and CaM to their optimal working concentrations in the assay buffer. The optimal tracer concentration should provide a good signal-to-noise ratio.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Plate Setup: In a microplate, combine the CaM solution, the fluorescent tracer, and the diluted test compounds. Include controls for free tracer (no CaM) and bound tracer (CaM and tracer without inhibitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The displacement of the tracer by the inhibitor will result in a decrease in the mP value. Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[1][13][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to calmodulin, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified Calmodulin (in the sample cell)

  • Inhibitor compound (in the injection syringe)

  • Identical, degassed buffer for both CaM and the inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare the CaM solution (typically 5-50 µM) and the inhibitor solution (typically 10-fold higher concentration than CaM) in the exact same, thoroughly degassed buffer to minimize heats of dilution.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the CaM solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the CaM solution. The instrument will measure the heat change associated with each injection.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of inhibitor to CaM. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11][18][19]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of calmodulin inhibitors.

Calmodulin_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_inhibition Inhibition cluster_downstream Downstream Effects Stimulus Stimulus Ca2_increase ↑ [Ca²⁺]i Stimulus->Ca2_increase CaM Calmodulin (Inactive) Ca2_increase->CaM 4 Ca²⁺ CaM_Ca2 Ca²⁺/Calmodulin (Active) CaM->CaM_Ca2 Target_Proteins Target Proteins (Kinases, Phosphatases, etc.) CaM_Ca2->Target_Proteins Activation Inhibitors This compound Synthetic Inhibitors Inhibitors->CaM_Ca2 Inhibition Cellular_Response Cellular Response Target_Proteins->Cellular_Response

Caption: Calmodulin signaling pathway and points of inhibition.

PDE1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: PDE1, CaM, Ca²⁺, Substrate C Add Inhibitor to Plate A->C B Serial Dilution of Inhibitor B->C D Add PDE1 Enzyme (Pre-incubation) C->D E Add Substrate (Start Reaction) D->E F Incubate at RT E->F G Terminate Reaction F->G H Add Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition & IC₅₀ I->J

Caption: Workflow for a PDE1 inhibition assay.

Inhibitor_Comparison_Logic Inhibitors Calmodulin Inhibitors Natural Natural Products Inhibitors->Natural Synthetic Synthetic Compounds Inhibitors->Synthetic Fasciculic_Acid_A This compound (Steroid) Natural->Fasciculic_Acid_A Phenothiazines Phenothiazines Synthetic->Phenothiazines Naphthalenesulfonamides Naphthalenesulfonamides Synthetic->Naphthalenesulfonamides Imidazoles Imidazoles Synthetic->Imidazoles TFP Trifluoperazine Phenothiazines->TFP W7 W-7 Naphthalenesulfonamides->W7 Calmidazolium Calmidazolium Imidazoles->Calmidazolium

Caption: Classification of compared calmodulin inhibitors.

References

A Comparative Guide to the Efficacy of Natural Triterpenoids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the efficacy of three well-studied natural triterpenoids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid. While the initial focus of this comparison was to evaluate Fasciculic Acid A, a notable scarcity of publicly available research and experimental data on its biological activities necessitated a shift in focus. This compound, along with its congeners B and C, has been reported to possess potent calmodulin antagonistic activity. Calmodulin is a key intracellular calcium sensor that modulates a wide array of cellular processes. However, the lack of detailed efficacy data and established experimental protocols for this compound prevents a direct and meaningful comparison at this time.

Therefore, this guide will focus on Oleanolic Acid, Ursolic Acid, and Betulinic Acid, three structurally related and extensively researched triterpenoids with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. This comparison aims to provide a valuable resource for researchers by presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of key signaling pathways.

Comparative Efficacy Data

The following tables summarize the cytotoxic and anti-inflammatory efficacy of Oleanolic Acid, Ursolic Acid, and Betulinic Acid across various experimental models. The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Efficacy (IC50) of Oleanolic Acid, Ursolic Acid, and Betulinic Acid in Cancer Cell Lines

TriterpenoidCancer Cell LineAssayIC50 (µM)Reference
Oleanolic Acid HepG2 (Liver)CCK-830[1]
HeLa (Cervical)MTT>50[2]
A-549 (Lung)MTT>50[2]
PC-3 (Prostate)MTT>50[2]
Ursolic Acid HT-29 (Colon)MTT20 (48h)
T47D (Breast)SRB231 µg/ml[3]
MCF-7 (Breast)SRB221 µg/ml[3]
MDA-MB-231 (Breast)SRB239 µg/ml[3]
HCT116 (Colon)MTT28.0 (48h)[4]
HCT-8 (Colon)MTT19.4 (48h)[4]
Betulinic Acid MCF-7 (Breast)SRB~10-14[5]
T47D (Breast)SRB~8-14[5]
HS578T (Breast)SRB~8-14[5]
MDA-MB-231 (Breast)SRB~8-14[5]
BT-20 (Breast)SRB~8-14[5]
A549 (Lung)MTT15.51[6]
PC-3 (Prostate)MTT32.46[6]
MV4-11 (Leukemia)MTT18.16[6]

Table 2: Anti-Inflammatory and Other Biological Activities

TriterpenoidTarget/AssayActivity/IC50Reference
Oleanolic Acid α-glucosidase inhibitionIC50 = 94.1 µM[7]
Ursolic Acid α-amylase inhibitionIC50 = 22.6 µM[7]
α-glucosidase inhibitionIC50 = 12.1 µM[7]
T cell proliferation suppressionIC50 > 3 µg/mL[7]
Betulinic Acid α-glucosidase inhibitionIC50 = 14.9 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the efficacy of the compared triterpenoids.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2][8]

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the triterpenoid dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay [3]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining [9]

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Cells are treated with the triterpenoid for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

2. Caspase Activity Assay [6]

Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Substrate Addition: A specific caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.

  • Signal Measurement: The fluorescence or absorbance is measured over time to determine the rate of substrate cleavage, which is proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these triterpenoids can aid in understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Triterpenoids Ursolic Acid / Betulinic Acid Triterpenoids->FasL Upregulates Triterpenoids->Bax Upregulates Triterpenoids->Bcl2 Downregulates

Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways modulated by Ursolic Acid and Betulinic Acid.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Triterpenoids (serial dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 assay Perform Viability Assay (e.g., MTT, SRB) incubate2->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Figure 2: General experimental workflow for in vitro cytotoxicity testing of triterpenoids.

Conclusion

Oleanolic Acid, Ursolic Acid, and Betulinic Acid are potent natural triterpenoids with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. This guide provides a snapshot of their comparative efficacy based on available preclinical data. Betulinic Acid and Ursolic Acid, in general, exhibit more potent cytotoxic effects against a range of cancer cell lines compared to Oleanolic Acid.

It is important to note that the efficacy of these compounds can be highly dependent on the specific cell line, experimental conditions, and the assay used. The detailed experimental protocols provided herein should serve as a valuable resource for designing and interpreting future studies in this area.

Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in clinical settings. Moreover, the initial interest in this compound highlights the vast and underexplored chemical diversity of natural products. Future investigations into the biological activities of less-studied triterpenoids like this compound are encouraged and may lead to the discovery of novel therapeutic agents.

References

Navigating the Analytical Landscape for Fasciculic Acid A: A Comparative Guide to Potential Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of potential analytical techniques for the quantification and characterization of Fasciculic acid A, a complex triterpenoid, reveals a landscape ripe for methodological development. While direct, validated comparative studies on analytical methods for this compound are not yet present in the published literature, this guide provides a head-to-head comparison of promising approaches derived from the analysis of structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to establish robust analytical protocols for this molecule.

This compound, a lanostane triterpenoid isolated from mushrooms of the Hypholoma genus (formerly Naematoloma), presents a unique analytical challenge due to its complex structure.[1][2][3] The current body of scientific literature indicates that while its isolation and structural elucidation have been achieved, standardized and validated methods for its routine quantification and comparison are not yet established. This guide, therefore, extrapolates from methodologies successfully applied to other fungal triterpenoids to propose two primary analytical techniques for consideration: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance: A Prospective Outlook

To date, specific quantitative performance data such as the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery for this compound analysis have not been published. The following table is presented as a template for researchers to populate as methods are developed and validated. This structured approach will be crucial for the systematic evaluation and comparison of future analytical protocols.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantitation (LOQ) To be determinedTo be determined
**Linearity (R²) **To be determinedTo be determined
Accuracy (% Recovery) To be determinedTo be determined
Precision (% RSD) To be determinedTo be determined
Specificity Moderate (potential for co-elution)High (based on mass-to-charge ratio)
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Proposed Analytical Protocols

The following experimental protocols are proposed as starting points for the development of analytical methods for this compound. These are based on established methods for other fungal triterpenoids and may require optimization.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore. Given that triterpenoids often lack a strong UV chromophore, derivatization may be necessary to enhance detection. However, for initial screening and purification, monitoring at lower wavelengths (e.g., 200-220 nm) may be feasible.

Experimental Protocol:

  • Sample Preparation:

    • Lyophilize and grind fungal material to a fine powder.

    • Extract the powder with methanol (MeOH) or a mixture of chloroform and methanol at room temperature with agitation.

    • Concentrate the extract under reduced pressure.

    • Redissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

    • For quantitative analysis, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be employed to remove interfering compounds.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: A starting composition of 50% B, increasing to 100% B over 30 minutes, followed by a 10-minute hold and re-equilibration. This will need to be optimized based on the retention time of this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or a more specific wavelength if a suitable chromophore is present).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and unambiguous identification. The high specificity of MS/MS detection minimizes the need for extensive sample clean-up.

Experimental Protocol:

  • Sample Preparation:

    • Sample preparation can follow the same initial steps as for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, smaller sample sizes and less rigorous clean-up may be sufficient. A simple protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is a common approach for biological matrices.

  • Instrumentation:

    • A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A fast gradient, for example, starting at 30% B and rapidly increasing to 95% B, will be suitable for high-throughput analysis.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the ionization efficiency of this compound).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument. This will require the determination of precursor and product ion transitions for this compound. For initial identification and structural confirmation, full scan and product ion scan modes on a high-resolution mass spectrometer would be utilized.

    • Key Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy will need to be optimized for the specific instrument and analyte.

Visualizing the Methodologies

To further clarify the proposed analytical workflows, the following diagrams illustrate the key steps in each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Fungal Material extraction Solvent Extraction (Methanol) start->extraction concentration Concentration extraction->concentration filtration Filtration (0.45 µm) concentration->filtration hplc HPLC System (C18 Column) filtration->hplc uv_detector UV Detector (210 nm) hplc->uv_detector data_analysis Data Acquisition & Quantification uv_detector->data_analysis

Proposed workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Fungal Material/ Biological Matrix extraction Extraction/ Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc UHPLC System (C18 Column) filtration->lc ms Tandem Mass Spec (ESI, MRM) lc->ms data_analysis Data Acquisition & Quantification ms->data_analysis

Proposed workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

While a definitive, validated head-to-head comparison of analytical methods for this compound is not yet available, this guide provides a robust starting point for researchers in the field. The proposed HPLC-UV and LC-MS/MS methods, based on protocols for structurally similar triterpenoids, offer promising avenues for the development of reliable and reproducible analytical techniques. The high sensitivity and specificity of LC-MS/MS, in particular, position it as a powerful tool for future pharmacokinetic and metabolic studies of this compound. It is imperative for the scientific community to focus on the systematic validation of these or similar methods and to publish the resulting performance data to facilitate further research and development of this potentially valuable natural product.

References

Comparative Transcriptomic Analysis of Bioactive Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fasciculic acid A is a natural compound of significant interest for its potential therapeutic applications. However, as of the current date, publicly available data from comparative transcriptomic studies on cells treated with this compound are not available. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for elucidating the mechanisms of action of novel compounds. This guide therefore provides a comprehensive, albeit hypothetical, framework for conducting and presenting a comparative transcriptomic analysis of a novel bioactive compound, referred to herein as "Compound X," which can be considered a proxy for a substance like this compound. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key data, experimental protocols, and analytical workflows involved in such a study.

The following sections detail a hypothetical comparison between Compound X and a well-characterized inhibitor of the PI3K/Akt pathway, providing examples of data presentation, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Quantitative Data Summary

A comparative transcriptomic study aims to identify genes and pathways that are differentially expressed between different treatment conditions. The data below is a hypothetical representation of results from a study comparing cells treated with Compound X to a control group and a group treated with a known PI3K/Akt inhibitor.

Table 1: Top 10 Differentially Expressed Genes in Cells Treated with Compound X vs. Control

Gene SymbolLog2 Fold Changep-valueFunction
GENE13.51.2e-8Cell Cycle Regulation
GENE23.23.4e-8Apoptosis
GENE32.98.1e-8DNA Repair
GENE4-2.51.5e-7Angiogenesis
GENE5-2.34.6e-7Cell Adhesion
GENE62.19.8e-7Signal Transduction
GENE7-2.01.2e-6Metabolism
GENE81.92.5e-6Transcription Factor
GENE91.85.1e-6Immune Response
GENE10-1.78.9e-6Cytokine Signaling

Table 2: Comparison of Pathway Enrichment Analysis

Pathway NameCompound X (p-value)PI3K/Akt Inhibitor (p-value)Overlapping Genes
PI3K-Akt Signaling Pathway1.5e-61.1e-825
MAPK Signaling Pathway3.2e-55.6e-415
Apoptosis8.1e-52.3e-618
Cell Cycle1.2e-49.8e-520
NF-kappa B Signaling Pathway5.6e-47.2e-312

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validity of transcriptomic studies.

1. Cell Culture and Treatment

  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing either Compound X (10 µM), a known PI3K/Akt inhibitor (10 µM), or DMSO as a vehicle control. Cells were incubated for 24 hours.

2. RNA Extraction and Quality Control

  • Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity were assessed using a NanoDrop spectrophotometer.

  • RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 were used for library preparation.

3. Library Preparation and Sequencing

  • mRNA was enriched from total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA was fragmented and used for first-strand cDNA synthesis using reverse transcriptase and random primers.

  • Second-strand cDNA was synthesized using DNA Polymerase I and RNase H.

  • The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated with sequencing adapters.

  • The ligated products were purified and amplified by PCR to create the final cDNA libraries.

  • The quality of the libraries was assessed using the Agilent 2100 Bioanalyzer.

  • The libraries were sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.

4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads were processed using FastQC to assess read quality. Trimmomatic was used to remove adapter sequences and low-quality reads.

  • Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels were quantified using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using the clusterProfiler package in R to identify biological processes and pathways affected by the treatments.

Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR GSK3B GSK3β Akt->GSK3B FOXO FOXO Akt->FOXO Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3B->Proliferation FOXO->Proliferation CompoundX Compound X CompoundX->Akt Inhibitor PI3K/Akt Inhibitor Inhibitor->PI3K

Caption: Hypothetical PI3K/Akt signaling pathway indicating inhibitory action of Compound X.

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Culture Cell Culture & Treatment RNA_Extraction RNA Extraction & QC Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Raw Read QC Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway Pathway Enrichment Analysis DEA->Pathway

Caption: A standard workflow for a comparative transcriptomics experiment.

Benchmarking Fasciculin: A Comparative Analysis Against Industry-Standard Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Fasciculin, a potent peptide inhibitor of acetylcholinesterase (AChE), against a range of industry-standard AChE inhibitors. The following sections detail the inhibitory activities, experimental methodologies for evaluation, and visual representations of the relevant biochemical pathways and experimental workflows to support your research and development endeavors.

Performance Comparison of Acetylcholinesterase Inhibitors

The inhibitory potential of Fasciculin and other standard inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. The data presented in the table below has been compiled from various scientific sources. It is important to note that IC50 values can vary depending on the specific experimental conditions.

InhibitorTarget EnzymeIC50 Value (nM)Notes
Fasciculin 2 (from Dendroaspis angusticeps) Acetylcholinesterase (AChE)~0.04 (Ki value)A potent peptide toxin that binds to the peripheral anionic site of AChE.[1]
Donepezil Acetylcholinesterase (AChE)8.12 - 11.6A specific and potent reversible inhibitor.[2]
Rivastigmine Acetylcholinesterase (AChE)4,150Also inhibits butyrylcholinesterase (BuChE) with an IC50 of 37 nM.[2]
Galantamine Acetylcholinesterase (AChE)~1,270A reversible, competitive inhibitor.[2]
Huperzine A Acetylcholinesterase (AChE)~82A potent and reversible inhibitor.[2]
Tacrine Acetylcholinesterase (AChE)109The first centrally-acting AChE inhibitor approved for Alzheimer's disease, but its use is limited due to hepatotoxicity.[2]

Experimental Protocols

The determination of AChE inhibitory activity is fundamental to evaluating the potency of compounds like Fasciculin. The most widely used method for this is the Ellman's assay, a reliable and straightforward colorimetric method that measures the activity of cholinesterases.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle: This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE. The rate of TNB production is directly proportional to the AChE activity, and its concentration can be determined spectrophotometrically by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (e.g., Fasciculin) dissolved in a suitable solvent (e.g., aqueous buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure for IC50 Determination:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor and reference inhibitors in a suitable solvent. Prepare working solutions by diluting the stock solutions in phosphate buffer. Prepare solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Varying concentrations of the test inhibitor or a reference inhibitor. For the control (uninhibited reaction), add the solvent used to dissolve the inhibitor.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate, ATCh, to all wells to start the enzymatic reaction.

  • Detection: Immediately after adding the substrate, add DTNB to all wells. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored product, TNB.

  • Measurement: Measure the absorbance of the wells at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the resulting dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of acetylcholinesterase inhibition and the experimental process, the following diagrams are provided.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Acetyl-CoA Acetyl-CoA Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis ACh_storage Synaptic Vesicle (Acetylcholine) ACh_synthesis->ACh_storage ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_release Acetylcholine (ACh) ACh_storage->ACh_release Exocytosis AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding Choline_reuptake Choline Transporter (ChT) AChE->Choline_reuptake Choline Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction AChR->Signal_transduction Activation Standard_Inhibitors Standard Inhibitors (e.g., Donepezil) Standard_Inhibitors->AChE Inhibition Fasciculin Fasciculin Fasciculin->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

cluster_workflow Experimental Workflow for Inhibitor Screening prep 1. Reagent Preparation (Buffer, AChE, ATCh, DTNB, Inhibitors) setup 2. Assay Plate Setup (Add reagents and inhibitors to 96-well plate) prep->setup preincubation 3. Pre-incubation (Allow inhibitor-enzyme interaction) setup->preincubation initiation 4. Reaction Initiation (Add ATCh substrate) preincubation->initiation detection 5. Detection (Add DTNB and measure absorbance at 412 nm) initiation->detection analysis 6. Data Analysis (Calculate % inhibition and determine IC50) detection->analysis

Caption: Experimental Workflow for Inhibitor Screening.

References

Unraveling the Bioactivity of Fasciculic Acid A: A Cross-Laboratory Comparison of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of research findings on Fasciculic acid A, a lanostane triterpenoid isolated from the mushroom Naematoloma fasciculare. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective comparison of its bioactivity as reported in scientific literature.

This compound, along with its related compounds Fasciculic acid B and C, has garnered interest for its potential therapeutic properties, primarily its antiproliferative and anti-inflammatory effects. This guide aims to consolidate and compare the available data from various research laboratories to provide a clearer understanding of its potency and mechanisms of action.

Quantitative Bioactivity Data

To facilitate a direct comparison of the biological activity of this compound and its related compounds, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values from key studies.

CompoundCell LineAssayIC50 (µM)Laboratory/Reference
Fasciculol J (1)A549 (Lung Carcinoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol J (1)SK-OV-3 (Ovarian Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol J (1)SK-MEL-2 (Melanoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol J (1)HCT-15 (Colon Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol K (2)A549 (Lung Carcinoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol K (2)SK-OV-3 (Ovarian Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol K (2)SK-MEL-2 (Melanoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol K (2)HCT-15 (Colon Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculic acid B (7)A549 (Lung Carcinoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculic acid B (7)SK-OV-3 (Ovarian Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculic acid B (7)SK-MEL-2 (Melanoma)Antiproliferation> 30Kim et al., 2013[1]
Fasciculic acid B (7)HCT-15 (Colon Cancer)Antiproliferation> 30Kim et al., 2013[1]
Fasciculol D (9)A549 (Lung Carcinoma)Antiproliferation15.2 ± 1.2Kim et al., 2013[1]
Fasciculol D (9)SK-OV-3 (Ovarian Cancer)Antiproliferation12.5 ± 0.8Kim et al., 2013[1]
Fasciculol D (9)SK-MEL-2 (Melanoma)Antiproliferation9.8 ± 0.5Kim et al., 2013[1]
Fasciculol D (9)HCT-15 (Colon Cancer)Antiproliferation18.4 ± 1.5Kim et al., 2013[1]
CompoundCell LineAssayIC50 (µM)Laboratory/Reference
Fasciculol J (1)BV-2 (Microglia)Nitric Oxide Inhibition> 30Kim et al., 2013[1]
Fasciculol K (2)BV-2 (Microglia)Nitric Oxide Inhibition22.5 ± 1.8Kim et al., 2013[1]
Fasciculic acid B (7)BV-2 (Microglia)Nitric Oxide Inhibition> 30Kim et al., 2013[1]
Fasciculol D (9)BV-2 (Microglia)Nitric Oxide Inhibition14.8 ± 1.1Kim et al., 2013[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results across different studies.

Antiproliferative Activity Assay (Kim et al., 2013)
  • Cell Lines: Human lung carcinoma (A549), human ovarian cancer (SK-OV-3), human melanoma (SK-MEL-2), and human colon cancer (HCT-15) cells were used.

  • Method: The antiproliferative activity was assessed using a sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • Post-incubation, the cells were fixed with trichloroacetic acid, washed, and stained with SRB solution.

    • The bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm.

  • Positive Control: Doxorubicin was used as a positive control.

Nitric Oxide Production Inhibition Assay (Kim et al., 2013)
  • Cell Line: Murine microglial cell line (BV-2).

  • Method: The inhibition of nitric oxide (NO) production was measured by quantifying the amount of nitrite in the culture medium using the Griess reagent.

  • Procedure:

    • BV-2 cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were pre-treated with the test compounds for 30 minutes before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • The supernatant was collected, and the nitrite concentration was determined by adding Griess reagent and measuring the absorbance at 540 nm.

  • Positive Control: L-N(G)-monomethyl arginine (L-NMMA) was used as a positive control.

Signaling Pathways and Mechanisms of Action

Fasciculic acids have been identified as potent calmodulin antagonists. Calmodulin is a key calcium-binding protein that regulates a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. The antagonism of calmodulin by this compound is a likely mechanism underlying its observed biological activities.

Calmodulin_Antagonism_Pathway Fasciculic_acid_A This compound Calmodulin Calmodulin (CaM) Fasciculic_acid_A->Calmodulin Inhibits CaM_Kinases CaM-dependent Kinases Calmodulin->CaM_Kinases Activates Cell_Proliferation Cell Proliferation CaM_Kinases->Cell_Proliferation Promotes Inflammation Inflammation (e.g., NO production) CaM_Kinases->Inflammation Promotes

Figure 1. Proposed mechanism of action for this compound via calmodulin antagonism.

The inhibition of calmodulin by this compound can disrupt downstream signaling cascades that are dependent on calmodulin-activated kinases. This disruption can lead to a reduction in cell proliferation and the suppression of inflammatory responses, such as the production of nitric oxide in microglial cells.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of compounds like this compound from natural sources involves several key steps, from extraction to detailed mechanistic studies.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening cluster_mechanism Mechanism of Action Source Naematoloma fasciculare (Fruiting Bodies) Extraction Methanol Extraction Source->Extraction Fractionation Bioassay-guided Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Antiproliferation Antiproliferation Assays (e.g., SRB) Isolation->Antiproliferation Anti_inflammation Anti-inflammatory Assays (e.g., NO inhibition) Isolation->Anti_inflammation Target_ID Target Identification (e.g., Calmodulin antagonism) Antiproliferation->Target_ID Anti_inflammation->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Figure 2. General experimental workflow for the study of this compound.

Discussion and Future Directions

The available data, primarily from the work of Kim et al. (2013), indicates that while Fasciculic acid B and some related fasciculols show moderate antiproliferative and anti-inflammatory activities, the tested concentrations of Fasciculic acid B did not exhibit significant cytotoxicity against the cancer cell lines used.[1] It is important to note that specific quantitative data for this compound from this study is not explicitly detailed in the provided information, highlighting a gap in the current publicly available comparative data.

The established calmodulin antagonistic activity of fasciculic acids provides a strong basis for their observed biological effects. However, further research is required to fully elucidate the downstream signaling pathways affected by this compound. Future studies should focus on:

  • Independent validation: Replication of the antiproliferative and anti-inflammatory assays by independent laboratories to confirm the initial findings.

  • Broader screening: Testing this compound against a wider range of cancer cell lines and in various models of inflammation.

  • Detailed mechanistic studies: Investigating the precise molecular interactions between this compound and calmodulin, and identifying the downstream kinases and transcription factors that are affected.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound. By providing a clear and concise summary of the existing research, it aims to facilitate further investigation and collaboration in this promising area of natural product drug discovery.

References

Safety Operating Guide

Safe Handling of Fasciculic Acid A: A Precautionary Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Risk Mitigation

Fasciculic acid A is a triterpenoid isolated from mushrooms. While some studies suggest low toxicity for related compounds, others indicate that similar mushroom-derived compounds can be potent neurotoxins. Given this uncertainty, this compound must be handled as a substance with a high degree of acute and chronic toxicity, with the primary routes of exposure being inhalation of aerosols, dermal contact, and ingestion.

A comprehensive risk assessment is the first step before any experimental work.[1][2][3] This assessment should identify all potential hazards associated with the planned procedures and establish appropriate control measures.[2]

Key Risk Mitigation Steps:

  • Assume High Potency: In the absence of definitive data, treat this compound as a potent neurotoxin.

  • Minimize Quantities: Only purchase and work with the smallest quantities of this compound necessary for your experiments.

  • Designated Areas: All work with this compound must be conducted in a designated area, clearly marked with warning signs.[4][5]

  • Personnel Training: All personnel handling the compound must receive specific training on its potential hazards, safe handling procedures, and emergency protocols.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Protection Level Required PPE When to Use
Standard Handling (in containment) - Disposable, solid-front lab coat with tight cuffs- Two pairs of nitrile gloves (outer pair with extended cuffs)- ANSI-approved safety glasses with side shields or chemical splash gogglesFor all procedures involving handling of solutions or transfers within a certified chemical fume hood or biological safety cabinet.
Procedures with High Aerosol Potential - All "Standard Handling" PPE- Face shield- NIOSH-approved respirator with appropriate cartridges (e.g., P100)For weighing of powdered compound, vortexing, sonicating, or any procedure that may generate aerosols.
Spill Cleanup - All "High Aerosol Potential" PPE- Chemical-resistant disposable coveralls- Chemical-resistant boot coversFor managing spills of this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound.

Experimental Protocols: Step-by-Step Guidance

3.1. Preparation and Handling

  • Pre-Work Checklist:

    • Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is certified and functioning correctly.[1][6]

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an emergency spill kit and appropriate waste containers are readily accessible.

  • Weighing Solid this compound:

    • Perform all weighing operations within a certified chemical fume hood or a containment glove box.

    • Use a dedicated, labeled weighing vessel.

    • Handle the solid compound with extreme care to avoid generating dust. Use tools that do not generate static electricity.[6]

  • Preparing Stock Solutions:

    • Prepare all solutions within a chemical fume hood or BSC.

    • Add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

    • Cap the container securely before mixing (e.g., vortexing or sonicating).

  • Storage:

    • Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.[4]

    • The storage location must be a secure, ventilated, and access-controlled area, such as a locked cabinet or refrigerator.[6]

3.2. Decontamination and Disposal

  • Surface Decontamination:

    • At the end of each work session, decontaminate all surfaces and equipment in the designated handling area.

    • Use a freshly prepared solution of 1 M sodium hydroxide or a suitable commercial deactivating agent, followed by a thorough rinse with 70% ethanol and then water. Allow for sufficient contact time as specified by your institution's EHS guidelines.

  • Liquid Waste Disposal:

    • All liquid waste containing this compound must be collected in a designated, labeled, and leak-proof container.

    • Deactivate liquid waste by adding a solution of sodium hydroxide to a final concentration of 1 M and allowing it to react for at least 24 hours before disposal as hazardous chemical waste.

  • Solid Waste Disposal:

    • All contaminated solid waste (e.g., gloves, pipette tips, lab coats) must be collected in a dedicated, labeled hazardous waste container.[5]

    • Dispose of solid waste through your institution's hazardous waste management program.

Emergency Procedures

4.1. Accidental Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.2. Spill Response

  • Minor Spill (within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Apply a deactivating solution (e.g., 1 M NaOH) to the absorbent material and the spill area.

    • Allow sufficient contact time, then collect all materials in a hazardous waste container.

    • Wipe the area with the deactivating solution, followed by 70% ethanol and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[7]

    • Provide details of the spilled substance and the quantity involved.

Workflow and Logical Relationships

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Designated Work Area ppe->setup weigh Weigh Solid Compound in Containment setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment in Containment dissolve->experiment decontaminate_surfaces Decontaminate Surfaces & Equipment experiment->decontaminate_surfaces spill Spill Occurs experiment->spill exposure Personnel Exposure experiment->exposure dispose_liquid Dispose of Liquid Waste decontaminate_surfaces->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate_surfaces->dispose_solid spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.